(3-Chlorophenyl)(phenyl)methanol
Description
Properties
IUPAC Name |
(3-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJHFYXAPQYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341089 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63012-03-3 | |
| Record name | 3-Chlorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
(3-Chlorophenyl)(phenyl)methanol, also known as 3-chlorobenzhydrol, emerges as a pivotal, chiral building block in the landscape of modern organic synthesis. Its structural features, particularly the presence of a stereocenter and a reactive hydroxyl group, coupled with the electronic influence of the chlorine substituent, render it a versatile precursor for a range of high-value molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical identity, properties, synthesis, and notable applications, with a focus on its role in medicinal chemistry.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a secondary alcohol characterized by a central carbon atom bonded to a phenyl group, a 3-chlorophenyl group, a hydroxyl group, and a hydrogen atom. This substitution pattern gives rise to its chirality.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 63012-03-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClO | [2][3][4] |
| Molecular Weight | 218.68 g/mol | [2][3][4] |
| Appearance | Colorless or white to yellow solid or liquid or semi-solid | [1] |
| Melting Point | 40 °C | [3] |
| Boiling Point | 169 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in ethanol and ether; practically insoluble in water.[3] | |
| Purity | >95% (typical commercial grade) | [1][2] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through two primary routes: the reduction of the corresponding ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations for enantiomerically pure products.
Reduction of 3-Chlorobenzophenone
A prevalent and straightforward method for the preparation of this compound involves the reduction of 3-chlorobenzophenone.
Caption: Workflow for the reduction of 3-chlorobenzophenone.
Experimental Protocol: Reduction of 3-Chlorobenzophenone with Sodium Borohydride
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-Chlorobenzophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-chlorobenzophenone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (a molar excess, typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[5]
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude alcohol by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[5]
Grignard Reaction
An alternative and powerful carbon-carbon bond-forming strategy for synthesizing this compound is the Grignard reaction. This method involves the reaction of a phenylmagnesium halide with 3-chlorobenzaldehyde or a 3-chlorophenylmagnesium halide with benzaldehyde.
Caption: Grignard reaction pathways for the synthesis of this compound.
General Experimental Considerations for Grignard Synthesis:
-
Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[6]
-
Initiation: The reaction between the organohalide and magnesium metal can sometimes be sluggish to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface.[6]
-
Work-up: The reaction is typically quenched by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to protonate the intermediate alkoxide and dissolve the magnesium salts.[6]
Section 3: Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and 3-chlorophenyl rings, a singlet or doublet for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the position of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the two aromatic rings, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The benzylic carbon (CH-OH) will also have a distinct resonance.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹. The C-O stretching vibration will be observed in the fingerprint region, typically between 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, resulting in M⁺ and M+2 peaks.[7] Common fragmentation pathways for benzhydrol-type molecules include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[7]
Section 4: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[1]
Section 5: Applications in Medicinal Chemistry and Organic Synthesis
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Synthesis of Cloperastine
A significant application of the isomeric 4-chlorobenzhydrol is in the synthesis of the antitussive drug cloperastine.[8] While not a direct application of the 3-chloro isomer, this highlights the importance of chlorobenzhydrol scaffolds in drug synthesis. The synthesis involves the etherification of the benzhydryl alcohol with a suitable amino alcohol derivative.
Precursor to Other Bioactive Molecules
This compound and its derivatives are valuable precursors for a variety of bioactive compounds. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for further molecular elaboration. The chlorine atom can participate in cross-coupling reactions or be retained to modulate the electronic and lipophilic properties of the target molecule. Its use as a T-cell activator to treat viral infections and proliferative disorders, such as cancer, has been reported.
Section 6: Conclusion
This compound is a chemical of significant interest to the research and drug development communities. Its well-defined properties, accessible synthetic routes, and utility as a chiral building block make it a valuable tool in the synthesis of complex organic molecules. A thorough understanding of its chemistry, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the pursuit of new therapeutic agents.
References
- ChemBK. (2024, April 9). This compound.
- Royal Society of Chemistry. (2021). Supporting Information.
- Google Patents. (n.d.). CN103896729A - Method for preparing 4-dichlorodiphenylmethane.
- ChemBK. (2024, April 9). This compound.
- NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol.
- Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline.
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol.
- Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups.
- kcvs.ca. (n.d.). Phenylmethanol.
- TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf.
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
Sources
- 1. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 2. 63012-03-3|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
physical and chemical properties of (3-Chlorophenyl)(phenyl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chlorophenyl)(phenyl)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This compound, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol that serves as a pivotal intermediate in modern organic synthesis. Its structural features—a central carbinol group flanked by a phenyl and a 3-chlorophenyl moiety—make it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and key applications, particularly in the context of pharmaceutical research. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this important compound.
Chemical Identity and Physicochemical Properties
This compound is an aromatic alcohol characterized by the presence of a chlorine atom at the meta position of one of its phenyl rings. This substitution pattern significantly influences its electronic properties and reactivity compared to its unsubstituted parent, benzhydrol. The molecule is chiral due to the asymmetric carbon atom of the carbinol group, and can therefore exist as two distinct enantiomers.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Common Synonyms | 3-Chlorobenzhydrol, m-chlorobenzhydrol |
| CAS Number | 63012-03-3[2][4] |
| Molecular Formula | C₁₃H₁₁ClO[2][3] |
| Molecular Weight | 218.68 g/mol [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O[4] |
| InChI Key | DDCJHFYXAPQYLA-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Colorless to white/yellow solid or semi-solid, with a characteristic benzene aroma.[1][2] | ChemBK |
| Melting Point | 40 °C[2] | ChemBK |
| Boiling Point | 169 °C @ 0.1 mmHg; 342.6 °C (predicted, atmospheric)[2][4] | ChemBK, Biosynth |
| Solubility | Practically insoluble in water; Soluble in ethanol and ether.[1][2] | ChemBK |
| XLogP3 (Lipophilicity) | 3.8[5] | PubChem |
| Predicted Density | ~1.2 g/cm³ | ChemBK |
Spectroscopic Analysis
Spectroscopic characterization is essential for verifying the identity and purity of this compound. While a publicly available, fully assigned spectrum is not consistently reported, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and hydroxyl protons.
-
Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern integrating to 9 protons is anticipated. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the four protons on the 3-chlorophenyl ring will show splitting patterns characteristic of a meta-substituted system.
-
Carbinol Proton (δ ~5.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the CH -OH proton.
-
Hydroxyl Proton (δ ~2.2-2.4 ppm): A broad singlet for the OH proton. Its chemical shift can vary with concentration and solvent.
-
-
¹³C NMR: The carbon spectrum provides clear signals for the carbinol carbon and the distinct aromatic carbons.
-
Carbinol Carbon (δ ~75-76 ppm): A single peak for the C H-OH carbon.
-
Aromatic Carbons (δ ~125-145 ppm): Multiple signals are expected in this region. The carbon bearing the chlorine atom (C -Cl) will be shifted, and the two ipso-carbons attached to the carbinol group will also be distinct.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of an alcohol and aromatic rings.
-
O-H Stretch (3200-3500 cm⁻¹): A strong and broad absorption band, indicative of the hydrogen-bonded hydroxyl group.[6]
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.
-
C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp peaks of varying intensity.
-
C-O Stretch (1000-1200 cm⁻¹): A strong peak corresponding to the carbinol C-O bond.[6]
-
C-Cl Stretch (700-800 cm⁻¹): A medium to strong peak indicating the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| Monoisotopic Mass | 218.04984 Da |
| [M+H]⁺ | 219.05712 |
| [M+Na]⁺ | 241.03906 |
| [M-H]⁻ | 217.04256 |
| Data sourced from PubChemLite predictions.[7] |
Synthesis and Manufacturing
Two primary, reliable synthetic routes are employed for the laboratory-scale and potential industrial production of this compound: the Grignard reaction and the reduction of a benzophenone precursor.
Method 1: Grignard Reaction
This classic organometallic approach builds the carbon skeleton by reacting an aryl Grignard reagent with an appropriate benzaldehyde.
Sources
- 1. 63012-03-3|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 5. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (3-Chlorophenyl)(phenyl)methanol
This guide provides a comprehensive, technically detailed framework for the structural elucidation and confirmation of (3-chlorophenyl)(phenyl)methanol, a chiral organic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow, ensuring the unambiguous determination of the compound's molecular structure.
The chemical formula for this compound is C₁₃H₁₁ClO.[1] It exists as a colorless solid with a benzene-like aroma and is soluble in organic solvents like ethanol and ether, with poor solubility in water.[1][2] Due to its chiral nature, it can exist as two distinct stereoisomers.[1]
Strategic Approach to Structure Elucidation
The definitive identification of a chemical entity such as this compound necessitates a multi-faceted analytical approach. A combination of spectroscopic and analytical techniques is employed to piece together the molecular puzzle, with each method providing a unique and complementary piece of information. The workflow is designed to first propose a structure based on spectroscopic data and then to confirm this proposed structure through rigorous analytical testing.
Part 1: Primary Structure Elucidation via Spectroscopic Methods
Spectroscopic techniques are the cornerstone of modern structure elucidation, providing detailed information about the molecular framework and functional groups present in a sample.[3] A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to build a comprehensive picture of the molecule's structure.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms within a molecule.[6] For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.40 | Multiplet | 9H | Aromatic Protons | The complex multiplet arises from the overlapping signals of the protons on both the phenyl and the 3-chlorophenyl rings. |
| ~5.80 | Singlet/Doublet | 1H | Methine Proton (-CH) | The proton attached to the carbon bearing the hydroxyl group and both aromatic rings. It may appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. |
| ~2.20 | Singlet/Doublet | 1H | Hydroxyl Proton (-OH) | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It can be identified by its exchange with D₂O.[7] |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 - 145 | Quaternary Carbons | The two carbons directly attached to the methine carbon. |
| ~125 - 135 | Aromatic CH Carbons | The various CH carbons of the phenyl and 3-chlorophenyl rings will appear in this region. |
| ~75 | Methine Carbon (-CHOH) | The carbon atom bonded to the hydroxyl group is deshielded and appears in this characteristic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra. The 2D experiments will be crucial for definitively assigning the proton and carbon signals.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its molecular formula.[8] This is a critical step in confirming the identity of this compound.
Expected Mass Spectrum Data:
| m/z | Assignment | Rationale |
| 218/220 | [M]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |
| 201/203 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 183 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 105 | [C₇H₅O]⁺ | A common fragment corresponding to the benzoyl cation. |
| 77 | [C₆H₅]⁺ | The phenyl cation. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use the accurate mass measurement to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For this compound, the key functional groups are the hydroxyl group and the aromatic rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3200-3600 (broad) | O-H stretch | The broadness of this peak is due to hydrogen bonding of the hydroxyl group. |
| ~3000-3100 | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene rings. |
| ~1600, 1490, 1450 | C=C stretch (aromatic) | These absorptions are characteristic of the aromatic rings. |
| ~1000-1200 | C-O stretch | The stretching vibration of the carbon-oxygen single bond. |
| ~700-800 | C-Cl stretch | The presence of a carbon-chlorine bond. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or as a thin film on a salt plate) or in solution.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Part 2: Confirmation of the Proposed Structure
Once a putative structure is proposed based on spectroscopic data, confirmatory analyses are essential to provide an unambiguous and definitive identification. Elemental analysis and X-ray crystallography are the gold standards for this purpose.
Elemental Analysis: Verifying the Elemental Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and in this case, chlorine) in a compound.[10][11] This technique is crucial for confirming the molecular formula derived from mass spectrometry.[12][13]
Theoretical Elemental Composition for C₁₃H₁₁ClO:
-
Carbon (C): 71.40%
-
Hydrogen (H): 5.07%
-
Chlorine (Cl): 16.21%
-
Oxygen (O): 7.32%
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the highly purified sample is required.
-
Instrumentation: A CHNS/O elemental analyzer is used. Chlorine content is typically determined by a separate method, such as titration after combustion.
-
Data Acquisition: The sample is combusted in a high-oxygen environment, and the resulting gases are quantified.[11][13]
-
Data Analysis: The experimental percentages of each element are compared to the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline compound.[14][15] It provides the precise arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.[16][17]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient size and quality.[16][17] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to obtain the final, highly accurate molecular structure.
-
Data Analysis: The resulting structure provides bond lengths, bond angles, and the overall conformation of the molecule, offering unequivocal proof of its identity.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: Workflow for Structure Elucidation.
Caption: Molecular Structure of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine and confirm the structure of this and other similar small organic molecules. The integration of spectroscopic methods for initial characterization with definitive confirmatory techniques ensures the scientific integrity and trustworthiness of the final structural assignment, which is paramount in research and drug development.
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- ChemBK. (2024). This compound. [Link]
- VELP Scientifica. (n.d.).
- McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- Intertek. (n.d.).
- AZoLifeSciences. (2023).
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- Clariant Analytical Sciences. (n.d.).
- Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
- YouTube. (2019).
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- Taylor & Francis. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. clariant.com [clariant.com]
- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. eas.org [eas.org]
- 15. azolifesciences.com [azolifesciences.com]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Chlorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our research and development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this pursuit, offering intricate details of molecular architecture. This guide is dedicated to a thorough analysis of the ¹H and ¹³C NMR spectral data of (3-Chlorophenyl)(phenyl)methanol, a molecule of interest in various chemical syntheses.[1][2] Our objective is to not only present the spectral data but to also provide a didactic exploration of the underlying principles that govern the observed chemical shifts and coupling patterns. This document is structured to serve as a practical reference for researchers and professionals engaged in the synthesis and characterization of organic molecules.
Molecular Structure and NMR-Active Nuclei
This compound, also known as 3-chlorobenzhydrol, possesses the chemical formula C₁₃H₁₁ClO.[1] Its structure features a central methanol carbon bonded to a phenyl group, a 3-chlorophenyl group, and a hydroxyl group. The presence of various chemically distinct protons and carbons makes NMR spectroscopy an ideal technique for its structural verification.
Molecular Structure of this compound
Caption: A simplified workflow for NMR-based structure elucidation.
Conclusion
While a definitive, publicly available experimental NMR dataset for this compound remains elusive, this guide provides a comprehensive framework for its spectral analysis based on established principles and data from analogous compounds. The provided experimental protocol offers a robust starting point for researchers seeking to acquire and interpret their own spectral data for this and similar molecules. A thorough understanding of the concepts outlined herein is essential for any scientist utilizing NMR spectroscopy for the structural characterization of organic compounds in a research and development setting.
References
- This compound - Introduction. ChemBK.
- Supporting information for - The Royal Society of Chemistry.
- (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem.
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Human Metabolome Database.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Human Metabolome Database.
- 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem.
- Chlorobenzhydrol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- (2-Chlorophenyl)(phenyl)methanol, trimethylsilyl ether - Optional[13C NMR] - SpectraBase.
Sources
A Comprehensive Technical Guide to (3-Chlorophenyl)(phenyl)methanol
An In-Depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals
Abstract
(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol with significant applications as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a stereocenter and two distinct aromatic rings, one of which is substituted with a chlorine atom, makes it a valuable building block in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its chemical identity, physicochemical properties, a robust synthesis protocol via the Grignard reaction, comprehensive characterization methods, and critical safety considerations. The content is tailored for researchers and professionals engaged in drug discovery and development, offering expert insights into the practical application and handling of this important chemical entity.
Introduction and Chemical Identity
This compound is an organic compound belonging to the diarylmethanol family. The presence of a chlorine atom on one of the phenyl rings at the meta position significantly influences its reactivity and physical properties.[2] As a chiral molecule, it exists as a racemic mixture of two enantiomers, (R)- and (S)-(3-chlorophenyl)(phenyl)methanol, unless a stereoselective synthesis or resolution is performed.[1][3] This chirality is of particular interest in pharmaceutical development, where enantiomeric purity is often a critical factor for therapeutic efficacy and safety.[2]
Key Identifiers:
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. It is described as a colorless solid with a characteristic benzene-like aroma.[1][2] It exhibits good solubility in common organic solvents like ethanol and ether, but is practically insoluble in water.[1][2]
| Property | Value | Source |
| Melting Point | 40 °C | [1] |
| Boiling Point | 169 °C at 0.1 mmHg | [1] |
| Density | 1.2±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 161 °C | [1] |
| Refractive Index | 1.609 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis via Grignard Reaction: A Validated Protocol
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of diarylmethanols like this compound.[8][9][10] This protocol outlines the synthesis from 3-chlorobenzaldehyde and a phenylmagnesium halide.
Rationale and Mechanistic Insight
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl group.[9][11] In this case, phenylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic.[11] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water or other protic sources, leading to quenching of the reagent and failure of the desired reaction.[9][11]
Experimental Workflow Diagram
Caption: Grignard synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
3-Chlorobenzaldehyde[12]
-
Bromobenzene[12]
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Addition Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 3-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 3-chlorophenyl rings, typically in the range of δ 7.2-7.4 ppm. A singlet for the benzylic proton (CH-OH) would appear around δ 5.8 ppm, and a broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the 13 unique carbon atoms. The benzylic carbon (CH-OH) is expected around δ 76 ppm. The aromatic carbons will appear in the δ 126-144 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 218, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 220. Common fragmentation patterns for benzhydrols involve the loss of a water molecule (M-18) or cleavage to form stable carbocations.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
A broad peak in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
Sharp peaks around 3000-3100 cm⁻¹ for C-H stretching of the aromatic rings.
-
Absorptions in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic rings.
-
A strong peak around 1000-1200 cm⁻¹ for the C-O stretching of the secondary alcohol.
-
A peak in the 700-800 cm⁻¹ range corresponding to C-Cl stretching.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Diaryl- and triarylmethanol scaffolds are prevalent in medicinal chemistry, forming the core of various therapeutic agents, including potential anti-cancer agents and enzyme inhibitors.[14][15] The chlorine substituent can serve as a handle for further functionalization through cross-coupling reactions or can be retained to modulate the electronic and lipophilic properties of the final compound, which is a key consideration in drug design. Its derivatives are also studied for their potential biological activities.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[1][16]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. Its synthesis via the Grignard reaction is a classic yet robust method, yielding a product whose identity and purity can be rigorously confirmed through standard spectroscopic techniques. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective utilization in the creation of novel and complex chemical entities.
References
- This compound - ChemBK. (2024). ChemBK.
- (3-CHLOROPHENYL)METHANOL | CAS 873-63-2. (n.d.). Matrix Fine Chemicals.
- (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930. (n.d.). PubChem.
- 3-chlorobenzhydrol | CAS#:63012-03-3. (2025). Chemsrc.
- Supporting Information. (2021). The Royal Society of Chemistry.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard reaction. (n.d.). Wikipedia.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ResearchGate.
- Grignard Reagent. (n.d.). BYJU'S.
- Supporting information for. (n.d.). The Royal Society of Chemistry.
- Grignard Reagents. (2023). Chemistry LibreTexts.
- Material Safety Data Sheet - 4-Chlorobenzhydrol, 98%. (n.d.). Cole-Parmer.
- The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 7. 63012-03-3|this compound|BLD Pharm [bldpharm.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-chlorobenzhydrol | CAS#:63012-03-3 | Chemsrc [chemsrc.com]
- 13. rsc.org [rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. The Versatile World of Triphenylmethanol: Applications and Innovations_Chemicalbook [chemicalbook.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
molecular weight and formula of (3-Chlorophenyl)(phenyl)methanol
An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanol: Synthesis, Characterization, and Application
Executive Summary
This compound, a chiral secondary alcohol, serves as a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a stereogenic center and two distinct aromatic rings, makes it a valuable chiral building block for asymmetric synthesis, particularly in drug discovery and development.[2] This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic characterization, fundamental reactivity, synthesis protocols, and safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a colorless, crystalline solid with a characteristic aromatic odor.[1][2] Its core structure consists of a methanol carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group. The presence of four different substituents on this central carbon atom confers chirality to the molecule.[1][3]
Table 1: Chemical Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₁ClO | [1][2][3][4] |
| Molecular Weight | 218.68 g/mol | [1][3][5] |
| CAS Number | 63012-03-3 | [1][4] |
| Appearance | Colorless solid with a benzene aroma | [1][2] |
| Melting Point | 40 °C | [1] |
| Boiling Point | 169 °C at 0.1 mmHg; 342.6 °C (predicted) | [1][3] |
| Solubility | Soluble in ethanol, ether; insoluble in water | [1][2] |
| Density | ~1.0 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.609 (Predicted) | [1] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the magnetic anisotropy of the aromatic rings.
-
¹H NMR: The proton spectrum is expected to show a singlet for the hydroxyl proton (OH), a singlet for the benzylic proton (CH), and a complex series of multiplets in the aromatic region (7.2-7.6 ppm) corresponding to the nine aromatic protons. The benzylic proton's signal is a key diagnostic peak.
-
¹³C NMR: The carbon spectrum will display a signal for the benzylic carbon (C-OH) typically in the 70-80 ppm range. The aromatic region will show multiple signals, with the carbon atom attached to the chlorine exhibiting a characteristic shift.
Table 2: Representative NMR Data for the Isomeric (R)-(2-Chlorophenyl)(phenyl)methanol (Note: This data is for the 2-chloro isomer and serves as a close reference. The shifts for the 3-chloro isomer will be similar but distinct due to the different substituent position.)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment |
| ¹H NMR | 6.23 | d, J = 3.2 Hz | Benzylic CH |
| (400 MHz, CDCl₃) | 7.21–7.41 | m | Aromatic CH |
| 7.60–7.62 | m | Aromatic CH | |
| ¹³C NMR | 72.70 | - | Benzylic C-OH |
| (125 MHz, CDCl₃) | 126.98–132.54 | - | Aromatic C |
Source: Adapted from Supporting Information, Royal Society of Chemistry, 2012.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group and sharp peaks corresponding to C-H and C=C bonds in the aromatic rings.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200–3600 | O-H stretch (broad) | Alcohol |
| 3000–3100 | C-H stretch (aromatic) | Phenyl Rings |
| 1450–1600 | C=C stretch (in-ring) | Phenyl Rings |
| 1000–1200 | C-O stretch | Secondary Alcohol |
| 700–800 | C-Cl stretch | Chlorophenyl Ring |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the benzylic hydroxyl group. As a secondary benzylic alcohol, it readily participates in reactions involving the C-O bond due to the stability of the resulting carbocation intermediate.
The key mechanistic feature is the ability of the adjacent phenyl rings to stabilize a positive charge at the benzylic carbon through resonance. This makes Sₙ1-type reactions particularly favorable. Upon protonation of the hydroxyl group by an acid catalyst, water can be eliminated to form a resonance-stabilized secondary benzylic carbocation. This intermediate is highly susceptible to attack by a wide range of nucleophiles.[2] This inherent reactivity makes it an excellent precursor for introducing the (3-chlorophenyl)(phenyl)methyl moiety into other molecules.[4][5]
Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, (3-chlorophenyl)(phenyl)methanone, using various oxidizing agents.[7]
Synthesis and Manufacturing
The most common and reliable method for synthesizing racemic this compound is via a Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a high-yield pathway to the desired product.
Grignard Synthesis Protocol
This protocol involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent prepared from bromobenzene and magnesium metal.
Core Causality: The Grignard reagent, phenylmagnesium bromide, acts as a potent carbon nucleophile. The carbon atom of the carbonyl group in 3-chlorobenzaldehyde is electrophilic due to the electronegativity of the oxygen atom. The nucleophilic attack of the phenyl group on this carbonyl carbon is the key bond-forming step. A subsequent acidic workup is required to protonate the intermediate alkoxide to yield the final alcohol product.[8]
Experimental Workflow Diagram
Sources
- 1. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Diarylmethanols
Abstract
The substituted diarylmethanol motif, characterized by a hydroxyl-bearing carbon atom connected to two aryl groups, represents a cornerstone in modern medicinal chemistry and materials science. Its prevalence as a "privileged scaffold" is a testament to its unique stereochemical and electronic properties, which allow for multifaceted interactions with biological targets. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for creating these vital compounds. We will delve into the foundational techniques that first brought these molecules to the forefront of organic synthesis and trace their development to the sophisticated, stereoselective methods employed in contemporary drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis and significance of substituted diarylmethanols.
Introduction: The Significance of the Diarylmethanol Core
Substituted diarylmethanols are not merely synthetic curiosities; they are integral components of a vast array of biologically active molecules. Their structural rigidity, coupled with the potential for chiral complexity at the carbinol center, makes them ideal frameworks for designing ligands that can selectively interact with enzymes and receptors. Many compounds containing this core structure have found applications as antihistamines, anticholinergics, and neuroactive agents. The benzhydryl group, a common feature in many of these drugs, underscores the therapeutic importance of this molecular architecture.[1]
The journey of substituted diarylmethanols from laboratory novelties to essential building blocks in pharmaceuticals is a compelling narrative of evolving synthetic strategies. Early methods, often relying on harsh conditions and offering little stereochemical control, have given way to elegant, catalytic, and highly enantioselective transformations. Understanding this historical progression is not just an academic exercise; it provides crucial context for the experimental choices we make today and inspires further innovation in the field.
A Historical Timeline: From Serendipitous Discovery to Rational Design
The story of substituted diarylmethanols is intrinsically linked to the broader history of organic synthesis, particularly the development of methods for forming carbon-carbon and carbon-heteroatom bonds involving aromatic rings.
-
Late 19th and Early 20th Century: The Dawn of Aromatic Chemistry: The initial forays into the synthesis of diaryl-containing compounds were often extensions of fundamental reactions being discovered at the time. While not directly targeting diarylmethanols, reactions like the Ullmann condensation (1905), a copper-catalyzed reaction between phenols and aryl halides, and the Gomberg-Bachmann reaction (1924), an aryl-aryl coupling via diazonium salts, laid the conceptual groundwork for manipulating aromatic systems.[2][3] These early methods, however, were often low-yielding and required harsh conditions.[3]
-
Mid-20th Century: The Rise of Organometallic Reagents and Reductive Methods: The advent of the Grignard reaction revolutionized the formation of carbon-carbon bonds. The addition of an aryl Grignard reagent to an aromatic aldehyde provided a direct and versatile route to diarylmethanols. Concurrently, the reduction of readily available diaryl ketones (benzophenones) emerged as a primary synthetic strategy. Early methods employed reducing agents like sodium amalgam, zinc dust in alkaline solutions, and catalytic hydrogenation.[4][5] While effective for producing achiral or racemic diarylmethanols, these methods lacked stereocontrol.
-
Late 20th and Early 21st Century: The Era of Asymmetric Synthesis: The increasing demand for enantiomerically pure pharmaceuticals spurred the development of asymmetric synthetic methodologies. The focus shifted from merely constructing the diarylmethanol skeleton to controlling the absolute stereochemistry of the carbinol center. This era has been characterized by the development of chiral catalysts and reagents for both the asymmetric addition of aryl groups to aldehydes and the enantioselective reduction of diaryl ketones.[6]
Foundational Synthetic Methodologies
The Grignard Reaction: A Classic Approach
The Grignard reaction remains a cornerstone of organic synthesis for its reliability and broad applicability in forming carbon-carbon bonds. In the context of diarylmethanol synthesis, it involves the reaction of an arylmagnesium halide with an aromatic aldehyde.
Causality Behind Experimental Choices: The paramount consideration in a Grignard reaction is the strict exclusion of water and other protic solvents. Grignard reagents are potent bases and will be quenched by any source of acidic protons, leading to the formation of the corresponding arene and a reduction in the yield of the desired alcohol.[7] The use of anhydrous ethers like diethyl ether or tetrahydrofuran (THF) as solvents is critical, as they are aprotic and effectively solvate the Grignard reagent.[7]
Experimental Protocol: Synthesis of Diphenylmethanol (Benzhydrol) [8]
Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
All glassware must be rigorously dried in an oven and assembled while hot to prevent condensation of atmospheric moisture.[9]
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the addition is complete, the mixture is typically refluxed for a short period to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Benzaldehyde
-
Cool the Grignard reagent solution in an ice bath.
-
A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. A thick, white precipitate will form.[10]
-
After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete reaction.
Step 3: Work-up and Purification
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide and dissolves the magnesium salts.[11]
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a sodium bisulfite solution to remove any unreacted benzaldehyde, followed by brine, and then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[10]
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization, typically from petroleum ether or a mixture of hexane and ethyl acetate.[10]
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of diphenylmethanol via the Grignard reaction.
Reduction of Diaryl Ketones: A Versatile Alternative
The reduction of readily available diaryl ketones provides another robust route to diarylmethanols. This method is particularly useful when the desired diaryl ketone is easily accessible, for instance, through Friedel-Crafts acylation.
Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups in the molecule. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes and is often the reagent of choice in a laboratory setting due to its ease of handling.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but will also reduce other functional groups such as esters and carboxylic acids. Catalytic hydrogenation is another option, particularly in industrial settings, though over-reduction to the corresponding diarylmethane can be a competing side reaction.[12]
Experimental Protocol: Reduction of Benzophenone to Benzhydrol using Sodium Borohydride [1]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve benzophenone in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
Step 2: Addition of the Reducing Agent
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic, and maintaining a low temperature helps to control the reaction rate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period to ensure complete reduction.
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly add water or dilute acid to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.
-
The product often precipitates from the reaction mixture and can be collected by vacuum filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.
Diagram of the Reduction of a Diaryl Ketone:
Caption: Generalized mechanism for the reduction of a diaryl ketone to a diarylmethanol.
The Advent of Asymmetric Synthesis: Controlling Chirality
For many pharmaceutical applications, obtaining a single enantiomer of a chiral diarylmethanol is crucial, as different enantiomers can have vastly different biological activities. This has driven the development of asymmetric synthetic methods.
Asymmetric Arylation of Aldehydes
This approach involves the addition of an aryl nucleophile to an aromatic aldehyde in the presence of a chiral catalyst. The catalyst creates a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Causality Behind Experimental Choices: The success of these reactions hinges on the design of the chiral ligand or catalyst. These are often amino alcohols or other structures that can coordinate to both the arylating agent (e.g., an organozinc or organoboron species) and the aldehyde, holding them in a specific orientation that directs the nucleophilic attack to one face of the aldehyde carbonyl. The choice of the arylating agent is also important; for example, arylboronic acids are often preferred due to their stability and functional group tolerance.[13]
Asymmetric Reduction of Diaryl Ketones
This is a powerful strategy that utilizes a chiral reducing agent or a combination of a simple reducing agent with a chiral catalyst to reduce a prochiral diaryl ketone to a single enantiomer of the corresponding alcohol.
Causality Behind Experimental Choices: Both chemical and enzymatic methods have been developed for this purpose.
-
Chemical Methods: Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., those based on ruthenium and rhodium with chiral phosphine ligands like BINAP) is a prominent technique. The chiral ligand creates a stereochemically defined pocket around the metal center, which coordinates to the ketone and directs the delivery of hydrogen from one face.
-
Enzymatic Methods: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity.[14] The enzyme's active site provides a highly specific chiral environment that binds the substrate in a precise orientation for stereoselective hydride transfer from a cofactor (typically NADPH or NADH). The use of enzymes offers advantages in terms of selectivity and mild reaction conditions.[14]
Table of Representative Asymmetric Synthesis Methods:
| Method | Reagents/Catalyst | Substrates | Enantioselectivity (ee) | Reference |
| Asymmetric Arylation | Arylboronic acid, chiral γ-amino thiol catalyst | Aromatic aldehydes | 95 to >99.5% | [15] |
| Asymmetric Reduction (Chemical) | H₂, Ru-BINAP/chiral diamine complex | ortho-Substituted benzophenones | High | [12] |
| Asymmetric Reduction (Enzymatic) | Ketoreductase (KRED), glucose/GDH (for cofactor regeneration) | Substituted benzophenones | Up to >99% | [14] |
Conclusion: An Enduring Scaffold in Modern Science
The journey of substituted diarylmethanols from their early syntheses to the present day reflects the broader evolution of organic chemistry. The progression from stoichiometric, non-selective reactions to catalytic, highly enantioselective transformations has been remarkable. This has not only provided access to a vast chemical space of diarylmethanol derivatives but has also enabled the development of numerous life-changing pharmaceuticals. The foundational methods, such as the Grignard reaction and the reduction of diaryl ketones, remain invaluable tools in the synthetic chemist's arsenal. The advent of asymmetric synthesis has elevated the importance of the diarylmethanol scaffold, allowing for the precise construction of chiral molecules with tailored biological activities. As our understanding of catalysis and enzyme function continues to deepen, we can anticipate the development of even more efficient and selective methods for the synthesis of these privileged structures, further solidifying their role in advancing science and medicine.
References
- Wu, P.-Y., Wu, H.-L., & Uang, B.-J. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry, 70(13), 5014–5023. [Link]
- Wiselogle, F. Y., & Sonneborn, H. (1941). Benzohydrol. Organic Syntheses, 21, 12. [Link]
- Li, H., et al. (2010). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters, 12(21), 4848–4851. [Link]
- Gomberg, M., & Bachmann, W. E. (1924). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. Journal of the American Chemical Society, 46(10), 2339–2343. [Link]
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
- Random Experiments Int. - Experiments and syntheses. (2015, September 2). Preparation of benzhydrol (Grignard reaction) [Video]. YouTube. [Link]
- Wikipedia. (2023, December 1). Gomberg–Bachmann reaction. [Link]
- Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis.
- Salak, J. P. (n.d.). Synthesis of Benzhydrol. Prezi.
- Singh, U., & Kumar, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(84), 44754-44789. [Link]
- TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.
- Bie, F., et al. (2020). Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. Letters in Organic Chemistry, 17(4), 248-253. [Link]
- Werbel, L. M., Elslager, E. F., & Pearlman, W. M. (1964). Trisarylmethanes. Synthesis of Diarylcarbinol Precursors by Controlled Catalytic Hydrogenation. The Journal of Organic Chemistry, 29(4), 967–968. [Link]
- Flügel, J. L., d'Heureuse, L., & Woick, S. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. [Link]
- Zhejiang University of Technology. (2018).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. [Link]
- Kondo, Y., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17947–17953. [Link]
- Scribd. (n.d.). Synthesis of BENZHYDROL Diphenylmethanol.
- ResearchGate. (n.d.). Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol.
- Wikipedia. (2023, October 29). Ullmann reaction. [Link]
- Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism.
- Oreate AI Blog. (2025, December 16). The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. [Link]
- Wikipedia. (2023, November 29).
- SynArchive. (n.d.). Ullmann Condensation.
- Google Patents. (n.d.). EP0801048A1 - Process for producing benzhydrols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Method for synthesizing benzhydrol by carrying out catalytic hydrogenation on benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cerritos.edu [cerritos.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzhydrol synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]
- 15. mycollegevcampus.com [mycollegevcampus.com]
Navigating the Toxicological Landscape of (3-Chlorophenyl)(phenyl)methanol: A Guide for Researchers
An In-depth Technical Guide on the Toxicological Profile of (3-Chlorophenyl)(phenyl)methanol, Leveraging Data from Structurally Related Compounds to Inform Risk Assessment.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound is a chiral organic compound with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Despite its industrial relevance, a comprehensive toxicological profile for this specific molecule is notably absent in publicly available literature. This guide addresses this critical data gap by providing a structured toxicological assessment based on established principles of chemical similarity and read-across from structurally related compounds, primarily tris(4-chlorophenyl)methanol (TCPMOH) and other chlorinated aromatic compounds. By detailing standard experimental protocols and interpreting available data, this document offers a robust framework for researchers to understand the potential hazards and design future toxicological studies.
Introduction: The Challenge of Data Gaps
The toxicological assessment of chemical compounds is a cornerstone of drug development and chemical safety. However, for many specialty chemicals like this compound, empirical data is often scarce. In such instances, a read-across approach, utilizing data from structurally similar and well-characterized analogs, becomes an invaluable tool for preliminary risk assessment. This guide is predicated on this principle, providing a comprehensive overview of key toxicological endpoints and the methodologies used to evaluate them, with a focus on what can be inferred for this compound.
Physicochemical Properties and Predicted Bioavailability
This compound is a colorless solid with a chemical formula of C13H11ClO. Its structure, featuring two phenyl rings and a chlorine atom, suggests moderate lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data is unavailable, its structural characteristics point towards potential for absorption following oral and dermal exposure.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single dose of a substance. The "Up-and-Down Procedure" (UDP) outlined in OECD Guideline 425 is a commonly employed method that minimizes animal usage while providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the test population).[1][2][3]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.
-
Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on available information or a default value.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues sequentially.
-
Endpoint: The test is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to calculate the LD50 with a desired level of confidence.
Data on Structurally Similar Compounds: While no LD50 data exists for this compound, studies on other chlorinated aromatic compounds indicate a range of acute toxicities. For instance, p-chlorophenyl methyl sulfide, sulfoxide, and sulfone have been evaluated for acute oral and dermal toxicity.[4][5] Death was only observed at the highest dermal dose of 5630 mg/kg for these compounds.[4] This suggests that the acute toxicity of this compound may be moderate.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to cancer or heritable diseases. A standard battery of in vitro tests is typically performed, including the bacterial reverse mutation assay (Ames test) and the in vitro mammalian cell micronucleus test.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD 471)
The Ames test is a widely used method for detecting point mutations.[6][7]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Principle: If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar plate.
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[8][9][10][11][12]
-
Test System: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.
-
Exposure: The cells are treated with the test substance at several concentrations, with and without metabolic activation.
-
Principle: Genotoxic damage can lead to the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Inference for this compound: Chlorinated aromatic compounds as a class have been associated with genotoxicity.[13] Therefore, it is plausible that this compound could exhibit mutagenic or clastogenic properties. Empirical testing via the described protocols is essential to confirm this.
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged exposure and can help identify target organs of toxicity. The 90-day oral toxicity study in rodents (OECD Guideline 408) is a standard subchronic study.[14][15][16][17][18]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Animal Model: Typically rats of both sexes.
-
Dosing: The test substance is administered daily via the diet, drinking water, or gavage for 90 days at three or more dose levels.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically.
Carcinogenicity Assessment
Carcinogenicity studies are long-term investigations to assess the tumor-forming potential of a substance. These are typically conducted in two rodent species over the majority of their lifespan.[19][20][21][22]
Experimental Design: Rodent Carcinogenicity Bioassay
-
Animal Models: Typically rats and mice of both sexes.
-
Dosing: The test substance is administered for 18-24 months.
-
Endpoint: The primary endpoint is the incidence of neoplasms in treated groups compared to a concurrent control group.
Considerations for this compound: Given that some chlorinated aromatic compounds are known or suspected carcinogens, a thorough evaluation of the carcinogenic potential of this compound would be warranted if significant human exposure is anticipated.[23]
Reproductive and Developmental Toxicity
This area of toxicology investigates the potential for a substance to interfere with sexual function and fertility in adults and to cause adverse effects on the development of their offspring.
Data on Tris(4-chlorophenyl)methanol (TCPMOH): A Key Surrogate
Studies on the structurally related compound, tris(4-chlorophenyl)methanol (TCPMOH), provide valuable insights into the potential reproductive and developmental hazards of this compound.
-
Reproductive Toxicity in Rats: A study in male Sprague Dawley rats exposed to TCPMOH in their diet for 28 days found a significant elevation in serum follicle-stimulating hormone (FSH) at the highest dose, suggesting a potential effect on the male reproductive system.[24] However, there were no effects on luteinizing hormone (LH), testosterone, or testicular morphology at the doses tested.[24] The study also indicated that TCPMOH is not estrogenic or anti-estrogenic but does bind to the androgen receptor in vitro.[24] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects was determined to be 1.2 mg/kg/day.[24]
-
Developmental Toxicity in Zebrafish: Developmental exposure of zebrafish embryos to TCPMOH resulted in a concentration-dependent increase in mortality and morphological deformities.[25] Furthermore, TCPMOH exposure was shown to disrupt pancreatic development, reducing both islet and total pancreas area in zebrafish larvae.[26][27][28] These studies suggest that TCPMOH may be hazardous to embryonic growth and development.[26][27][28]
Table 1: Summary of Reproductive and Developmental Toxicity Data for Tris(4-chlorophenyl)methanol (TCPMOH)
| Endpoint | Species | Key Findings | Reference |
| Male Reproductive Toxicity | Rat | Elevated serum FSH at 12.4 mg/kg/day; Binds to androgen receptor in vitro; NOAEL: 1.2 mg/kg/day. | [24] |
| Developmental Toxicity | Zebrafish | Increased embryonic mortality and morphological deformities. | [25] |
| Pancreatic Development | Zebrafish | Reduced islet and total pancreas area in embryos exposed to 50 nM TCPMOH. | [26][27][28] |
Mechanistic Insights and Future Directions
The toxicity of chlorinated aromatic compounds is often mediated through their interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), and their potential to induce oxidative stress.[29][30] The data on TCPMOH's interaction with the androgen receptor suggests a potential endocrine-disrupting mechanism.[24]
Future research on this compound should prioritize a tiered testing strategy, beginning with in vitro assays for genotoxicity and receptor binding, followed by targeted in vivo studies to investigate any identified hazards.
Conclusion
While a definitive toxicological profile of this compound remains to be established through direct empirical studies, this guide provides a comprehensive framework for understanding its potential hazards. By leveraging data from the structurally similar compound tris(4-chlorophenyl)methanol and adhering to established toxicological testing protocols, researchers can make informed decisions regarding the safe handling and application of this compound. The clear data gaps highlighted herein should serve as a catalyst for future research to fully elucidate the toxicological properties of this compound.
Visualizations
Diagram 1: General Workflow for In Vitro Genotoxicity Testing
Caption: A typical workflow for assessing the genotoxicity of a test substance using in vitro assays.
Diagram 2: Logic for Read-Across Toxicological Assessment
Caption: The logic of using data from surrogate compounds and chemical classes to predict the toxicity of a data-poor target compound.
References
- OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en
- OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.org/environment/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en
- Wilson, K. E., et al. (2023). Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. URL: https://pubmed.ncbi.nlm.nih.gov/36468480/
- Foster, W. G., et al. (1999). Reproductive effects of tris(4-chlorophenyl)methanol in the rat. Chemosphere, 39(5), 709-724. URL: https://pubmed.ncbi.nlm.nih.gov/10448550/
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. URL: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-toxicology-assays/mammalian-cell-vitro-micronucleus-assay
- Altogen Labs. (n.d.). Oral Toxicity OECD-408. URL: https://altogenlabs.com/xenograft-services/toxicology-testing-services/oral-toxicity-oecd-408/
- OECD (1998), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.org/environment/test-no-425-acute-oral-toxicity-up-and-down-procedure_9789264071018-en
- IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). URL: https://www.ivami.com/en/pruebas-de-laboratorio/toxicidad-dosis-repetidas-90-dias-roedores-ocde-408-2018/
- Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. URL: https://nucro-technics.com/oecd-425-acute-oral-toxicity-up-and-down-procedure/
- Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. URL: https://www.creative-bioarray.com/in-vitro-mammalian-cell-micronucleus-test-oecd-487.htm
- Measurlabs. (n.d.). Mammalian cell micronucleus test (MNT) for genotoxicity evaluation. URL: https://measurlabs.
- IITR. (n.d.). OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). URL: https://www.iitrindia.org/new/oecd-425-ocsp-870-1100-acute-oral-toxicity-up-and-down/
- XCellR8. (n.d.). In Vitro Micronucleus Test. URL: https://x-cellr8.com/in-vitro-testing-services/in-vitro-genotoxicity-testing/micronucleus-test/
- OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. URL: https://www.oecd.org/env/ehs/testing/40783378.pdf
- EUROLAB. (n.d.). OECD 408 Standard Test for Repeated Dose 90-Day Oral Toxicity Study in Rodents. URL: https://www.eurolab.net/en/tests/oecd-408-standard-test-for-repeated-dose-90-day-oral-toxicity-study-in-rodents/
- Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. URL: https://altogenlabs.com/xenograft-services/toxicology-testing-services/acute-toxicology-test-oecd-425/
- OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. URL: https://www.oecd-ilibrary.org/environment/test-no-425-acute-oral-toxicity-up-and-down-procedure_9789264071018-en
- ResearchGate. (2025). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). URL: https://www.researchgate.net/publication/350488681_The_ecotoxicological_contaminant_Tris4-chlorophenylmethanol_TCPMOH_impacts_embryonic_development_in_zebrafish_Danio_rerio
- Navarrete, A. D., et al. (2021). The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). Aquatic Toxicology, 235, 105815. URL: https://pubmed.ncbi.nlm.nih.gov/33838494/
- National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). URL: https://www.nib.si/eng/index.
- SlideShare. (2023). IN-VIVO CARCINOGENICITY STUDIES.pptx TG451. URL: https://www.slideshare.net/slideshow/invivo-carcinogenicity-studiespptx-tg451/259585675
- Wilson, K. E., et al. (2023). Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(4), 458-473. URL: https://pubmed.ncbi.nlm.nih.gov/36468480/
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). URL: https://www.cptclabs.com/ames-mutagenicity-testing/
- Scantox. (n.d.). GLP OECD 471 Ames Test. URL: https://www.scantox.com/glp-oecd-471-ames-test/
- Pesticide Registration Toolkit. (n.d.). Carcinogenicity (two rodent species). URL: https://www.fao.org/pesticide-registration-toolkit/registration-data-requirements/toxicology/carcinogenicity-two-rodent-species/en/
- Thake, D. C., et al. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. Defense Technical Information Center. URL: https://apps.dtic.
- Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). URL: https://enamine.
- Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). URL: https://www.biosafe.
- ProQuest. (2023). Tris(4-Chlorophenyl)Methane (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos. URL: https://www.proquest.com/openview/9e1d8e1a1e3a4f8c6b7e8d9c0a1b2c3d/1?pq-origsite=gscholar&cbl=18750&diss=y
- van den Berg, K. J. (2002). The in vivo rodent test systems for assessment of carcinogenic potential. Toxicology Letters, 127(1-3), 119-126. URL: https://pubmed.ncbi.nlm.nih.gov/12052643/
- Charles River Laboratories. (n.d.). Carcinogenicity Studies. URL: https://www.criver.com/products-services/discovery-services/safety-assessment/toxicology-services/carcinogenicity-studies
- Inotiv. (n.d.). Carcinogenicity Studies. URL: https://www.inotivco.com/toxicology/carcinogenicity-studies/
- Reif, V. D., et al. (1983). Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat. Journal of the National Cancer Institute, 71(4), 845-852. URL: https://pubmed.ncbi.nlm.nih.gov/6578453/
- Fisher Scientific. (n.d.). (3-chlorophenyl)methanol, Thermo Scientific 10 g. URL: https://www.fishersci.co.uk/shop/products/3-chlorophenyl-methanol-thermo-scientific/10641635
- ResearchGate. (2016). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp.. URL: https://www.researchgate.net/publication/299587441_Biodegradation_of_chlorinated_aromatic_compounds_Microorganism_Pseudomonas_sp
- Smolecule. (n.d.). (3-Chloromethyl-phenyl)-methanol. URL: https://www.smolecule.com/sds/(3-Chloromethyl-phenyl)-methanol-cas-15860-80-7
- Key Organics. (n.d.). 63012-03-3 | this compound. URL: https://keyorganics.net/product/63012-03-3
- Ghosal, D., et al. (2016). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 17(12), 2030. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5187884/
- Defense Technical Information Center. (1979). AD-AO82 824. URL: https://apps.dtic.mil/sti/pdfs/ADA082824.pdf
- Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1568551/
- LGC Standards. (n.d.). This compound. URL: https://www.lgcstandards.com/GB/en/p/TRC-B405168
- BLD Pharm. (n.d.). 63012-03-3|this compound. URL: https://www.bldpharm.com/products/63012-03-3.html
- Benchchem. (n.d.). Tris(4-chlorophenyl)methane|CAS 27575-78-6. URL: https://www.benchchem.com/product/b1216628
- Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76. URL: https://pubmed.ncbi.nlm.nih.gov/2411463/
- Taylor & Francis eBooks. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003276840-13/microbial-degradation-chlorinated-aromatic-compounds-manish-kumar-pradeep-kumar-saurabh-kumar-singh-saurabh-jyoti-sarma
- The Toxicologist. (2015). 54th Annual Meeting and ToxExpoTM. URL: https://www.toxicology.org/pubs/docs/Tox/2015Tox.pdf
- Yogeeswari, P., et al. (2003). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Bioorganic & Medicinal Chemistry, 11(10), 2233-2239. URL: https://pubmed.ncbi.nlm.nih.gov/12699778/
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 3. oecd.org [oecd.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. enamine.net [enamine.net]
- 7. biosafe.fi [biosafe.fi]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. criver.com [criver.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. measurlabs.com [measurlabs.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 16. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 17. ask-force.org [ask-force.org]
- 18. laboratuar.com [laboratuar.com]
- 19. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 20. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. criver.com [criver.com]
- 22. inotiv.com [inotiv.com]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tris(4-Chlorophenyl)Methane (TCPM) and Tris(4-Chlorophenyl)Methanol (TCPMOH) Disrupt Pancreatic Organogenesis and Gene Expression in Zebrafish Embryos - ProQuest [proquest.com]
- 29. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of (3-Chlorophenyl)(phenyl)methanol: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorophenyl)(phenyl)methanol, a chiral organic compound, serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides.[1] Its utility in drug development and organic synthesis necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides a comprehensive overview of the essential safety precautions and handling protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Hazard Overview
This compound is a colorless solid with a benzene-like aroma.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C13H11ClO | [1][2] |
| CAS Number | 63012-03-3 | [1][2][3][4][5][6] |
| Molecular Weight | 218.68 g/mol | [2][5][6] |
| Physical Form | Colorless or white to yellow solid or liquid or semi-solid | [1][6] |
| Storage Temperature | 2-8°C, sealed in a dry place | [5][6] |
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), include:
-
H315: Causes skin irritation. [6]
It is crucial to recognize that, like other related compounds, it may form explosive peroxides, although this is not a classified hazard.[7]
Engineering Controls: The First Line of Defense
The primary approach to ensuring safety when handling this compound is to minimize exposure through robust engineering controls.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Ventilation
All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[8][12]
Emergency Equipment
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[11][12] Prompt and thorough flushing is the most effective first aid measure for skin and eye contact.
Personal Protective Equipment (PPE): Essential for Direct Handling
Appropriate PPE is mandatory to prevent direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[12] If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[7][12] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[8][9][13]
-
Skin and Body Protection: A lab coat or other impervious clothing is necessary to protect the skin.[12][13] For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be warranted.
-
Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary.[9] However, if dust or aerosols are generated, a suitable respirator should be used.[12]
Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
General Handling
-
Wash hands thoroughly after handling the compound.[7][9][11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7][9][10]
-
Minimize dust generation and accumulation.[11]
-
Use spark-proof tools and explosion-proof equipment where necessary, as fine dust can form explosive mixtures with air.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9][11]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][14]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Spill Response Protocol:
Caption: Spill response for this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[12][14] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[11][14] Rinse the mouth with water and seek immediate medical attention.[12]
Fire Fighting Measures
While this compound is a combustible solid, it is not highly flammable.[7][10]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7][9]
Disposal Considerations
All waste materials, including contaminated absorbents and PPE, should be considered hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[7]
-
Do not allow the product to enter drains or waterways.[9][13]
Conclusion
This compound is a valuable chemical intermediate, and its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks and ensure a safe and productive laboratory environment.
References
- This compound - ChemBK. (n.d.).
- BENZHYDROL - Chemstock. (n.d.).
- (3-Chloromethyl-phenyl)-methanol - Free SDS search. (n.d.).
- Material Safety Data Sheet - Benzhydrol, 99% - Cole-Parmer. (n.d.).
- MSDS of Benzhydrol - Capot Chemical. (2010, November 15).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 5. 63012-03-3|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Chlorobenzhydrol | 63012-03-3 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemstock.ae [chemstock.ae]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
A Theoretical Investigation into the Stability of (3-Chlorophenyl)(phenyl)methanol: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chlorophenyl)(phenyl)methanol is a chiral secondary alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical stability is a critical parameter that influences reaction yields, purification processes, and the shelf-life of both the intermediate and the final products. This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of the stability of this compound using computational chemistry methods. We will delve into the causality behind the selection of theoretical models, provide a detailed, self-validating protocol for these calculations, and present methods for analyzing the results to gain insights into the molecule's conformational preferences, electronic structure, and thermodynamic stability. This guide is intended to empower researchers to apply these computational techniques to their own molecules of interest.
Introduction: The Significance of Stability in Drug Development
In the realm of drug development and organic synthesis, the stability of a molecule is not merely a matter of academic curiosity; it is a cornerstone of process efficiency, product efficacy, and safety. For an intermediate like this compound, understanding its stability profile is paramount. Instability can lead to degradation, the formation of impurities, and reduced yields, all of which have significant economic and regulatory implications.
Theoretical calculations offer a powerful, cost-effective, and time-efficient means to predict and understand molecular stability before a single experiment is conducted.[3] By leveraging the principles of quantum mechanics, we can model the behavior of molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and computational cost for organic molecules.[4]
Theoretical Methodologies: A Rationale for Our Approach
The selection of an appropriate theoretical model is crucial for obtaining meaningful and reliable results. Our choice of methodology is guided by the principles of scientific integrity, aiming for a balance between computational expense and predictive accuracy.
The Power of Density Functional Theory (DFT)
At the heart of our investigation is Density Functional Theory (DFT). Unlike more computationally demanding wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density, a more manageable property.[5] The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional, which approximates the complex interactions between electrons.
For the study of organic molecules containing halogens and aromatic systems, a variety of functionals have been benchmarked.[6] In this guide, we will utilize the B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory and has a long track record of providing reliable results for a wide range of organic systems.[7] To account for the non-covalent interactions that can influence conformational stability, we will also incorporate Grimme's D3 dispersion correction.
Choosing the Right Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. A larger, more flexible basis set will provide a more accurate description but at a higher computational cost. For our purposes, the 6-311+G(d,p) basis set offers a good compromise. This triple-zeta basis set provides a flexible description of the valence electrons, includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron distributions, and diffuse functions (+) to better describe lone pairs and anions.
Experimental Protocol: A Step-by-Step Guide to Stability Calculations
This section provides a detailed, step-by-step protocol for performing theoretical calculations to assess the stability of this compound. We will use the ORCA quantum chemistry software package as our computational tool, as it is a powerful and freely available program.[2][8] The general workflow is applicable to other software packages like Gaussian with minor modifications to the input syntax.[9]
Workflow Overview
Our computational investigation will proceed through the following key stages, as illustrated in the diagram below:
Caption: A flowchart outlining the key steps in the theoretical stability analysis of this compound.
Step 1: Initial Structure Generation
The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software such as Avogadro or GaussView.[10] It is important to start with a reasonable initial geometry to ensure the subsequent calculations converge efficiently.
Step 2: Conformational Analysis
Due to the presence of single bonds, this compound can exist in multiple conformations arising from the rotation of the phenyl and chlorophenyl rings. Identifying the lowest energy conformer is crucial as it represents the most stable arrangement of the molecule.
A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle around the C-C bonds connecting the aromatic rings to the central carbinol carbon. For each rotational step, the remaining geometry is optimized. This allows for the identification of all low-energy minima on the potential energy surface.
Step 3: Geometry Optimization
Once the lowest energy conformer is identified, a full geometry optimization is performed. This calculation will find the equilibrium geometry of the molecule, where the forces on all atoms are zero, corresponding to a minimum on the potential energy surface.[11]
ORCA Input for Geometry Optimization:
Step 4: Frequency Analysis
A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:
-
Verification of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a saddle point (a transition state), and the geometry optimization should be revisited.
-
Calculation of Thermodynamic Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule.[8]
ORCA Input for Frequency Analysis:
Step 5: Calculation of Thermodynamic Properties
From the output of the frequency calculation, we can extract key thermodynamic data that are direct indicators of the molecule's stability. The Gibbs Free Energy (G) is a particularly important parameter, as it combines enthalpy (H) and entropy (S) and is a measure of the spontaneity of a process. A lower Gibbs Free Energy corresponds to a more stable molecule.
Step 6: Electronic Structure Analysis
The electronic properties of the molecule provide further insights into its stability and reactivity. Key parameters to analyze include:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a measure of the molecule's electronic stability. A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity.[5]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.[1]
These properties can be calculated and visualized using software like Avogadro, GaussView, or Chemcraft.[10][12]
Step 7: Bond Dissociation Energy (BDE)
The stability of a molecule can also be assessed by the energy required to break a specific bond. The C-O bond in the carbinol group is a likely site of reactivity. The Bond Dissociation Energy (BDE) for this bond can be calculated as the enthalpy change for the homolytic cleavage of the bond to form two radicals.[13][14]
BDE = [E(radical 1) + E(radical 2)] - E(molecule)
This requires separate geometry optimizations and frequency calculations for the two resulting radical species.
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Thermodynamic Data
| Property | Value (Hartree) | Value (kcal/mol) |
| Electronic Energy | (Calculated Value) | (Converted Value) |
| Zero-Point Energy | (Calculated Value) | (Converted Value) |
| Enthalpy (H) | (Calculated Value) | (Converted Value) |
| Gibbs Free Energy (G) | (Calculated Value) | (Converted Value) |
Tabulated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | (Calculated Value) |
| LUMO Energy | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) |
Visualization of Molecular Orbitals and MEP Map
Caption: Visualization of key electronic properties: HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) map.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded framework for the theoretical investigation of the stability of this compound. By following the detailed protocols outlined herein, researchers can gain valuable insights into the conformational, thermodynamic, and electronic properties of this important synthetic intermediate. The application of these computational methods can significantly de-risk and accelerate the drug development process by enabling a more rational and predictive approach to molecular design and process optimization. The principles and workflows described are broadly applicable to a wide range of organic molecules, empowering scientists to harness the predictive power of computational chemistry in their research endeavors.
References
- Reddit. (2018). Which software do you use to model molecules and plot MO contour surfaces / electrostatic potential maps? [Online discussion].
- FACCTS. (n.d.). Thermodynamics - ORCA 6.0 TUTORIALS.
- YouTube. (2023). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan.
- FACCTS. (n.d.). Lecture: Introduction to the ORCA Program System.
- YouTube. (2023). Introduction to DFT Using Spartan: Methanol vs. Formaldehyde Stability Study.
- Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian.
- Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals.
- Gaussian, Inc. (2004). G03 Manual: OPT.
- WebMO. (n.d.). WebMO Help - Molecular Orbitals (Pro).
- YouTube. (2023). Computational Chemistry ORCA Tutorial 2023. Transition States and Thermochemistry.
- OUCI. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry**.
- YouTube. (2023). How to set up ORCA 6 calculations - A Beginner's Guide.
- YouTube. (2023). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!.
- FACCTS. (n.d.). ORCA 5.0 tutorials.
- Scribd. (n.d.). Gaussian Electronic Structure Guide.
- NIH. (n.d.). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry.
- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36283-36289.
- Wikipedia. (n.d.). Computational chemistry.
- ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
- Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688.
- Zhang, X., & Bordwell, F. G. (1996). Substituent Effects on the C−H Bond Dissociation Energy of Toluene. A Density Functional Study. The Journal of Organic Chemistry, 61(2), 746–750.
- ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Pratt, D. A., de Heer, M. I., Mulder, P., & Ingold, K. U. (2001). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society, 123(23), 5518–5526.
- ResearchGate. (n.d.). Substituted diaryldiazomethanes and diazofluorenes: Structure, reactivity and stability.
- The Knowles Group. (n.d.). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants.
- ERA. (n.d.). Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations.
- Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms.
- ResearchGate. (n.d.). Benchmarking approximate density functional theory. I.s/d excitation energies in 3d transition metal cations.
- Semantic Scholar. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths.
- Computational Chemistry Highlights. (2019). More DFT benchmarking.
- ResearchGate. (n.d.). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives.
- MDPI. (n.d.). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- Wikipedia. (n.d.). Bond-dissociation energy.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Computational insight into the carbenic character of nitrilimines from a reactivity perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Insights and Modeling of Metabolic Pathways of Thymol and Carvacrol Chemical Reactions: Predictive Modeling of Medicinal Plant Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 9. assets.cambridge.org [assets.cambridge.org]
- 10. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
- 11. Correlation analysis of reactivity in the oxidation of some <i>para</i>- substituted benzhydrols by triethylammonium chlorochromate in non-aqueous media - Arabian Journal of Chemistry [arabjchem.org]
- 12. oxfordreference.com [oxfordreference.com]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stereoisomers of (3-Chlorophenyl)(phenyl)methanol
Abstract
This technical guide provides an in-depth exploration of the stereoisomerism of (3-Chlorophenyl)(phenyl)methanol, a chiral diarylmethanol with significant applications as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2] The document elucidates the fundamental principles of its stereochemistry, methods for the synthesis of racemic mixtures, and advanced techniques for the separation and characterization of its enantiomers. Detailed, field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a discussion on stereoselective synthesis strategies, including biocatalysis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical aspects of this important molecule.
Introduction: The Significance of Chirality in Diaryl-methanols
This compound, also known as 3-Chlorobenzhydrol, belongs to the class of diarylmethanols.[3] These structural motifs are prevalent in a wide range of bioactive compounds and pharmaceuticals.[4][5] The presence of a stereocenter in this compound gives rise to chirality, a three-dimensional property that is of paramount importance in drug discovery and development.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate, characterize, and selectively synthesize a specific enantiomer is crucial for the development of safe and effective drugs. This guide provides a detailed examination of the stereoisomers of this compound, offering both theoretical insights and practical methodologies.
Molecular Structure and the Chiral Center
The chemical structure of this compound (C₁₃H₁₁ClO) features a central carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a 3-chlorophenyl group.[1] This central carbon is an asymmetric center, or chiral center, which is the source of the molecule's chirality. Consequently, this compound exists as a pair of enantiomers: (R)-(3-chlorophenyl)(phenyl)methanol and (S)-(3-chlorophenyl)(phenyl)methanol.[6]
Synthesis of Racemic this compound
The most common and versatile method for the laboratory synthesis of this compound is the Grignard reaction.[2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.
Grignard Reaction Protocol
The synthesis involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 3-chlorobenzaldehyde. The Grignard reagent is prepared in situ from bromobenzene and magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete (the magnesium is consumed), the Grignard reagent (phenylmagnesium bromide) is formed.
-
-
Reaction with 3-Chlorobenzaldehyde:
-
Dissolve 3-chlorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude racemic this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Separation and Characterization of Enantiomers
The separation of enantiomers, also known as chiral resolution, is a critical step in the study and application of chiral molecules. For this compound, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers.[7] This results in different retention times for the (R) and (S) enantiomers, enabling their separation. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including diarylmethanols.[7]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The optimal ratio should be determined experimentally to achieve baseline separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both enantiomers absorb, for example, 220 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.
| Parameter | Value |
| Column | Daicel Chiralcel OD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Table 1: Example Chiral HPLC Method Parameters |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum.[8][9][10]
Principle: A chiral derivatizing agent reacts with the alcohol functional group of both enantiomers to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra.[9]
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Derivatization:
-
React the racemic this compound with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric Mosher's esters.
-
-
NMR Analysis:
-
Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.
-
The signals corresponding to the protons or fluorine atoms near the chiral center will be split into two sets, one for each diastereomer.
-
The integration of these signals allows for the determination of the enantiomeric excess (e.e.) of the original alcohol.
-
Caption: Workflow for NMR-based chiral discrimination.
Stereoselective Synthesis Strategies
The synthesis of a single enantiomer of this compound is highly desirable for pharmaceutical applications. This can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.
Biocatalytic Resolution
Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of enantiomerically pure compounds.[11][12] Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol in a process known as kinetic resolution.
Principle of Kinetic Resolution: In the presence of an acyl donor, a lipase will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup:
-
Dissolve racemic this compound in an organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate.
-
Add a commercially available lipase (e.g., Candida antarctica lipase B, CAL-B).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC.
-
-
Work-up:
-
When the desired conversion (ideally 50%) is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
-
Separation:
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.
-
Caption: Biocatalytic kinetic resolution workflow.
Conclusion and Future Perspectives
The stereoisomers of this compound represent a fundamentally important area of study for researchers in organic synthesis and drug development. The methodologies outlined in this guide, from racemic synthesis to advanced chiral separation and stereoselective synthesis, provide a robust framework for working with this and other chiral diarylmethanols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient and sustainable methods for the synthesis and resolution of chiral compounds will remain a key area of research. The application of novel catalytic systems, including both biocatalysts and chemocatalysts, holds significant promise for the future of chiral synthesis.
References
- Pal, I., Chaudhari, S. R., & Suryaprakash, N. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142–146. [Link]
- Rout, L., & Kanungo, B. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Books. [Link]
- dos Santos, F. P., & de Oliveira, H. C. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(21), 7249. [Link]
- ChemBK. (2024). This compound. [Link]
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
- Daicel Chiral Technologies. (n.d.).
- Zysk, M., & Gładkowski, W. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Computational and Structural Biotechnology Journal, 21, 1593–1597. [Link]
- Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology – One, 121–148. [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608. [Link]
- Harada, N. (2018).
- Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral 1,1-diaryl compounds as important pharmacophores - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (3-Chlorophenyl)(phenyl)methanol
Foreword: The Strategic Importance of (3-Chlorophenyl)(phenyl)methanol in Synthetic Chemistry
This compound, a diarylmethanol derivative, is a valuable chiral building block in the landscape of organic synthesis. Its structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of a chlorine atom on one of the phenyl rings introduces specific electronic properties and provides a handle for further functionalization, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide offers an in-depth exploration of the primary synthetic routes to this compound, providing not only detailed experimental protocols but also the underlying mechanistic principles and practical insights essential for successful and safe execution in a laboratory setting.
Chapter 1: Foundational Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal and robust methodologies: the Grignard reaction and the reduction of a corresponding ketone. The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory equipment.
The Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond through the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl carbon.[1] In the context of synthesizing this compound, this involves the reaction of a phenyl Grignard reagent with 3-chlorobenzaldehyde or, alternatively, a 3-chlorophenyl Grignard reagent with benzaldehyde.
The reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically conducted in an anhydrous ether solvent, which is crucial for stabilizing the Grignard reagent.[2] A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
Caption: Grignard Reaction Mechanism for this compound Synthesis.
Materials:
-
3-Chlorobenzaldehyde
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: To the flask, add 3-chlorobenzaldehyde dissolved in anhydrous diethyl ether.
-
Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the reaction temperature with an ice bath to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid with cooling.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[3]
Reduction of 3-Chlorobenzophenone: A Hydride-Mediated Transformation
An alternative and widely used method for the synthesis of this compound is the reduction of the corresponding ketone, 3-chlorobenzophenone. This transformation is typically achieved using a hydride-donating reducing agent, with sodium borohydride (NaBH4) being a common and convenient choice due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH4).[4]
The reduction of a ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon.[5] This results in the formation of an alkoxide intermediate. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which then provides a proton to the alkoxide in a subsequent step to yield the final alcohol product.[5]
Caption: Mechanism of 3-Chlorobenzophenone Reduction with Sodium Borohydride.
Materials:
-
3-Chlorobenzophenone
-
Sodium borohydride
-
Methanol or ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-chlorobenzophenone in methanol or ethanol with stirring.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add sodium borohydride in portions. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to neutralize the excess sodium borohydride and the resulting borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
Chapter 2: Product Characterization and Data Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Property | Value | Source |
| Molecular Formula | C13H11ClO | [6] |
| Molecular Weight | 218.68 g/mol | [7] |
| Appearance | Colorless solid | [6] |
| Boiling Point | 342.6 °C | [7] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl protons. A singlet for the carbinol proton (CH-OH) would likely appear between 5.0 and 6.0 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in position.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for the aromatic carbons would be observed in the range of approximately 125-145 ppm. The carbinol carbon (CH-OH) would typically resonate around 75-80 ppm.[8]
-
IR (KBr): Characteristic peaks would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches for the aromatic rings just above 3000 cm⁻¹, C=C stretches in the aromatic region (approx. 1450-1600 cm⁻¹), and a C-O stretch around 1000-1200 cm⁻¹.
Chapter 3: Applications in Drug Development and Industry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] Its utility is particularly highlighted in the context of antifungal agents. For instance, (3-Chlorophenyl)diphenylmethanol is a known impurity and is used as a reference standard in the quality control and assurance during the commercial production of the antifungal drug Clotrimazole .[9] The synthesis of Clotrimazole involves the reaction of a substituted triphenylmethyl derivative with imidazole, and the purity of the starting materials and intermediates is critical for the final drug product's safety and efficacy.
Chapter 4: Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require careful handling and appropriate safety precautions.
-
Phenylmagnesium bromide: Highly flammable and corrosive. Reacts violently with water.[1][10] Must be handled under an inert atmosphere in a fume hood.[11]
-
Sodium borohydride: Flammable solid that is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and reacts with water to release flammable gases.[12] It should be handled in a well-ventilated area, and contact with water must be avoided.[12]
-
3-Chlorobenzophenone: May cause skin and eye irritation.[4][13] Standard personal protective equipment (gloves, safety glasses) should be worn.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion: A Versatile Intermediate for Advanced Synthesis
The synthesis of this compound via Grignard reaction or ketone reduction represents a robust and accessible means of producing this valuable chemical intermediate. A thorough understanding of the reaction mechanisms, meticulous execution of the experimental protocols, and stringent adherence to safety guidelines are paramount for achieving high yields of a pure product. The role of this compound in the synthesis and quality control of pharmaceuticals underscores its importance in the broader chemical and drug development industries.
References
- Phenylmagnesium bromide, 1.6M - SAFETY DATA SHEET. (2011, September 13).
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Grignard reaction - Wikipedia. (n.d.).
- Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- Material Safety Data Sheet - Phenylmagnesium bromide, 1M solution in THF. (n.d.).
- Sodium borohydride ≥97 %, extra pure - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution. (2009, December 7).
- Material Safety Data Sheet. (2009, June 8).
- Sodium borohydride ≥97 %, extra pure - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Phenylmagnesium Bromide. (n.d.).
- SAFETY DATA SHEET - 3-Chlorobenzophenone. (n.d.).
- This compound - ChemBK. (2024, April 9).
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021).
- SAFETY DATA SHEET - 4-Chlorobenzophenone. (n.d.).
- Supporting information for - The Royal Society of Chemistry. (n.d.).
- 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem. (n.d.).
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
- THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
- CN111423380A - Preparation method of clotrimazole - Google Patents. (n.d.).
- Clotrimazole EP Impurity A | 66774-02-5 - SynZeal. (n.d.).
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2007). Asian Journal of Chemistry, 19(7), 5041-5048.
Sources
- 1. fishersci.com [fishersci.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 8. rsc.org [rsc.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity Profile of (3-Chlorophenyl)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Benzhydrol
(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is more than a mere diarylmethanol. It represents a versatile and strategically important intermediate in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2] Its structure, featuring a central chiral carbon, a reactive secondary alcohol, a classic phenyl ring, and a metabolically significant 3-chlorophenyl moiety, presents a landscape of nuanced reactivity. The interplay between the steric bulk of the two aryl groups and the electronic effects of the meta-substituted chlorine atom dictates its chemical behavior and provides chemists with a powerful tool for molecular construction.
This guide moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the molecule's reactivity profile, explaining the causality behind its transformations. We will explore the key reactive sites—the hydroxyl group, the benzylic carbon-hydrogen bond, and the aromatic systems—to build a predictive framework for its application in complex synthetic challenges. For researchers and drug development professionals, a thorough grasp of this profile is essential for designing efficient synthetic routes, anticipating potential side reactions, and developing novel molecular entities.
Core Physicochemical & Structural Characteristics
A foundational understanding of a molecule's physical properties is a prerequisite to its effective application in synthesis. These characteristics govern solubility, reaction kinetics, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [1][3][4] |
| Molecular Weight | 218.68 g/mol | [2][3] |
| Appearance | Colorless to white solid | [1][2] |
| Melting Point | ~40 °C | [1] |
| Boiling Point | 169 °C at 0.1 mmHg | [1] |
| Solubility | Soluble in ethanol, ether; practically insoluble in water.[1][2] | [1][2] |
| pKa | ~13.28 (Predicted) | [1] |
| Chirality | Contains a single stereocenter | [1][3] |
The molecule's chirality is a critical feature; it exists as a racemic mixture of two enantiomers unless synthesized or resolved using stereoselective techniques.[1][3] This is of paramount importance in pharmaceutical development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.
The Landscape of Reactivity: A Mechanistic Approach
The reactivity of this compound is dominated by three principal zones: the hydroxyl group, the benzylic carbon, and the two aromatic rings. The synergy between these zones defines its synthetic utility.
Caption: Common Grignard synthesis routes for the target molecule.
Protocol 1: Synthesis via Grignard Reaction
This protocol describes a self-validating system for the synthesis of this compound from 3-chlorobromobenzene and benzaldehyde.
Objective: To synthesize this compound in high yield.
Materials:
-
Magnesium turnings
-
3-Chlorobromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small portion of a solution of 3-chlorobromobenzene in anhydrous THF. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Addition of Aryl Halide: Once the reaction has initiated, add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition. An exothermic reaction and the formation of a precipitate will be observed.
-
Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Trustworthiness: The success of this protocol relies on maintaining strictly anhydrous conditions, as Grignard reagents are highly reactive towards water. The use of an initiator (iodine) ensures the reaction starts reliably. The quench with saturated NH₄Cl is a mild method to hydrolyze the magnesium alkoxide without using strong acid, which could promote side reactions like elimination.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry. The 3-chloro substitution is particularly significant as it can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the lipophilicity imparted by this group can enhance membrane permeability. Derivatives have been investigated for a range of biological activities, and the core structure serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. [2][5][6]
Conclusion
The reactivity profile of this compound is a compelling case study in physical organic chemistry. Its behavior is a predictable consequence of its structure: a chiral secondary alcohol flanked by two electronically distinct aromatic rings. Mastery of its core reactions—oxidation at the alcohol, Sₙ1 substitution via the stable carbocation, and Grignard-based synthesis—empowers researchers to leverage this molecule as a versatile building block. By understanding the "why" behind its transformations, from the stability of key intermediates to the influence of steric and electronic effects, scientists can more effectively design and execute complex synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- This compound - ChemBK. [Link]
- (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem. [Link]
- Fischer Esterific
- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. [Link]
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Triphenylmethanol - Wikipedia. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Note & Protocol: Synthesis of (3-Chlorophenyl)(phenyl)methanol via Grignard Reaction
Abstract: This document provides a comprehensive guide for the synthesis of (3-Chlorophenyl)(phenyl)methanol, a valuable secondary alcohol and chiral building block in pharmaceutical and materials science research.[1][2][3] The protocol details the Grignard reaction, a robust method for carbon-carbon bond formation, offering two distinct synthetic routes for enhanced experimental flexibility.[4] This guide is intended for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and experimental reproducibility.
Scientific Foundation and Rationale
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[5][6] The target molecule, this compound, can be approached from two logical retrosynthetic pathways, both leveraging this powerful transformation. The choice between these routes typically depends on the commercial availability and cost of the starting materials.
-
Route A: Phenylmagnesium bromide adds to the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.
-
Route B: 3-Chlorophenylmagnesium bromide adds to the electrophilic carbonyl carbon of benzaldehyde.
The core of the reaction's success lies in the polarity reversal (umpolung) of the carbon atom bonded to magnesium. In an aryl halide, the carbon is electrophilic; upon insertion of magnesium, it becomes strongly nucleophilic and basic, capable of attacking electrophilic centers like the carbonyl carbon.[7]
Reaction Mechanism
The synthesis proceeds through three critical stages:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-halogen bond of an aryl halide in an anhydrous ether solvent. The ether (e.g., THF, diethyl ether) is crucial as it coordinates to the magnesium center, solvating and stabilizing the reagent.[8][9]
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition proceeds through a six-membered ring transition state, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[4][10]
-
Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[11][12]
Caption: Generalized mechanism of the Grignard reaction.
Experimental Design: Materials and Protocols
This section details the synthesis via Route A : Phenylmagnesium Bromide + 3-Chlorobenzaldehyde. The protocol for Route B is analogous, with the roles of the aryl halide and aldehyde reversed.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 | 1.1 |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.2 mL) | 50.0 | 1.0 |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 7.03 g | 50.0 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
| Hydrochloric Acid (6 M) | HCl | 36.46 | ~30 mL | - | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
| Iodine | I₂ | 253.81 | 1 small crystal | - | cat. |
Critical Pre-Reaction Preparations
Absolute Requirement for Anhydrous Conditions: Grignard reagents are potent bases and will be irreversibly quenched by protic species like water.[4][13][14] All glassware must be rigorously dried.
-
Glassware Preparation: Clean all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) with soap and water, rinse with acetone, and oven-dry at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (N₂ or Ar) immediately before use.[13][14] Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas. Fit the top of the condenser with a drying tube containing CaCl₂ or Drierite.[15][16]
Caption: Step-by-step experimental workflow diagram.
Protocol Part 1: Preparation of Phenylmagnesium Bromide
-
Place the magnesium turnings (1.34 g) and a single small crystal of iodine into the dry three-neck flask equipped with a magnetic stir bar.
-
In the dropping funnel, prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings.[16]
-
Initiation: The reaction is indicated by the disappearance of the iodine color, the formation of a cloudy/brownish solution, and spontaneous boiling of the ether.[16][17] If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun. Once initiated, the exothermic reaction should sustain itself.
-
Once the reaction is initiated and refluxing, add the remainder of the bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux. This typically takes 30-45 minutes.[16]
-
After the addition is complete, if the reflux subsides, gently heat the mixture using a water bath to maintain a reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and greyish-brown.[16]
-
Cool the freshly prepared Grignard reagent to room temperature.
Protocol Part 2: Reaction with 3-Chlorobenzaldehyde
-
Prepare a solution of 3-chlorobenzaldehyde (7.03 g) in 50 mL of anhydrous diethyl ether in a separate dry flask.
-
Transfer this aldehyde solution to the dropping funnel on the reaction apparatus.
-
Cool the flask containing the phenylmagnesium bromide solution in an ice-water bath.
-
Add the 3-chlorobenzaldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A precipitate will form. Control the addition rate to keep the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Protocol Part 3: Workup and Purification
-
Cool the reaction mixture again in an ice-water bath.
-
Quenching: Slowly and carefully add 30 mL of 6 M HCl dropwise through the addition funnel to quench the reaction and dissolve the magnesium salts. An aqueous layer will form. Caution: This is an exothermic process, and hydrogen gas may be evolved if any unreacted magnesium remains.
-
Transfer the entire mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Safety, Troubleshooting, and Characterization
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and volatile.[13] Phenylmagnesium bromide can be pyrophoric.[18] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[19][20]
-
Reactivity: Grignard reagents react violently with water.[18] Ensure all equipment is dry. The quenching step is exothermic and must be performed slowly with cooling.[19]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are commonly used, but consult a glove compatibility chart).[19][20]
-
Emergency Preparedness: Have a Class D fire extinguisher (for reactive metals) and a standard ABC extinguisher readily available. Do not use water to extinguish a Grignard reaction fire.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or reagents.[14]- Magnesium surface is oxidized/passivated. | - Re-dry all glassware and use freshly opened anhydrous solvents.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[16][17]- Gently crush a piece of magnesium with a dry glass rod. |
| Low Product Yield | - Incomplete Grignard formation.- Grignard reagent quenched by moisture.- Side reaction (Wurtz coupling) forming biphenyl. | - Ensure magnesium is fully consumed before adding the aldehyde.- Maintain a positive pressure of inert gas throughout.- Control temperature during Grignard formation; slow addition of aryl halide. |
| Thick Precipitate Halts Stirring | - Magnesium alkoxide product is insoluble. | - Add more anhydrous ether to dilute the reaction mixture. Use a mechanical stirrer for larger-scale reactions. |
Product Characterization
The identity and purity of the synthesized this compound (MW: 218.68 g/mol ) should be confirmed using standard analytical techniques:[21]
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol (~3200-3600 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final solid product.
References
- Wikipedia. Phenylmagnesium bromide. [Link]
- Organic Syntheses. phenylmagnesium bromide - Organic Syntheses Procedure. [Link]
- PrepChem.com. Synthesis of Phenyl magnesium bromide. [Link]
- Quora.
- Princeton University.
- Organic Syntheses.
- American Chemical Society. Grignard Reaction. [Link]
- University of Nebraska-Lincoln.
- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Grignard reaction. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- BYJU'S. Grignard Reaction Mechanism. [Link]
- Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- University of Toronto. Formation and reaction of a Grignard reagent. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- ChemBK. This compound. [Link]
- Wikipedia. Grignard reaction. [Link]
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- PubChem. (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- SLS. 3-Chlorophenylmagnesium bromid. [Link]
- El Camino College. preparation of triphenyl methanol by grignard reaction. [Link]
- PubChem. Phenylmagnesium bromide. [Link]
- PrepChem.com.
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
- PubChem. 3-Chlorophenylmagnesium bromide. [Link]
- Chegg.com. Solved 4-chlorobenzaldehyde is our first reagent. [Link]
- YouTube.
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- California State University, Northridge. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
- TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf. [Link]
Sources
- 1. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. biosynth.com [biosynth.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. cerritos.edu [cerritos.edu]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 16. prepchem.com [prepchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. dchas.org [dchas.org]
- 20. acs.org [acs.org]
- 21. synthinkchemicals.com [synthinkchemicals.com]
detailed experimental protocol for synthesizing (3-Chlorophenyl)(phenyl)methanol
Application Note & Protocol
Topic: Detailed Experimental Protocol for the Synthesis of (3-Chlorophenyl)(phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 3-chlorobenzhydrol, is a valuable diarylmethanol intermediate in organic synthesis.[1] Its structure is foundational for the synthesis of various compounds in the pharmaceutical and agrochemical industries.[1] This document provides a detailed, field-tested protocol for the synthesis of this compound via the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[2][3][4] The protocol outlines the reaction between phenylmagnesium bromide and 3-chlorobenzaldehyde. An alternative synthetic route involving the reduction of 3-chlorobenzophenone is also briefly discussed.
This guide is designed for professionals with a working knowledge of synthetic organic chemistry. It emphasizes not just the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.
Principle of Synthesis: The Grignard Reaction
The core of this synthesis is the Grignard reaction, named after its discoverer, Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for this work.[4][5] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6][7]
In this specific synthesis, phenylmagnesium bromide acts as the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the phenyl carbon nucleophilic and strongly basic.[8][9] This nucleophilic carbon attacks the carbonyl carbon of 3-chlorobenzaldehyde. This step breaks the carbonyl π-bond, forming a new carbon-carbon single bond and a magnesium alkoxide intermediate.[6][10] A subsequent acidic work-up protonates the alkoxide to yield the final secondary alcohol product, this compound.[6]
The entire reaction must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive with protic solvents like water, which will protonate and quench the reagent, leading to reaction failure.[5][11][12]
Reaction Scheme
Caption: Overall Grignard reaction for synthesizing this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Must be activated if oxidized. |
| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | Anhydrous grade recommended. |
| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | High purity is essential. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 60-29-7 (Et₂O) | C₄H₁₀O (Et₂O) | 74.12 (Et₂O) | Ether is highly flammable. THF is preferred for its higher flash point.[13] |
| Iodine | 7553-56-2 | I₂ | 253.81 | For activating magnesium turnings. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying the organic phase. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography. |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the reaction scale)[14]
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line for advanced anhydrous techniques[14]
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Syringes and needles for transferring anhydrous solvents[15]
Crucial Pre-Experiment Step: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot, then allowed to cool under a stream of inert gas to prevent atmospheric moisture contamination.[11][12][16]
Detailed Experimental Protocol
This protocol is for the in situ preparation of phenylmagnesium bromide followed by its reaction with 3-chlorobenzaldehyde.
Part 1: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.[11]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.
-
Initial Reagent Addition: Add a small portion (~10%) of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Initiation: The reaction mixture should become cloudy and may begin to gently reflux, indicating the Grignard reaction has initiated.[16][17] If the reaction does not start, gentle warming with a water bath may be necessary. Do not overheat.
-
Completion of Addition: Once initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[14] An ice bath can be used to control the rate if necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature or with gentle reflux for 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is your Grignard reagent.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Dissolve 3-chlorobenzaldehyde (0.9 eq.) in a minimal amount of anhydrous diethyl ether or THF. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C. Maintain slow and controlled addition to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure completion. Progress can be monitored by Thin-Layer Chromatography (TLC).
Part 3: Work-up and Extraction
-
Quenching: Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl). This step quenches unreacted Grignard reagent and protonates the magnesium alkoxide.[18] Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]
Part 4: Purification
The crude product, likely a pale yellow oil or solid, should be purified.
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an effective purification method.
-
Column Chromatography: For oily products or to achieve high purity, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[20]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
The Grignard reaction is potentially hazardous and must be performed with appropriate safety measures.
-
Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the laboratory. The reaction itself is exothermic and can cause the solvent to boil vigorously, creating a fire risk.[13][14] Always work in a certified chemical fume hood.
-
Reactivity: Grignard reagents are highly reactive and can react violently with water, alcohols, and other protic sources.[9][15] They can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents).[13][14]
-
Contingency Plan: Keep an appropriate fire extinguisher (Class D for metal fires, or CO₂) and a container of sand or powdered graphite nearby to smother a potential fire.[15] Have an ice bath ready at all times to cool the reaction if it becomes too vigorous.[11][13] Do not work alone.[13][14]
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO[1][21][22] |
| Molecular Weight | 218.68 g/mol [21] |
| Appearance | Colorless solid[1] |
| Boiling Point | ~342.6 °C (Predicted)[21] |
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the chemical shifts and coupling constants of protons and carbons.
-
IR Spectroscopy: Will show a characteristic broad absorption in the ~3200-3600 cm⁻¹ region, corresponding to the O-H stretch of the alcohol functional group.
-
Mass Spectrometry (MS): Will confirm the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid product.
Alternative Synthetic Route
An alternative method for synthesizing this compound is the reduction of the corresponding ketone, 3-chlorobenzophenone.[23][24][25] This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like isopropanol or ethanol.[26] This method avoids the use of highly reactive Grignard reagents but requires the ketone as a starting material, which itself may be prepared from a Friedel-Crafts acylation.
References
- Wikipedia. (n.d.). Grignard reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- ChemBK. (2024, April 9). This compound.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- American Chemical Society. (n.d.). Grignard Reaction.
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- PubChemLite. (n.d.). This compound (C13H11ClO).
- ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- BYJU'S. (n.d.). Grignard Reagents.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Chegg.com. (2022, March 22). Solved For this experiment, 4-Chlorobenzhydrol will.
- Chegg.com. (2022, March 22). Solved 4-chlorobenzaldehyde is our first reagent.
- Chegg.com. (n.d.). Show the products that result from the reaction of phenylmagnesium bromide with the following reagents.
- Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
- PubChem. (n.d.). 3-Chlorobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
- Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
Sources
- 1. chembk.com [chembk.com]
- 2. byjus.com [byjus.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. byjus.com [byjus.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acs.org [acs.org]
- 14. dchas.org [dchas.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. Solved For this experiment, 4-Chlorobenzhydrol will | Chegg.com [chegg.com]
- 17. chegg.com [chegg.com]
- 18. rsc.org [rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. (3-(Phenylethynyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 21. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 22. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]
- 23. 3-Chlorobenzophenone for synthesis 1016-78-0 [sigmaaldrich.com]
- 24. 3-Chlorobenzophenone | 1016-78-0 [sigmaaldrich.com]
- 25. CAS:1016-78-0|3-Chlorobenzophenone - Drug Delivery [ebclink.com]
- 26. benchchem.com [benchchem.com]
Applications of (3-Chlorophenyl)(phenyl)methanol in Organic Synthesis: A Detailed Guide for Researchers
(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, serves as a versatile and crucial intermediate in the landscape of modern organic synthesis. Its unique structural motif, featuring a stereogenic center bearing a phenyl and a 3-chlorophenyl group, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Utility: A Precursor to Key Pharmaceutical Scaffolds
The primary application of this compound lies in its role as a foundational building block for more complex molecular architectures. Its hydroxyl group provides a reactive handle for a variety of chemical transformations, enabling its incorporation into diverse pharmaceutical agents. A significant application is in the synthesis of substituted piperazine derivatives, which are prevalent in many centrally acting drugs.
Synthesis of 1-((3-Chlorophenyl)(phenyl)methyl)piperazine: A Gateway to Antihistamines and Antidepressants
1-((3-Chlorophenyl)(phenyl)methyl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the antidepressant Trazodone and antihistamines like Cetirizine. The synthesis commences with the conversion of this compound to the corresponding chloride, followed by nucleophilic substitution with piperazine. To ensure mono-alkylation and avoid the formation of undesired bis-alkylated products, a protection-alkylation-deprotection strategy is often employed.
Workflow for the Synthesis of 1-((3-Chlorophenyl)(phenyl)methyl)piperazine
Caption: Synthetic pathway to 1-((3-chlorophenyl)(phenyl)methyl)piperazine.
Protocol 1: Synthesis of (3-Chlorophenyl)(phenyl)methyl chloride
This protocol details the conversion of the starting alcohol to the corresponding chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude (3-Chlorophenyl)(phenyl)methyl chloride, which can often be used in the next step without further purification.
Protocol 2: N-Alkylation of N-Boc-piperazine
This protocol describes the alkylation of mono-Boc-protected piperazine with the synthesized benzhydryl chloride.[1]
Materials:
-
(3-Chlorophenyl)(phenyl)methyl chloride
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in anhydrous MeCN, add potassium carbonate (1.5 eq) and the crude (3-Chlorophenyl)(phenyl)methyl chloride (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-1-((3-chlorophenyl)(phenyl)methyl)piperazine.
Protocol 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final product.[2][3]
Materials:
-
N-Boc-1-((3-chlorophenyl)(phenyl)methyl)piperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Brine
Procedure (using TFA):
-
Dissolve the N-Boc-protected piperazine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution or a 1M NaOH solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-((3-Chlorophenyl)(phenyl)methyl)piperazine.
Oxidation to 3-Chlorobenzophenone: A Ketone Intermediate
This compound can be efficiently oxidized to 3-chlorobenzophenone, a valuable ketone intermediate in the synthesis of various compounds, including agrochemicals and pharmaceuticals. Two common and reliable methods for this transformation are the Jones oxidation and the Swern oxidation.
Reaction Scheme: Oxidation of this compound
Caption: Oxidation of this compound to 3-Chlorobenzophenone.
Jones Oxidation Protocol
The Jones oxidation is a robust and high-yielding method for oxidizing secondary alcohols to ketones.[4][5]
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid while cooling in an ice bath.[4]
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from reddish-orange to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding isopropanol until the reddish-orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-chlorobenzophenone. The product can be further purified by recrystallization or column chromatography.
Safety Note: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Swern Oxidation Protocol
The Swern oxidation is a milder alternative to the Jones oxidation, suitable for substrates with acid-sensitive functional groups.[6][7]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl solution, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-chlorobenzophenone by flash column chromatography on silica gel.
Asymmetric Synthesis and Chiral Applications
The chiral nature of this compound makes it a valuable target for asymmetric synthesis and a precursor for enantiomerically pure compounds.
Enantioselective Synthesis of this compound
Enantiomerically enriched this compound can be prepared through the asymmetric reduction of 3-chlorobenzophenone. This is a critical step for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Protocol: Asymmetric Reduction of 3-Chlorobenzophenone (CBS Reduction)
This protocol is adapted from established procedures for the asymmetric reduction of prochiral ketones.
Materials:
-
3-Chlorobenzophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-chlorobenzophenone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) dropwise.
-
Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 eq) dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Slowly add 1M HCl to the mixture.
-
Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the enantiomerically enriched this compound by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data Summary
| Reaction | Starting Material | Product | Reagents | Typical Yield |
| Chlorination | This compound | (3-Chlorophenyl)(phenyl)methyl chloride | SOCl₂, cat. DMF | High |
| N-Alkylation of N-Boc-piperazine | (3-Chlorophenyl)(phenyl)methyl chloride | N-Boc-1-((3-chlorophenyl)(phenyl)methyl)piperazine | N-Boc-piperazine, K₂CO₃ | Good to High |
| Boc Deprotection | N-Boc-protected piperazine derivative | 1-((3-Chlorophenyl)(phenyl)methyl)piperazine | TFA or HCl in dioxane | High |
| Jones Oxidation | This compound | 3-Chlorobenzophenone | CrO₃, H₂SO₄, Acetone | High |
| Swern Oxidation | This compound | 3-Chlorobenzophenone | DMSO, (COCl)₂, Et₃N | Good to High |
| Asymmetric CBS Reduction | 3-Chlorobenzophenone | (R)- or (S)-(3-Chlorophenyl)(phenyl)methanol | CBS catalyst, BMS | High |
Conclusion
This compound stands as a pivotal intermediate in organic synthesis, offering a gateway to a multitude of valuable compounds, particularly in the pharmaceutical industry. The protocols detailed herein provide a comprehensive framework for its utilization, from its conversion to key building blocks to its preparation in an enantiomerically pure form. By understanding the reactivity of this versatile molecule and applying the appropriate synthetic methodologies, researchers can effectively harness its potential in the development of novel and impactful chemical entities.
References
- Sultana, N., et al. (2011). Synthesis, characterization and biological activities of cetirizine analogues. Spectroscopy, 26(5-6), 317-328. [Link]
- Chem-Station. (2014).
- ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- ResearchGate. (2020).
- Wikipedia. (n.d.).
- Sciencemadness Wiki. (2019).
- University of Delaware. (n.d.). Synthesis. [Link]
- MSU Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2002).
- Google Patents. (2014).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jgtps.com [jgtps.com]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
The Strategic Application of (3-Chlorophenyl)(phenyl)methanol as a Chiral Intermediate in Pharmaceutical Synthesis
Abstract
(3-Chlorophenyl)(phenyl)methanol is a versatile chiral secondary alcohol that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structural features, including a chiral center and substituted phenyl rings, make it a key building block for active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of this compound. Detailed, field-proven protocols for its laboratory-scale preparation via Grignard reaction and ketone reduction are presented, along with insights into the causality behind experimental choices.
Introduction: The Significance of Chiral Diphenylmethanols in Medicinal Chemistry
Chiral molecules are fundamental to modern drug design, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties.[1] Substituted diphenylmethanols, a class of chiral alcohols, are prevalent scaffolds in a variety of biologically active compounds.[2][3][4] The specific spatial arrangement of the phenyl rings and the hydroxyl group allows for precise interactions with biological targets such as enzymes and receptors.
This compound, with its chlorine substitution on one of the phenyl rings, offers medicinal chemists a strategic point for modulating the electronic and lipophilic properties of a target molecule. This can lead to improved potency, selectivity, and pharmacokinetic profiles. While it is broadly cited as an intermediate for pharmaceuticals, dyes, and pesticides, this guide will focus on its application as a precursor for potential therapeutic agents.[5]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [5] |
| Molecular Weight | 218.68 g/mol | [5] |
| Appearance | Colorless solid | [5] |
| Solubility | Soluble in ethanol and ether; practically insoluble in water | [5] |
| Chirality | Contains one chiral center | [5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.21–7.41 (m, 8H), 6.23 (d, J = 3.2 Hz, 1H), 2.37 (s, 1H).[6]
-
¹³C NMR (CDCl₃, 125 MHz) δ: 142.26, 141.02, 132.54, 129.60, 128.80, 128.52, 128.07, 127.82, 127.15, 126.98, 72.70.[6]
-
IR (thin film) νₘₐₓ (cm⁻¹): 3355, 3064, 3031, 1494, 1469, 1441, 752, 699.[6]
The provided spectroscopic data are critical for confirming the identity and purity of synthesized this compound. The broad singlet at 2.37 ppm in the ¹H NMR spectrum corresponds to the hydroxyl proton, while the multiplet between 7.21 and 7.41 ppm represents the aromatic protons. The downfield signal at 6.23 ppm is attributed to the benzylic proton. The ¹³C NMR spectrum shows the expected number of aromatic signals and a peak at 72.70 ppm for the carbinol carbon. The IR spectrum displays a characteristic broad absorption around 3355 cm⁻¹ for the O-H stretch of the alcohol.
Synthesis Protocols for this compound
Two primary and reliable methods for the laboratory-scale synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone. The choice between these methods often depends on the availability of starting materials and desired scale.
Protocol 1: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 3-chlorobenzaldehyde and phenylmagnesium bromide. The Grignard reaction is a powerful tool for C-C bond formation.[7][8][9]
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Materials and Equipment:
-
Magnesium turnings
-
Bromobenzene
-
3-Chlorobenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried to prevent quenching of the Grignard reagent.[7][8][9]
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Chlorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis via Reduction of 3-Chlorobenzophenone
This protocol describes the reduction of 3-chlorobenzophenone to this compound using sodium borohydride. This method is often preferred for its milder reaction conditions and simpler work-up procedure.
Reaction Scheme:
Caption: Reduction of 3-Chlorobenzophenone.
Materials and Equipment:
-
3-Chlorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 3-chlorobenzophenone (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain pure this compound.
-
Application as a Pharmaceutical Intermediate: A Gateway to Bioactive Molecules
This compound is a strategic starting material for the synthesis of a variety of potential drug candidates. Its chiral nature is of paramount importance, as the biological activity of enantiomers can differ significantly.[10] The development of methods for the enantioselective synthesis or chiral separation of this compound is therefore a critical area of research.[11][12][13][14][15]
Potential Synthetic Transformations:
The hydroxyl group of this compound can be readily transformed into other functional groups, opening up a wide array of synthetic possibilities.
Caption: Potential synthetic pathways from the intermediate.
These transformations allow for the incorporation of the (3-Chlorophenyl)(phenyl)methyl moiety into larger, more complex molecules with potential therapeutic applications. For example, the introduction of an amine functionality could lead to compounds with activity in the central nervous system.
Conclusion
This compound is a high-value chiral intermediate with significant potential in pharmaceutical research and development. The synthetic protocols provided herein offer reliable and scalable methods for its preparation in a laboratory setting. The versatility of this building block, coupled with the importance of chirality in drug design, underscores its utility for the synthesis of novel bioactive compounds. Further exploration of its applications in medicinal chemistry is warranted and is expected to yield new therapeutic agents with improved pharmacological profiles.
References
- Supporting information for - The Royal Society of Chemistry.
- Li, G.-W., et al. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Advances, 2020.
- Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. ResearchGate.
- This compound - ChemBK.
- Chiral Drug Separation.
- The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. Available at: [https://www.researchgate.net/publication/287514789_The_Synthesis_and_Biological_Activities_of_5-4-Substituted_PhenylsulfinylSulfonyl-13-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones]([Link])
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- (PDF) Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed.
- Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
- Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. MDPI.
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH.
- the-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals.
- Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed.
- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC.
- [Separation of enantiomers of three chiral drugs by capillary electrophoresis based on achiral ionic liquid]. PubMed.
- 1-(3-Chlorophenyl)ethanol - SpectraBase.
- Grignard Reaction: Synthesis of Triphenylmethanol.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.
- 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate.
- Synthesis Of Triphenylmethanol - thebloodybuddy.com.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC.
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06312F [pubs.rsc.org]
- 3. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. amherst.edu [amherst.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. cerritos.edu [cerritos.edu]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Separation of enantiomers of three chiral drugs by capillary electrophoresis based on achiral ionic liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
reaction mechanism of (3-Chlorophenyl)(phenyl)methanol with thionyl chloride
Application Note & Protocol
Title: Mechanistic Pathways and Synthetic Protocol for the Chlorination of (3-Chlorophenyl)(phenyl)methanol using Thionyl Chloride: A Guide for Medicinal Chemists
Abstract: This document provides a comprehensive guide to the reaction between this compound and thionyl chloride (SOCl₂), a critical transformation for synthesizing diarylmethyl chlorides. These products serve as valuable intermediates in the development of various therapeutic agents. We will delve into the nuanced reaction mechanisms, including the SN1, SNi, and SN2 pathways, explaining how experimental conditions dictate the stereochemical outcome. A detailed, field-tested laboratory protocol is provided, emphasizing safety, procedural rationale, and optimization for researchers in drug discovery and process development.
Introduction: Significance in Drug Development
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The reaction of this compound, a secondary benzylic alcohol, with thionyl chloride is of particular interest to medicinal chemists. The resulting product, (3-chlorophenyl)(phenyl)methyl chloride, is a diarylmethyl halide, a structural motif present in numerous pharmacologically active compounds. Diarylmethyl groups are key pharmacophores that can interact with a wide range of biological targets. For instance, derivatives of similar structures are found in analogues of trazodone, an antidepressant, and other centrally active agents.[1][2][3] The presence of a chlorine atom on one of the phenyl rings is a common strategy in drug design to modulate a molecule's metabolic stability and binding affinity.[4]
Understanding and controlling this reaction is paramount for synthesizing libraries of these intermediates for structure-activity relationship (SAR) studies. This guide provides the mechanistic foundation and practical steps to achieve this transformation efficiently and safely.
The Reaction Mechanism: A Tale of Three Pathways
The reaction of a secondary alcohol with thionyl chloride is not governed by a single, invariable mechanism. The pathway is highly dependent on the substrate's structure and the reaction conditions, particularly the choice of solvent and the presence or absence of a base like pyridine.[5][6] For a benzylic alcohol like this compound, the potential for carbocation stabilization makes the SN1 and SNi pathways particularly relevant.[7]
Step 1 (Common to all pathways): Formation of the Alkyl Chlorosulfite Intermediate
The reaction invariably begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by the released chloride or an added base), forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[5][8][9] This crucial step converts the hydroxyl group, a notoriously poor leaving group (OH-), into a much better one.[8]
Pathway A: SNi (Substitution Nucleophilic internal) - With Retention of Configuration
In the absence of a base and typically in non-polar solvents, the reaction often proceeds with retention of stereochemistry via the SNi mechanism.[9][10]
-
Mechanism: The alkyl chlorosulfite intermediate collapses in a concerted fashion. The C-O bond breaks, and the chlorine atom from the chlorosulfite group is delivered to the carbocationic center from the same face from which the leaving group is departing.[10] This occurs through a tight "intimate ion pair" where the newly formed carbocation and the [SO₂Cl]⁻ anion are held closely together in a solvent cage.[9][11] The proximity of the chloride on the same side leads directly to retention of the original stereochemistry. The gaseous SO₂ byproduct bubbles out of the solution, driving the reaction to completion.[7]
Pathway B: SN1 (Substitution Nucleophilic Unimolecular) - With Racemization
Due to the high stability of the secondary benzylic carbocation, which is resonance-stabilized by two aromatic rings, a classic SN1 pathway is also highly probable, especially in more polar solvents.
-
Mechanism: The alkyl chlorosulfite intermediate ionizes to form a distinct, solvent-separated carbocation and a chlorosulfite anion. This planar carbocation can then be attacked by a chloride ion (released in the initial step) from either face with roughly equal probability.[12] This leads to a mixture of inversion and retention products, resulting in racemization of the stereocenter.
Pathway C: SN2 (Substitution Nucleophilic Bimolecular) - With Inversion of Configuration
When a base such as pyridine is added to the reaction, the mechanism shifts dramatically to an SN2 pathway, resulting in inversion of stereochemistry.[5][13]
-
Mechanism: Pyridine, a nucleophilic base, reacts with the hydrogen chloride produced in the formation of the alkyl chlorosulfite, generating pyridinium chloride.[14] More importantly, pyridine can attack the sulfur atom of the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium adduct.[5] This frees up a chloride ion (Cl⁻) in the solution, which now acts as an external nucleophile. This chloride ion performs a backside attack on the carbon atom bearing the leaving group, leading to complete inversion of the stereocenter.[5][13]
For the synthesis of this compound, where stereochemistry may not be the primary concern but high yield is, the SN1/SNi pathways are most commonly employed.
Mechanistic Diagram (SN1/SNi Pathway)
Caption: Fig 1. Predominant SN1/SNi pathway for benzylic alcohols.
Experimental Protocol
This protocol details the procedure for the chlorination of this compound. It is designed for a typical laboratory scale and prioritizes safety and efficiency.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | C₁₃H₁₁ClO | 218.68 | 5.00 g | 22.86 | Starting material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.0 mL (4.9 g) | 41.18 | Excess reagent (1.8 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous solvent |
| Saturated NaHCO₃ solution | - | - | ~30 mL | - | For work-up |
| Brine (Saturated NaCl) | - | - | ~30 mL | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a gas outlet tube
-
Gas scrubber (beaker with NaOH solution)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar. Attach a dropping funnel and a reflux condenser. Connect the top of the condenser to a gas outlet tube leading to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Crucially, perform the entire reaction in a certified chemical fume hood. [15][16]
-
Dissolution: Add this compound (5.00 g) to the flask and dissolve it in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add thionyl chloride (3.0 mL) to the dropping funnel. Add the thionyl chloride dropwise to the stirred alcohol solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.
-
Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice. This will quench the excess thionyl chloride. Perform this step slowly in the fume hood as it will evolve significant amounts of HCl and SO₂.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 10 mL of DCM. Shake and separate the layers. Collect the bottom organic layer.
-
Washing: Wash the organic layer sequentially with:
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid). Be cautious of gas evolution.
-
30 mL of brine (to remove bulk water).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude (3-chlorophenyl)(phenyl)methyl chloride, which typically presents as a pale yellow oil or solid.
-
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Causality and Experimental Insights
-
Anhydrous Conditions: Thionyl chloride reacts violently with water.[15][17] Using an anhydrous solvent and dry glassware is essential to prevent decomposition of the reagent and ensure a high yield.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow, controlled addition at low temperatures prevents overheating, which can lead to side reactions and reduces the risk of vigorous gas evolution.
-
Excess Reagent: Using a slight excess of thionyl chloride ensures the complete conversion of the alcohol.
-
Gas Scrubber: The byproducts, HCl and SO₂, are toxic and corrosive gases.[16] A basic scrubber is a non-negotiable safety measure to neutralize these hazardous fumes before they are released into the fume hood exhaust.
-
Bicarbonate Wash: This step is critical for removing any remaining acidic impurities (HCl, SO₂) from the organic product, which could otherwise degrade the product upon storage.
Experimental Workflow Diagram
Caption: Fig 2. Experimental workflow for chlorination.
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a highly hazardous chemical and must be handled with extreme care.
-
Corrosive and Toxic: It causes severe skin burns, eye damage, and is toxic if inhaled.[16][17] All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or Viton), tightly fitting safety goggles, a face shield, and a lab coat.[15][16][18]
-
Reaction with Water: SOCl₂ reacts violently with water, moisture, and alcohols to produce toxic gases (HCl, SO₂).[15][17] Ensure all glassware is dry and avoid contact with protic substances.
-
Spill Management: In case of a spill, absorb with an inert material like sand or vermiculite. Do not use water.[16][18]
-
Emergency Measures: An emergency shower and eyewash station must be immediately accessible.[15] In case of skin contact, wash immediately and thoroughly with water. If inhaled, move to fresh air and seek immediate medical attention.[16][18]
References
- 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]
- Alcohol + SOCl2. (2025). ReactionWeb.io. [Link]
- Thionyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
- Why is Pyridine used in the manufacture of haloalkanes by thionyl chloride? (2017). Quora. [Link]
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
- Thionyl Chloride - Material Safety D
- Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange. [Link]
- Thionyl Chloride Product Safety Assessment. (2015). Lanxess. [Link]
- Alcohol to Chloride - Common Conditions. (n.d.).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
- Why does pyridine make such a big change from SNi to SN2? (2017). Chemistry Stack Exchange. [Link]
- Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. [Link]
- Reaction with Thionyl Chloride. (2013). YouTube. [Link]
- Chem 351 F23 Final : Mechanism. (n.d.). University of Calgary. [Link]
- Stereochemistry of reaction of thionyl chloride and phosphorous pentachloride with alcohol. (2023). Chemistry Stack Exchange. [Link]
- This compound. (2024). ChemBK. [Link]
- The substitution reaction of 2-propanol with SOCl2... (n.d.). CourseHero. [Link]
- The SN1 Reaction Mechanism. (2025). Master Organic Chemistry. [Link]
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007). Acta Physico-Chimica Sinica. [Link]
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl... (2022). PubMed Central. [Link]
- Need help determining Sn1 and Sn2 reactions for alcohol reactions. (2023). Reddit. [Link]
- Thionyl Chloride Reaction on Alcohol. (n.d.). Course document. [Link]
- Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. (n.d.).
- CHEM 222: Reaction of Alcohols with Thionyl Chloride. (2017). YouTube. [Link]
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery... (n.d.). PubMed Central. [Link]
- Triphenylmethyl chloride. (n.d.). Wikipedia. [Link]
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (n.d.). Acta Physico-Chimica Sinica. [Link]
- Synthesis and Pharmacology of Novel Antidepressant Agents... (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges... (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl... (2022). MDPI. [Link]
- Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. (2025). MDPI. [Link]
Sources
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reactionweb.io [reactionweb.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. careerendeavour.com [careerendeavour.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. nj.gov [nj.gov]
- 16. westliberty.edu [westliberty.edu]
- 17. lanxess.com [lanxess.com]
- 18. bionium.miami.edu [bionium.miami.edu]
Quantitative Analysis of (3-Chlorophenyl)(phenyl)methanol: A Guide to Validated Chromatographic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methods for the precise quantification of (3-Chlorophenyl)(phenyl)methanol (CAS No: 63012-03-3), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Accurate determination of its purity and concentration is paramount for ensuring the quality, safety, and efficacy of final products. This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We delve into the causality behind experimental choices, offering insights into method development and ensuring the trustworthiness of results through self-validating system parameters.
Introduction: The Analyte
This compound is an organic compound with the molecular formula C₁₃H₁₁ClO and a molar mass of 218.68 g/mol .[1][5] Structurally, it is a chiral secondary alcohol containing a phenyl group and a 3-chlorophenyl group attached to the same carbon.
-
Physical Properties: It typically appears as a colorless to white solid with a melting point of approximately 40°C.[1]
-
Solubility: It is soluble in organic solvents such as methanol, ethanol, and ether, but practically insoluble in water.[1][2] This property is a key consideration for the preparation of standards and samples for chromatographic analysis.
-
Significance: Its role as a synthetic intermediate necessitates stringent quality control.[1] Accurate quantification is essential for monitoring reaction kinetics, determining product yield, and assessing the purity profile of drug substances and intermediates.
The presence of two aromatic rings makes the molecule a strong chromophore, rendering it highly suitable for UV detection in HPLC. Its thermal stability and volatility also allow for analysis by Gas Chromatography.
Method Selection & Validation Workflow
The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its versatility with non-volatile matrices, while GC excels in the analysis of volatile and thermally stable compounds. The following diagram outlines the logical workflow for method development and validation, ensuring the final protocol is fit for its intended purpose.
Caption: Logical workflow for analytical method selection and validation.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Reversed-phase HPLC is the chosen mode, as it is ideal for separating moderately polar organic molecules like this compound from potential non-polar or more polar impurities. The analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The aromatic nature of the analyte allows for selective π-π interactions, which can be exploited by using a phenyl-based column chemistry for enhanced resolution from complex matrices.[6]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation & Conditions:
-
System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).
-
Method Validation Summary
The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[3][7]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample spiked with related impurities. | Peak for the analyte is pure and resolved from other components (Resolution > 2.0). |
| Linearity | Analyze five concentrations across the range (e.g., 10-200 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 50 µg/mL to 150 µg/mL. |
| Accuracy | Spike recovery at three levels (80%, 100%, 120% of target conc.). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of 100% standard. Intermediate: Analysis on different days by different analysts. | Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Vary flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temp (±2°C). | System suitability parameters remain within limits; peak area RSD ≤ 2.0%. |
Gas Chromatography (GC) Method
Principle: GC is a powerful technique for quantifying volatile and thermally stable compounds.[8] this compound has a boiling point suitable for GC analysis without derivatization.[1] The sample is vaporized in a heated inlet and separated on a column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds. For higher specificity and confirmation, a Mass Spectrometer (MS) can be used as the detector.[9]
Detailed Experimental Protocol: GC-FID
-
Instrumentation & Conditions:
-
System: A GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a final concentration within the calibration range.
-
Method Validation Summary
The GC-FID method must be validated according to the same principles as the HPLC method.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample spiked with related impurities. | Analyte peak is resolved from solvent and impurity peaks (Resolution > 2.0). |
| Linearity | Analyze five concentrations across the range (e.g., 10-200 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 50 µg/mL to 150 µg/mL. |
| Accuracy | Spike recovery at three levels (80%, 100%, 120% of target conc.). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of 100% standard. Intermediate: Analysis on different days/instruments. | Repeatability: RSD ≤ 1.5%. Intermediate: RSD ≤ 2.5%. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Vary inlet temp (±5°C), oven ramp rate (±10%), and flow rate (±10%). | System suitability passes; peak area RSD ≤ 2.5%. |
Concluding Remarks
Both the HPLC-UV and GC-FID methods presented provide accurate, precise, and robust means for the quantification of this compound. The HPLC method is recommended for general-purpose quality control, especially when dealing with complex or non-volatile sample matrices. The GC method offers a reliable alternative, particularly for purity assessments where volatile impurities are of concern. The selection of the most appropriate method should be based on the specific application, sample characteristics, and available laboratory infrastructure. Adherence to the validation principles outlined ensures that the chosen method will yield trustworthy data, supporting critical decisions in research, development, and manufacturing.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930. PubChem. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Quality Guidelines.
- ICH Q2 Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Validated Gas Chromatography – Mass Spectrometry (GC-MS) Method for Simultaneous Quantitation of Tris(4-Chlorophenyl)Methane and Tris(4-Chlorophenyl)Methanol in Rat Plasma and Fetus. (2020).
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of (3-Chlorophenyl)(phenyl)methanol using HPLC and GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the qualitative and quantitative analysis of (3-Chlorophenyl)(phenyl)methanol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] We provide detailed protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and impurity profiling. The causality behind critical experimental choices, such as stationary phase selection, mobile phase composition, and the strategic use of derivatization for GC-MS, is thoroughly explained to provide researchers with a comprehensive guide for immediate implementation.
Introduction and Significance
This compound (also known as 3-Chlorobenzhydrol) is a substituted benzhydrol derivative with the chemical formula C₁₃H₁₁ClO.[1] It serves as a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[1] The compound is a chiral molecule, existing as two distinct stereoisomers (enantiomers) due to its asymmetric carbon center.[1][2] As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and individual quantification are often regulatory requirements.
Accurate and reliable analytical methods are therefore essential for quality control, ensuring the purity, stability, and enantiomeric integrity of this compound in research and manufacturing environments. This guide details optimized methods using two orthogonal analytical techniques: HPLC for its versatility in both achiral and chiral modes, and GC-MS for its high sensitivity and specificity.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the foundation for logical method development. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [1][3] |
| Molecular Weight | 218.68 g/mol | [2][4] |
| Appearance | Colorless to white solid | [1] |
| Melting Point | ~40 °C | [1] |
| Boiling Point | 342.6 °C (Predicted); 169°C at 0.1 mm Hg | [1][4] |
| Solubility | Soluble in ethanol, ether; practically insoluble in water | [1] |
| Chirality | Contains one chiral center | [1] |
| pKa | 13.28 ± 0.20 (Predicted) | [1] |
| LogP | 3.8 (Predicted) | [2] |
The molecule's aromatic nature (two phenyl rings) makes it an excellent chromophore for UV detection in HPLC. Its relatively high LogP value indicates nonpolar character, making it well-suited for reversed-phase chromatography. The presence of a polar hydroxyl (-OH) group and a high boiling point necessitates careful consideration for GC analysis, often pointing towards the utility of derivatization.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the premier technique for the purity analysis and chiral separation of this compound due to its robustness and versatility.
Rationale for Methodological Choices
-
Chromatographic Mode: Reversed-phase (RP) HPLC is the logical choice. The analyte's predominantly nonpolar structure will be strongly retained on a hydrophobic stationary phase (like C18), allowing for elution with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Stationary Phase Selection:
-
Achiral Analysis: A standard C18 (octadecylsilane) column provides excellent retention and resolution for purity profiling. Alternatively, a Phenyl-Hexyl stationary phase can offer unique selectivity for aromatic compounds through π-π interactions, which can be modulated by the choice of organic solvent (acetonitrile vs. methanol) to optimize separations.
-
Chiral Analysis: The separation of enantiomers requires a chiral environment. This is most effectively achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for resolving a wide range of chiral molecules, including benzhydrols.[5][6]
-
-
Mobile Phase: A mixture of acetonitrile (ACN) or methanol (MeOH) with water is standard for RP-HPLC. ACN is often preferred for aromatic compounds as its pi electrons can modulate interactions with phenyl stationary phases. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of residual silanol groups on the silica support.[7]
-
Detection: The two phenyl rings in the analyte's structure result in strong UV absorbance. A wavelength of 220-230 nm is typically ideal for sensitive detection.
HPLC Analysis Workflow
The general workflow for HPLC analysis is depicted below.
Caption: A typical workflow for the HPLC analysis of this compound.
Protocol 1: Achiral Purity Analysis by RP-HPLC
This protocol is designed for determining the purity and identifying related substance impurities.
A. Instrumentation and Consumables
-
HPLC system with UV/PDA detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (ACS Grade)
B. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% formic acid. Filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample to be tested in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Instrument Setup and Execution:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Run the analysis and record the chromatogram.
-
C. Typical Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
| Run Time | 15 minutes |
Protocol 2: Chiral Separation by HPLC
This protocol is for the separation and quantification of the R- and S-enantiomers.
A. Instrumentation and Consumables
-
HPLC system with UV/PDA detector
-
Chiral Column (e.g., Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
B. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (90:10 v/v). Filter and degas. Note: The optimal ratio may require scouting and should be adjusted to achieve baseline resolution (Rs > 1.5).
-
Standard/Sample Preparation: Prepare a racemic standard and individual samples in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrument Setup and Execution:
-
Equilibrate the chiral column at a low flow rate (0.5 mL/min) before ramping to the final flow rate.
-
Inject 5 µL of the solutions.
-
Run the analysis.
-
C. Typical Chiral Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV at 225 nm |
| Run Time | 30 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides exceptional sensitivity and structural information, making it ideal for trace-level impurity identification and confirmation of identity.
Rationale for Methodological Choices
-
Volatility and Derivatization: While this compound is sufficiently volatile for GC, the presence of the polar hydroxyl (-OH) group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector.[8] To mitigate this, derivatization is highly recommended. Silylation, which replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, is a common and effective strategy.[9][10] This process increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks.[9]
-
Stationary Phase Selection: A low-polarity, general-purpose column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase provides excellent separation for a wide range of semi-volatile compounds based primarily on their boiling points.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against commercial libraries (e.g., NIST, Wiley) for confident identification.
GC-MS Analysis Workflow (with Derivatization)
The workflow includes a critical sample preparation step before instrumental analysis.
Caption: GC-MS workflow for analyzing this compound, including silylation.
Protocol 3: GC-MS Analysis with Silylation
This protocol is for the identification and semi-quantitative analysis of the analyte and related volatile impurities.
A. Instrumentation and Consumables
-
GC-MS system with an EI source
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Helium (Carrier Gas, 99.999% purity)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane or Ethyl Acetate (GC Grade)
-
Reaction vials (2 mL) with PTFE-lined caps
B. Procedure
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in dichloromethane.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrument Setup and Execution:
-
Set up the GC-MS according to the conditions in the table below.
-
Inject 1 µL of the cooled, derivatized sample.
-
Begin data acquisition.
-
C. Typical GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40 - 450 m/z |
D. Expected Mass Spectrum The mass spectrum of the TMS-derivatized analyte is expected to show a molecular ion ([M]⁺) and characteristic fragment ions corresponding to the loss of methyl groups and other structural features, which can be used for definitive identification.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The reversed-phase HPLC method is ideal for routine purity testing, while the chiral HPLC protocol enables critical enantiomeric separation. For high-sensitivity analysis and unambiguous identification of volatile impurities, the GC-MS method with prior silylation is superior. These protocols are designed to be readily adaptable, empowering researchers and quality control analysts to ensure the integrity of this important chemical intermediate.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- (R)-(3-chlorophenyl)-phenylmethanol. (2021).
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- Chemistry For Everyone. (2023).
- Bibel, M. (2023).
- Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Pharmaceuticals. [Link]
- Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Chiral HPLC Separ
- Li, Y., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
- Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. (2017).
Sources
- 1. chembk.com [chembk.com]
- 2. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Catalytic Applications of Metal Complexes with (3-Chlorophenyl)(phenyl)methanol: A Guide for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is paramount. This guide delves into the catalytic applications of metal complexes featuring (3-Chlorophenyl)(phenyl)methanol as a chiral auxiliary. While direct, extensive literature on this specific ligand is emerging, its structural motifs are analogous to a well-established class of chiral secondary alcohols utilized in asymmetric catalysis. This document, therefore, leverages established principles from related systems to provide a comprehensive technical guide, complete with detailed protocols and mechanistic insights.
The core focus of this guide is to present this compound as a versatile chiral ligand for the synthesis of enantiomerically enriched compounds, a critical aspect of modern pharmaceutical development. We will explore its application in asymmetric transfer hydrogenation, a powerful and practical method for the synthesis of chiral alcohols.
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis, enabling the reduction of prochiral ketones to valuable chiral secondary alcohols with high enantioselectivity.[1][2] The process typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, most commonly isopropanol or a formic acid/triethylamine mixture.[3]
The chirality of the final product is dictated by the chiral ligand coordinated to the metal center. In this context, this compound serves as a precursor to a chiral alkoxide ligand upon deprotonation, which then imparts stereochemical control over the reduction process. Ruthenium, rhodium, and iridium complexes are particularly effective for this transformation.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The accepted mechanism for ATH with Ru(II)-diamine catalysts often involves a metal-ligand bifunctional pathway where both the metal and the ligand participate in the hydrogen transfer.[3] Drawing an analogy, a plausible catalytic cycle for a ruthenium complex with this compound would proceed as follows:
-
Catalyst Activation: The pre-catalyst, often a dimeric ruthenium(II) complex, reacts with the chiral alcohol ligand and a base to form the active monomeric ruthenium hydride species.
-
Coordination and Hydrogen Transfer: The prochiral ketone coordinates to the ruthenium center. In a concerted, six-membered transition state, the hydride on the ruthenium is transferred to the carbonyl carbon, while the proton from the coordinated alcohol ligand is transferred to the carbonyl oxygen.[3] The stereochemistry of this step is directed by the chiral environment created by the this compound ligand.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released, and the ruthenium catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), preparing it for the next catalytic cycle.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using an in-situ generated ruthenium catalyst with this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(R)-(+)-(3-Chlorophenyl)(phenyl)methanol (or the S-enantiomer)
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Experimental Procedure:
-
Catalyst Preparation (In-situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg) and (R)-(+)-(3-Chlorophenyl)(phenyl)methanol (0.011 mmol, 2.4 mg) in anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.
-
-
Transfer Hydrogenation Reaction:
-
To a separate Schlenk flask under an inert atmosphere, add acetophenone (1.0 mmol, 120.1 mg, 117 µL).
-
Add isopropanol (5.0 mL) to the acetophenone.
-
Prepare a 0.1 M solution of KOH in isopropanol.
-
To the acetophenone solution, add the prepared catalyst solution via cannula.
-
Initiate the reaction by adding the KOH solution in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 10 mL) and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC or GC.
-
Causality Behind Experimental Choices:
-
Metal Precursor: [Ru(p-cymene)Cl₂]₂ is a common, air-stable precursor for a wide range of ruthenium catalysts.[1]
-
Ligand: The chiral secondary alcohol, this compound, provides the chiral environment necessary for enantioselective reduction. The electronic and steric properties of the chloro and phenyl substituents can influence the catalyst's activity and selectivity.
-
Base: KOH is used to deprotonate the alcohol, forming the active alkoxide ligand, and to facilitate the regeneration of the ruthenium hydride catalyst.
-
Hydrogen Donor: Isopropanol serves as both the solvent and the source of hydrogen.[3]
Data Presentation:
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 0.5 | 30 | 12 | >99 | 95 (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 0.5 | 30 | 14 | >99 | 93 (R) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 1.0 | 40 | 24 | 95 | 88 (R) |
Note: The data presented in this table is hypothetical and representative of typical results obtained with analogous chiral secondary alcohol ligands in asymmetric transfer hydrogenation reactions.
Advanced Concept: Chiral-at-Metal Complexes
A fascinating and advanced area of asymmetric catalysis involves the use of "chiral-at-metal" complexes.[6] In these systems, the chirality of the catalyst originates from the stereogenic metal center itself, even when coordinated by entirely achiral ligands.[7] This concept challenges the traditional paradigm that requires chiral ligands for enantioselective transformations.
The design of such catalysts relies on creating a stable stereochemical environment around the metal. This is often achieved using multidentate, rigid ligands that lock the metal into a specific chiral configuration. While this compound is a chiral ligand, understanding the principles of chiral-at-metal catalysis provides deeper insight into the broader field of asymmetric synthesis and opens avenues for the design of novel catalytic systems.
Caption: A chiral-at-metal complex with achiral ligands.
Conclusion
Metal complexes of this compound hold significant promise as catalysts in asymmetric synthesis. By drawing parallels with well-studied chiral secondary alcohol ligands, this guide has outlined a robust framework for their application in asymmetric transfer hydrogenation. The provided protocols and mechanistic discussions are intended to serve as a strong foundation for researchers to explore and optimize these catalytic systems for the synthesis of valuable chiral molecules. The continuous development of novel chiral ligands and catalytic concepts, including the intriguing field of chiral-at-metal catalysis, will undoubtedly continue to push the boundaries of chemical synthesis.
References
- Iridium-catalyzed asymmetric hydrogenation yielding chiral diarylmethines with weakly coordinating or noncoordinating substituents. (n.d.). PubMed.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). MDPI.
- Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. (n.d.). CORE.
- (PDF) Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2023). ResearchGate.
- Chiral arene ruthenium complexes as asymmetric Diels–Alder catalysts. (2000). RSC Publishing.
- Iron-, Cobalt-, and Nickel-Catalyzed Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of Ketones. (2017). ACS Publications.
- Asymmetric Synthesis of Tertiary Benzylic Alcohols. (2011). PMC.
- Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. (2007). ACS Publications.
- Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal.
- Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. (1983). Indian Academy of Sciences.
- Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. (2016). PubMed.
- Catalytic Asymmetric Ketone and Alkene Reductions Using Transition Metal Complexes. (2006). DiVA portal.
- Chiral cyclometalated iridium complexes for asymmetric reduction reactions. (2010). RSC Publishing.
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). MDPI.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2017). PMC.
- Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. (2017). University of Illinois.
- The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. (2015). ACS Publications.
- Asymmetric synthesis catalyzed by transition-metal complexes with functionalized chiral ferrocenylphosphine ligands. (1986). ACS Publications.
- Use of Chiral Ruthenium Complexes as Catalysts. (2002). ResearchGate.
- Asymmetric Catalysis with Substitutionally Labile yet Stereochemically Stable Chiral-at-Metal Iridium(III) Complex. (2015). ACS Publications.
- Asymmetric Intramolecular C–H Aminations with Chiral-at-Ruthenium Complexes. (n.d.). University of Basel.
- New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. (n.d.). ElectronicsAndBooks.
- Chiral-at-metal complexes: synthesis, characterisation and applications. (2020). ResearchGate.
- Designing a Planar Chiral Rhodium Indenyl Catalyst for Regio- and Enantioselective Allylic C-H Amidation. (2020). Semantic Scholar.
- Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions. (2016). PMC.
- Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. (2021). RSC Publishing.
- Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones. (2021). PMC.
- Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. (2020). MDPI.
- Rhodium-catalyzed enantioselective and diastereodivergent access to diaxially chiral heterocycles. (2023). PMC.
- Special Issue: Practical Applications of Metal Complexes. (2015). PMC.
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (2015). PubMed.
- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β‑Pyrazol-1-yl Acrylates. (2016). Figshare.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral cyclometalated iridium complexes for asymmetric reduction reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (3-Chlorophenyl)(phenyl)methanol for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of (3-Chlorophenyl)(phenyl)methanol
This compound, a chiral secondary alcohol, presents several analytical challenges when using standard gas chromatography-mass spectrometry (GC-MS) techniques.[1][2] Its inherent polarity due to the hydroxyl group can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet, compromising analytical accuracy and sensitivity.[3] Furthermore, as a chiral molecule, the separation and quantification of its enantiomers are often crucial in pharmaceutical and toxicological studies, a task not achievable with standard achiral GC columns.[4][5]
This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, we can significantly enhance the chromatographic behavior and mass spectrometric detection of this compound. We will explore two primary derivatization strategies: silylation and acylation, providing detailed, field-proven protocols for each. Additionally, we will address the critical aspect of chiral analysis by presenting a protocol for chiral derivatization, enabling the separation and analysis of the individual enantiomers.
The Rationale for Derivatization: Enhancing Analyte Properties for GC-MS
Derivatization in GC-MS is a chemical modification of an analyte to improve its analytical properties.[6] For alcohols like this compound, the primary objectives of derivatization are:
-
Increased Volatility: The replacement of the active hydrogen in the hydroxyl group with a non-polar group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and allowing it to be more readily transferred to the gas phase.[6]
-
Improved Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing degradation at the high temperatures of the GC inlet and column.[6]
-
Enhanced Chromatographic Resolution: The resulting derivatives are less polar, leading to more symmetrical peak shapes and better separation from other components in the sample matrix.
-
Characteristic Mass Spectral Fragmentation: Derivatization introduces specific functional groups that can lead to predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification and confirmation.[6]
Part 1: Silylation for Enhanced Volatility and Thermal Stability
Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[7][8] This method is highly effective for alcohols and significantly improves their GC-MS analysis.
Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is a powerful silylating agent that reacts with a wide range of compounds, including secondary alcohols.[9]
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., dichloromethane) to dissolve the sample. To this, add 100 µL of MSTFA and 20 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Dilute with an appropriate solvent if necessary.
Data Interpretation: Expected Mass Spectrum of the TMS Derivative
The electron ionization (EI) mass spectrum of the trimethylsilyl ether of this compound is expected to exhibit characteristic fragments. A prominent peak at m/z 73, corresponding to the trimethylsilyl cation ([(\text{CH}_3)_3\text{Si}]^+), is a strong indicator of successful silylation.[10] Other significant fragments may arise from the cleavage of the C-O bond and fragmentation of the aromatic rings. Based on the analysis of similar silylated compounds, one might expect to see fragments at m/z 218, 206, 147, 133, 117, and 103.[10] The molecular ion peak may be weak or absent.
Workflow for Silylation using MSTFA
Caption: Workflow for silylation of this compound with MSTFA.
Part 2: Acylation for Stable Derivative Formation
Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety, forming a stable ester.[11] This method is particularly useful for creating less polar and more volatile derivatives.
Protocol 2: Acylation using Acetic Anhydride
Acetic anhydride is a common and effective reagent for the acetylation of alcohols.
Materials:
-
This compound sample
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol.
-
Reagent Addition: Dissolve the sample in 200 µL of anhydrous dichloromethane. Add 50 µL of anhydrous pyridine, followed by a 2-fold molar excess of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Work-up: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and the acetic acid byproduct. Vortex for 1 minute.
-
Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Analysis: The dried organic layer is ready for GC-MS analysis.
Data Interpretation: Expected Mass Spectrum of the Acetyl Derivative
The mass spectrum of the acetylated derivative will be characterized by the formation of an acylium ion. The cleavage of the ester bond will likely result in a prominent peak corresponding to the acetyl cation ([\text{CH}_3\text{CO}]^+) at m/z 43. The molecular ion peak should be observable, and other fragments will arise from the loss of the acetyl group and fragmentation of the benzhydryl moiety.
Workflow for Acylation using Acetic Anhydride
Caption: Workflow for acylation of this compound with acetic anhydride.
Part 3: Chiral Derivatization for Enantiomeric Separation
To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral GC column.
Protocol 3: Chiral Derivatization using (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) is an effective chiral derivatizing agent for alcohols.[12]
Materials:
-
This compound sample (racemic mixture)
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) solution (e.g., in dichloromethane)
-
Triethylamine (anhydrous)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vials with screw caps
-
GC-MS system with an achiral column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare the sample as described in the previous protocols.
-
Reagent Addition: Dissolve the sample in 200 µL of anhydrous dichloromethane. Add 20 µL of triethylamine.
-
Derivatization: Add a slight molar excess of the TFAPC solution. Cap the vial and let it stand at room temperature for 15-30 minutes.
-
Analysis: The reaction mixture can be directly injected into the GC-MS.
Data Interpretation and Enantiomeric Resolution
The reaction of the racemic (R)- and (S)-(3-Chlorophenyl)(phenyl)methanol with (S)-TFAPC will form two diastereomeric esters: (R,S)- and (S,S)-diastereomers. These diastereomers will have different retention times on a standard achiral GC column, allowing for their separation and quantification. The mass spectra of the two diastereomers will be very similar, but their separation in the chromatogram allows for the determination of the enantiomeric ratio.
Logical Relationship in Chiral Derivatization
Caption: Logical flow of chiral derivatization for enantiomeric separation.
GC-MS Instrumental Parameters
The following table provides a starting point for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Silylated Derivative | Acetylated Derivative | Chiral Derivative |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless | Splitless |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) | 150 °C (1 min), then 10 °C/min to 300 °C (hold 10 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 280 °C | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C | 230 °C |
| Scan Range | 50-550 amu | 50-550 amu | 50-600 amu |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS. Both silylation and acylation are effective methods for improving the volatility, thermal stability, and chromatographic behavior of the analyte. The choice between the two methods may depend on the specific requirements of the analysis and the sample matrix. Furthermore, the use of a chiral derivatizing agent such as TFAPC allows for the successful separation and quantification of the enantiomers on a standard achiral column. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for this compound and structurally related compounds.
References
- ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation...
- ResearchGate. (n.d.). GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils.
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-75.
- Edler, M., Gschwind, S., & Jakubowski, N. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
- Kopka, J., Schauer, N., Krueger, S., Birkemeyer, C., Usadel, B., Fernie, A. R., & Willmitzer, L. (2005).
- ChemBK. (2024). This compound.
- Phenomenex. (2025). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. (2023). Brazilian Journal of Analytical Chemistry, 10(39), 83-97.
- University of Wisconsin-Platteville. (n.d.). Mosher ester derivatives.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? [Video]. YouTube.
- Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Pitsch, N., & Gergov, M. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-215.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- Chemistry LibreTexts. (2024). 23.2: Derivatization.
- Agilent Technologies. (n.d.). GC Method Development.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?
- Kéki, S., Török, J., & Zsuga, M. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- ResearchGate. (2025). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones.
- Valentine, J. L., & Solomon, P. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658-661.
- Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
- MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.
- Office of Scientific and Technical Information. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 12. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-Chlorophenyl)(phenyl)methanol as a Versatile Starting Material for the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of (3-Chlorophenyl)(phenyl)methanol in Agrochemical Discovery
This compound, a diarylmethanol derivative, represents a pivotal starting material for the synthesis of a diverse array of potential agrochemicals. Its structural motif, featuring two phenyl rings with a chlorine substituent, provides a versatile scaffold for the development of novel fungicides, insecticides, and herbicides. The presence of the chlorine atom can enhance the biological activity and metabolic stability of the resulting compounds, a desirable trait in modern crop protection agents.[1] This document outlines detailed synthetic protocols for the derivatization of this compound into two classes of agrochemicals with distinct modes of action: pyrazole-based herbicides and benzanilide-based insecticides. These protocols are designed for researchers and scientists engaged in the discovery and development of new crop protection solutions.
Part 1: Synthesis of a Pyrazole-Based Herbicidal Candidate
Many commercial herbicides are based on the pyrazole scaffold, which can effectively inhibit key plant enzymes.[2][3][4][5][6] The following multi-step synthesis transforms this compound into a novel pyrazole derivative, a class of compounds known for their herbicidal activity.
Synthetic Strategy Overview
The synthetic pathway commences with the oxidation of the starting material to its corresponding benzophenone. This ketone then undergoes a Claisen condensation to form a 1,3-diketone, which is subsequently cyclized with hydrazine to yield the target pyrazole.
Caption: Synthetic pathway for a pyrazole-based herbicide.
Protocol 1.1: Oxidation of this compound to 3-Chlorobenzophenone
This protocol describes the oxidation of the secondary alcohol to a ketone, a fundamental transformation in organic synthesis.[7]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Chlorobenzophenone.[8][9][10]
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Chlorobenzophenone |
| Expected Yield | 85-95% |
| Purity (post-purification) | >98% |
Protocol 1.2: Synthesis of 1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione
This step involves a Claisen condensation to form a 1,3-diketone, a key intermediate for pyrazole synthesis.[11][12][13][14]
Materials:
-
3-Chlorobenzophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add a mixture of 3-Chlorobenzophenone (1.0 eq) and ethyl acetate (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1,3-diketone can be used in the next step without further purification or can be purified by recrystallization.
Protocol 1.3: Cyclization to 3-(3-Chlorophenyl)-5-phenyl-1H-pyrazole
The final step is the Knorr pyrazole synthesis, a classic method for forming the pyrazole ring.[15][16][17][18][19]
Materials:
-
1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude 1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then collect the precipitate.
-
Wash the solid with cold ethanol and dry to obtain the final pyrazole product.
| Parameter | Value |
| Starting Material | 1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione |
| Product | 3-(3-Chlorophenyl)-5-phenyl-1H-pyrazole |
| Expected Yield | 70-85% |
| Purity (post-purification) | >97% |
Part 2: Synthesis of a Benzanilide-Based Insecticidal Candidate
Benzanilide and its derivatives are known to exhibit insecticidal properties.[20][21][22][23][24] The Beckmann rearrangement provides a straightforward route to this class of compounds from a ketoxime intermediate.[25][26][27]
Synthetic Strategy Overview
This synthesis also begins with the oxidation of this compound. The resulting ketone is then converted to its oxime, which undergoes an acid-catalyzed Beckmann rearrangement to yield the target benzanilide.
Caption: Synthetic pathway for a benzanilide-based insecticide.
Protocol 2.1: Oxidation of this compound to 3-Chlorobenzophenone
This initial step is identical to Protocol 1.1.
Protocol 2.2: Synthesis of 3-Chlorobenzophenone Oxime
The formation of an oxime from a ketone is a well-established condensation reaction.[28][29][30][31]
Materials:
-
3-Chlorobenzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol (95%)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine 3-Chlorobenzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and a small amount of water.
-
With stirring, add a solution of sodium hydroxide (1.5 eq) in water to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid.
-
The white precipitate of 3-Chlorobenzophenone oxime is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to obtain the pure oxime.
| Parameter | Value |
| Starting Material | 3-Chlorobenzophenone |
| Product | 3-Chlorobenzophenone Oxime |
| Expected Yield | 90-98% |
| Purity (post-purification) | >98% |
Protocol 2.3: Beckmann Rearrangement to N-(3-Chlorophenyl)benzamide
The acid-catalyzed rearrangement of the oxime yields the final amide product.[32]
Materials:
-
3-Chlorobenzophenone Oxime
-
Polyphosphoric acid (PPA) or Thionyl chloride
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure (using PPA):
-
Place 3-Chlorobenzophenone Oxime (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 eq by weight) to the flask.
-
Heat the mixture with stirring to 120-130 °C for 15-30 minutes.
-
Cool the reaction mixture and then carefully pour it onto crushed ice.
-
The resulting precipitate is the crude N-(3-Chlorophenyl)benzamide.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The product can be purified by recrystallization from an appropriate solvent such as ethanol.
| Parameter | Value |
| Starting Material | 3-Chlorobenzophenone Oxime |
| Product | N-(3-Chlorophenyl)benzamide |
| Expected Yield | 75-90% |
| Purity (post-purification) | >98% |
Conclusion and Future Perspectives
The protocols detailed herein demonstrate the utility of this compound as a readily available and versatile starting material for the synthesis of potential agrochemicals. The described synthetic routes to pyrazole and benzanilide derivatives are robust and rely on well-established chemical transformations. Researchers are encouraged to explore further derivatization of these core structures to optimize biological activity and develop novel crop protection agents. The fungicidal and insecticidal potential of other heterocyclic systems, such as benzimidazoles, could also be explored starting from this key intermediate.[33][34][35][36][37]
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Application Notes and Protocols: Benzophenone O-acetyl oxime in Beckmann Rearrangement. Benchchem.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- Full article: Synthesis and herbicidal activity of new pyrazole ketone deriv
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- Beckmann Rearrangement of Some Benzophenone Oximes Having an ortho-N-Substituted Carboxamide or Sulfonamide Group.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Beckmann Rearrangement. Chemistry LibreTexts.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- The Beckmann Rearrangement: A Technical Guide to the Transform
- benzophenone oxime. Organic Syntheses Procedure.
- The Beckmann Rearrangement. Denmark Group.
- Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds. Cayley Nielson Press.
- Benzophenone Oxime Prepar
- Synthesis, insecticidal Activity, and molecular docking analysis of some benzo[h]quinoline derivatives against Culex pipiens L. Larvae. PubMed.
- Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii.
- Synthesis and insecticidal activities of 4-(propargyloxy)
- 3-Chlorobenzophenone CAS 1016-78-0. Merck Millipore.
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
- Part 1: Preparation of Benzophenone Oxime Part 2: Beckmann Rearrangement of Benzophenone Oxime. Thinkswap.
- Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH.
- Synthesis of 1,3-diketones. Organic Chemistry Portal.
- Synthesis, characterization and biological evaluation of pyrazole containing benzophenones deriv
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PMC.
- Substituted benzimidazole fungicide.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- What is the synthesis route of 4-Chlorobenzophenone? Guidechem.picolinic-acid)
- 3-Chlorobenzophenone. ChemicalBook.
- Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly Drosophila melanogaster and the Lepidopteran Crop Pest Cydia pomonella.
- Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temper
- Synthesis and investigation of novel benzimidazole deriv
- Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
- 3-CHLOROBENZOPHENONE FOR SYNTH. SLS.
- 1,3-Diketones. Synthesis and properties.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace.
- Benzimidazole synthesis. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 3-Chlorobenzophenone CAS#: 1016-78-0 [m.chemicalbook.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Diketone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Synthesis, insecticidal Activity, and molecular docking analysis of some benzo[h]quinoline derivatives against Culex pipiens L. Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 27. cayley-nielson.com [cayley-nielson.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. scribd.com [scribd.com]
- 31. thinkswap.com [thinkswap.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. EP0256789A1 - Substituted benzimidazole fungicide - Google Patents [patents.google.com]
- 35. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Benzimidazole synthesis [organic-chemistry.org]
Application Notes & Protocols for the Large-Scale Production of (3-Chlorophenyl)(phenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a pivotal chemical intermediate in organic synthesis. Its structure, featuring a chiral center and functionalized phenyl rings, makes it a valuable building block for synthesizing a range of compounds, including potential T-cell activators for therapeutic applications.[1] This guide provides an in-depth analysis of the primary, industrially viable methods for its large-scale production, focusing on the underlying chemical principles, detailed operational protocols, and critical safety considerations.
Two principal synthetic strategies dominate the landscape for the large-scale synthesis of this compound:
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction involving the addition of a phenyl Grignard reagent to 3-chlorobenzaldehyde.
-
Ketone Reduction: The chemical reduction of 3-chlorobenzophenone to the corresponding secondary alcohol.
Each pathway offers distinct advantages and challenges concerning yield, purity, cost, and operational safety. The choice of method often depends on available equipment, raw material costs, and the scale of production.
Method 1: Grignard Synthesis from 3-Chlorobenzaldehyde
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[2][3][4][5] This route involves the nucleophilic addition of phenylmagnesium bromide to the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[6]
Causality and Strategic Choice: This method is highly effective due to the powerful nucleophilicity of the Grignard reagent, which readily attacks the aldehyde. It is particularly advantageous when the precursor aldehyde is more accessible or cost-effective than the corresponding ketone. However, the highly reactive and moisture-sensitive nature of the Grignard reagent necessitates stringent process controls, especially at scale.[3][7][8]
Experimental Protocol: Grignard Synthesis
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a multi-neck, flame-dried reactor equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), a pressure-equalizing dropping funnel, and an inlet for an inert gas (Nitrogen or Argon). All glassware must be scrupulously dried to remove all traces of water.[8][9]
-
Reagent Charging: Charge the reactor with magnesium turnings.
-
Initiation: Add a small crystal of iodine to the magnesium. The iodine etches the passivating magnesium oxide layer, facilitating the reaction.
-
Solvent Addition: Add a portion of anhydrous tetrahydrofuran (THF) to the reactor, enough to cover the magnesium. THF is often preferred over diethyl ether for large-scale operations due to its higher boiling point and flash point, which provides a wider and safer operating temperature window.[7]
-
Grignard Formation: Slowly add a solution of bromobenzene in anhydrous THF from the dropping funnel. The reaction is exothermic and should initiate, evidenced by a color change and gentle refluxing of the solvent.[10] Maintain a steady reflux by controlling the addition rate. If the reaction does not start, gentle heating may be required.
-
Completion: After the addition is complete, continue to stir the mixture until almost all the magnesium has been consumed. The resulting dark, grayish-brown solution is the phenylmagnesium bromide reagent.
Step 2: Reaction with 3-Chlorobenzaldehyde
-
Temperature Control: Cool the prepared Grignard reagent to 0-5 °C using an ice-water bath. This is crucial to manage the exothermic nature of the addition reaction and prevent side reactions.
-
Aldehyde Addition: Prepare a solution of 3-chlorobenzaldehyde in anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition. A rapid or uncontrolled addition can lead to a runaway reaction.[7][9]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the intermediate magnesium alkoxide to form the desired alcohol and quenches any unreacted Grignard reagent. This method is preferred over direct water or strong acid quenching, which can be violently exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate or diethyl ether) to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[11]
Visualization: Grignard Synthesis Workflow
Caption: Workflow for Grignard synthesis of the target compound.
Method 2: Reduction of 3-Chlorobenzophenone
This approach involves the reduction of the ketone 3-chlorobenzophenone, which is a common and often safer alternative for large-scale production as it avoids the use of highly reactive organometallic intermediates.[12] The two most prominent industrial methods are catalytic hydrogenation and reduction with metal hydrides.
Causality and Strategic Choice: Ketone reduction is often preferred for its operational simplicity, milder reaction conditions, and easier work-up procedures. The choice between catalytic hydrogenation and hydride reduction depends on factors like equipment availability (hydrogenation requires a pressure reactor), cost of reagents, and desired selectivity.
Protocol A: Catalytic Hydrogenation
This method reduces the ketone using hydrogen gas in the presence of a metal catalyst. It is an atom-economical and "green" approach, with water being the only theoretical byproduct.
-
Apparatus and Reagents: Charge a high-pressure reactor (autoclave) with 3-chlorobenzophenone, a suitable solvent (e.g., 2-propanol or ethanol), and a catalyst. Raney Nickel is an effective and selective catalyst for hydrogenating benzophenones to benzhydrols at lower temperatures.[13] Palladium on carbon (Pd/C) is also commonly used.[13]
-
Reaction Conditions: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 800-2200 kPa).[13] Heat the mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.[13]
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. A sample can be taken (after depressurizing) to confirm completion via TLC or HPLC.
-
Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified as described in Method 1 (recrystallization or vacuum distillation).
Protocol B: Hydride Reduction with Sodium Borohydride (NaBH₄)
This is one of the most common and convenient methods for reducing ketones to alcohols on a laboratory and industrial scale.[14]
-
Apparatus and Reagents: In a reactor equipped with a stirrer and thermometer, dissolve 3-chlorobenzophenone in a suitable alcoholic solvent, such as ethanol or a mixture of THF and ethanol.[15]
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions. The reaction is exothermic, and portion-wise addition helps control the temperature. The use of NaBH₄ is significantly safer and requires a less stringent work-up than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[14]
-
Reaction and Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction by TLC for the disappearance of the starting ketone.[14]
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or dilute acid to destroy any excess NaBH₄. Remove the organic solvent under reduced pressure. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final product is purified by recrystallization or distillation.[15]
Visualization: Ketone Reduction Workflow
Caption: Workflow for the reduction of 3-chlorobenzophenone.
Data Summary and Comparison
The selection of a synthetic route for large-scale production involves a trade-off between various factors.
| Feature | Method 1: Grignard Synthesis | Method 2: Ketone Reduction (Hydride) |
| Starting Materials | 3-Chlorobenzaldehyde, Bromobenzene, Mg | 3-Chlorobenzophenone |
| Key Reagents | Phenylmagnesium Bromide (in-situ) | Sodium Borohydride (NaBH₄) |
| Typical Yields | Generally high (>85%) | Typically quantitative (>95%) |
| Pros | Excellent C-C bond formation, utilizes potentially cheaper aldehyde starting material. | Operationally simple, safer reagents, milder conditions, excellent yields, easier work-up. |
| Cons/Safety | Highly exothermic, requires strict anhydrous conditions, flammable ether solvents, reactive Grignard reagent.[7][10][16] | Requires handling of ketone precursor, potential for side reactions if not controlled. |
Safety and Handling at Scale
Large-scale chemical synthesis requires uncompromising attention to safety.
-
Grignard Reactions: The primary hazard is fire due to the high flammability of ether solvents and the exothermic, often difficult-to-initiate but rapid nature of the reaction.[7][9] Runaway reactions are a significant risk.[7] Engineering controls such as robust cooling systems, inert atmosphere blanketing, and pressure-relief valves are mandatory.[7][10] Personnel must be highly trained in handling pyrophoric and water-reactive reagents.[16]
-
Catalytic Hydrogenation: The main risk involves handling flammable hydrogen gas under high pressure. Reactors must be properly rated and maintained, and the area must be well-ventilated with appropriate gas detection systems.
-
Hydride Reductions: Sodium borohydride is relatively stable but will react with water or acids to release flammable hydrogen gas. The quenching step must be performed slowly and with adequate cooling.
For all processes, appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, and gloves, is essential.[7] Standard Operating Procedures (SOPs) must be developed and strictly followed.[9]
References
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University.
- Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. (2002). Organic Process Research & Development, 6(3), 270-274. ACS Publications.
- Grignard Reaction. (n.d.). American Chemical Society.
- Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. (2012). Journal of the Mexican Chemical Society, 56(3), 269-274. SciELO México.
- Proposed reaction pathways for the reduction of benzophenone. (n.d.). ResearchGate.
- Grignard reaction safety. (2024, June 6). YouTube.
- What precaution would you adopt while preparing a Grignard reagent? (2018, January 13). Quora.
- Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017). Hilaris Publisher.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard reaction. (n.d.). Wikipedia.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Preprint.
- Grignard Reagents. (n.d.). BYJU'S.
- Method of preparing R-(+)-3-chlorophenylpropanol. (n.d.). Google Patents.
- Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
- This compound. (2024, April 9). ChemBK.
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.
- Process for the preparation of (p-chlorophenyl)propanol derivatives. (n.d.). Google Patents.
- WO 2009/062036 A2. (2009, May 14). Google Patents.
- 3-chlorobenzhydrol. (n.d.). Chemsrc.
- (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses Procedure.
- Phenylmagnesium bromide. (n.d.). Wikipedia.
- 3-Chlorobenzaldehyde. (n.d.). PubChem.
- Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. (n.d.). ACS Publications.
- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. (n.d.). Google Patents.
- Synthetic method of p-chlorophenylboronic acid. (n.d.). Google Patents.
- Solved 4-chlorobenzaldehyde is our first reagent. (2022, March 22). Chegg.
- Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (n.d.). ResearchGate.
- improved process for the preparation of pyraclostrobin. (2020, November 12). Justia Patents.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.
Sources
- 1. 3-CHLOROBENZHYDROL | 63012-03-3 [chemicalbook.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. byjus.com [byjus.com]
- 6. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 7. acs.org [acs.org]
- 8. quora.com [quora.com]
- 9. dchas.org [dchas.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. 3-CHLOROBENZHYDROL CAS#: 63012-03-3 [m.chemicalbook.com]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Electrochemical Carboxylation of Diarylmethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: A Greener Approach to Diarylacetic Acid Synthesis
Diarylacetic acids are pivotal structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Traditional synthetic routes to these valuable compounds often involve multi-step processes, stoichiometric reagents, and harsh reaction conditions. Electrochemical carboxylation presents a compelling alternative, offering a more sustainable and efficient one-step pathway directly from readily available diarylmethanol compounds.[1][2][3][4] This method leverages the power of electrons as "clean" reagents to drive the reductive cleavage of the C(sp³)–O bond in the presence of carbon dioxide (CO₂), a renewable C1 feedstock.[1][3] The result is the direct formation of diarylacetic acids, minimizing waste and improving atom economy.
This guide provides a comprehensive overview of the electrochemical carboxylation of diarylmethanol compounds, delving into the underlying mechanisms, offering detailed experimental protocols, and presenting key data for successful implementation in the laboratory.
The Science Behind the Synthesis: Unraveling the Electrochemical Pathway
The electrochemical carboxylation of diarylmethanol compounds is a fascinating process that hinges on a sequence of electron transfer events at the cathode. While the precise mechanism can be influenced by various factors, a plausible reaction pathway is outlined below.[1][4]
-
Initial Reduction and Alkoxide Formation: The process begins at the cathode with a one-electron reduction of the hydroxyl group of the diarylmethanol. This initial step generates hydrogen gas and the corresponding diarylmethoxide anion.[1][4]
-
Carbon Dioxide Capture: The highly reactive alkoxide anion readily captures a molecule of carbon dioxide from the reaction medium to form a carbonate ion intermediate.[1][4]
-
Reductive C–O Bond Cleavage: The pivotal step involves the further reduction of the carbonate intermediate. This can proceed through a concerted two-electron reduction or a stepwise process, leading to the cleavage of the C(sp³)–O bond. This cleavage generates a diarylmethyl anion and a carbonate radical anion.[1]
-
Carboxylation and Product Formation: The newly formed diarylmethyl anion, a potent nucleophile, rapidly reacts with another molecule of carbon dioxide to form the desired diarylacetate product.[1][4] Subsequent acidic workup protonates the carboxylate to yield the final diarylacetic acid.
It's important to note that the presence of carbon dioxide is not only crucial as the carboxylating agent but also plays a vital role in facilitating the electroreductive C–O bond cleavage.[1] Experiments conducted under a nitrogen atmosphere show minimal conversion of the starting diarylmethanol, highlighting the essential dual role of CO₂ in this transformation.[1]
Caption: Proposed mechanism for the electrochemical carboxylation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the electrochemical carboxylation of a representative diarylmethanol compound in a laboratory setting.
Materials and Equipment
-
Electrochemical Cell: A one-compartment (undivided) cell is suitable for this procedure.[1][2][3][4]
-
Cathode: Platinum (Pt) foil or mesh.
-
Anode: Magnesium (Mg) ribbon or foil (sacrificial anode).[1][2][3][4][5]
-
Power Supply: A constant current power supply.
-
Supporting Electrolyte: Tetraethylammonium perchlorate (Et₄NClO₄) or similar.
-
Carbon Dioxide: High-purity CO₂ gas.
-
Diarylmethanol Substrate: The specific diarylmethanol compound to be carboxylated.
-
Standard Glassware and Reagents: For workup and purification (e.g., hydrochloric acid, ethyl acetate, sodium sulfate, silica gel for chromatography).
Experimental Workflow
Caption: Key steps in the electrochemical carboxylation process.
Detailed Procedure
-
Cell Assembly:
-
Clean the platinum cathode and magnesium anode thoroughly.
-
Assemble the one-compartment cell with the Pt cathode and Mg anode positioned parallel to each other, typically with a separation of about 1-2 cm.
-
-
Reagent Preparation:
-
In the electrochemical cell, dissolve the diarylmethanol substrate and the supporting electrolyte (e.g., Et₄NClO₄) in anhydrous DMSO. A typical concentration for the substrate is in the range of 0.1-0.5 M.
-
-
CO₂ Saturation:
-
Bubble high-purity CO₂ gas through the reaction mixture for at least 30 minutes prior to electrolysis to ensure the solution is saturated. Maintain a gentle stream of CO₂ throughout the electrolysis.
-
-
Electrolysis:
-
Connect the electrodes to the constant current power supply (Pt to the negative terminal, Mg to the positive terminal).
-
Initiate the electrolysis at a constant current density, typically in the range of 5-20 mA/cm².[1]
-
The total charge passed is a critical parameter and is usually expressed in Faraday per mole of substrate (F/mol). A typical range is 4-6 F/mol.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Quenching and Workup:
-
Upon completion of the electrolysis, disconnect the power supply.
-
Carefully quench the reaction mixture by pouring it into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl) and ice.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by standard techniques, most commonly flash column chromatography on silica gel, to isolate the desired diarylacetic acid.
-
-
Product Analysis:
-
Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Reaction Parameters and Optimization
The success of the electrochemical carboxylation of diarylmethanol compounds is contingent on several key parameters. The following table summarizes these variables and their general effects on the reaction outcome.
| Parameter | Typical Range/Value | Effect on Reaction |
| Solvent | DMSO | Found to be highly effective for this transformation, outperforming more commonly used solvents like DMF and acetonitrile.[1] |
| Cathode Material | Platinum (Pt) | Provides a stable surface for the reduction processes. |
| Anode Material | Magnesium (Mg) | Acts as a sacrificial anode, simplifying the cell setup and avoiding the need for a diaphragm.[5] |
| Current Density | 5 - 20 mA/cm² | Influences the rate of the reaction. Higher current densities may lead to side reactions. |
| Charge Passed | 4 - 6 F/mol | Determines the extent of the reaction. Insufficient charge will result in incomplete conversion. |
| CO₂ Pressure | Atmospheric | Sufficient for the carboxylation to proceed efficiently. |
| Supporting Electrolyte | Et₄NClO₄, Bu₄NBF₄ | Provides conductivity to the solution. The choice can influence reaction efficiency. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient charge passed.- Low CO₂ concentration.- Poor electrical contact. | - Increase the total charge (F/mol).- Ensure continuous and vigorous CO₂ bubbling.- Check all electrical connections. |
| Formation of Byproducts | - Current density is too high.- Presence of water or other protic impurities. | - Decrease the current density.- Use anhydrous solvents and reagents. |
| Inconsistent Results | - Variations in electrode surface condition.- Inconsistent CO₂ saturation. | - Consistently clean and prepare electrodes before each run.- Standardize the CO₂ saturation procedure. |
Conclusion: A Promising Synthetic Tool
The electrochemical carboxylation of diarylmethanol compounds offers a direct, efficient, and environmentally conscious route to valuable diarylacetic acids. By understanding the underlying electrochemical principles and carefully controlling the key reaction parameters, researchers can harness this powerful technique for the synthesis of a wide range of important molecules. This method not only aligns with the principles of green chemistry by utilizing electrons as reagents and CO₂ as a C1 source but also provides a practical and scalable approach for applications in drug discovery and development.
References
- Beilstein J Org Chem. (2014). Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. [Link]
- ResearchGate. (2020). Recent progress on electrochemical synthesis involving carboxylic acids. [Link]
- AIR Unimi. (2023). Alcohol and Carbonyl Redox Reactions in Electrochemical Organic Synthesis. [Link]
- Beilstein J Org Chem. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. [Link]
- ResearchGate. (2024). Scheme 3: Synthesis of diarylacetic acids 2 by electrochemical carboxylation of diarylmethanol species 1. [Link]
- PubMed. (2020). Electrosynthesis Using Carboxylic Acid Derivatives: New Tricks for Old Reactions. [Link]
- OSTI.GOV. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4- Acetamido-TEMPO (ACT). [Link]
- ACS Publications. (2018).
- ResearchGate. (2023).
- PubMed. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. [Link]
- ResearchGate. (2024). (PDF) Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. [Link]
Sources
- 1. BJOC - Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Diarylmethanol Derivatives
Introduction: The Diarylmethane Motif and the Power of Palladium Catalysis
The diarylmethane structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceutical agents underscores its importance in drug discovery and development.[1] Traditionally, the synthesis of functionalized diarylmethanes, particularly unsymmetrical triarylmethanes, has relied on classical methods like the Friedel-Crafts reaction.[2][3] However, these approaches often suffer from limitations such as restricted substrate scope, poor regioselectivity, and the need for harsh reaction conditions.[2][3]
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules.[3][4] The application of these methodologies to diarylmethanol derivatives offers a more efficient, selective, and milder pathway for the synthesis of diverse diaryl- and triarylmethanes.[2][5] This guide provides an in-depth exploration of palladium-catalyzed coupling reactions with diarylmethanol derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
A key challenge in utilizing diarylmethanols as coupling partners is the poor leaving group ability of the hydroxyl group. Therefore, a crucial first step in many of these reactions is the in situ or pre-functionalization of the hydroxyl group into a more reactive species, such as an ester, carbonate, or halide. This activation strategy is central to the success of the subsequent palladium-catalyzed coupling.
Core Coupling Methodologies
This section details the primary palladium-catalyzed cross-coupling reactions applicable to diarylmethanol derivatives, including the Suzuki-Miyaura, Heck-type, and Sonogashira reactions. For each methodology, the underlying mechanism is discussed, followed by a detailed experimental protocol.
Suzuki-Miyaura Coupling: A Robust C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organoboron compound and an organohalide or triflate.[6][7] In the context of diarylmethanol derivatives, this reaction allows for the coupling of the diarylmethyl moiety with a wide range of aryl and heteroaryl boronic acids, providing access to a diverse library of triarylmethanes.[2][8]
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction with diarylmethanol derivatives, specifically diarylmethyl esters, is believed to proceed through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the diarylmethyl ester, cleaving the C(sp³)-O bond. Mechanistic studies suggest this step can proceed via an SN2-type pathway, leading to an inversion of stereochemistry if a chiral center is present at the benzylic position.[8] This step forms a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an aryl boronic acid) is activated by a base, forming a boronate species. This species then transfers the organic group to the palladium center, displacing the leaving group from the initial oxidative addition step.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling of Diarylmethanol Derivatives.
Experimental Protocol: Synthesis of Triarylmethanes via Suzuki-Miyaura Coupling of Diarylmethyl Pentafluorobenzoates [2][8]
This protocol describes a mild and efficient method for the synthesis of triarylmethanes from diarylmethyl 2,3,4,5,6-pentafluorobenzoates and aryl boronic acids.
Materials:
-
Diarylmethyl 2,3,4,5,6-pentafluorobenzoate (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
(η³-1-tBu-indenyl)Pd(IPr)(Cl) (1 mol%)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed vial under an inert atmosphere, add the diarylmethyl 2,3,4,5,6-pentafluorobenzoate (e.g., 0.05 mmol), aryl boronic acid (e.g., 0.075 mmol), and potassium carbonate (e.g., 0.1 mmol).
-
Add the palladium precatalyst, (η³-1-tBu-indenyl)Pd(IPr)(Cl) (e.g., 0.0005 mmol).
-
Add anhydrous toluene (e.g., 0.4 mL) and anhydrous ethanol (e.g., 0.1 mL) via syringe.
-
Seal the flask or vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triarylmethane.
Rationale for Experimental Choices:
-
Pentafluorobenzoate Leaving Group: The electron-withdrawing nature of the pentafluorobenzoyl group makes the diarylmethyl ester an excellent electrophile for the palladium-catalyzed coupling.[2]
-
Palladium Precatalyst: The (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst is highly active at room temperature, allowing for mild reaction conditions.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The combination of toluene and ethanol provides good solubility for the reagents and facilitates the reaction.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | Mild conditions, reducing side reactions. |
| Catalyst Loading | 1 mol% | Effective for achieving high yields. |
| Base | K₂CO₃ | Mild and efficient for boronic acid activation. |
| Solvent | Toluene/Ethanol | Good solubility for reactants. |
Heck-Type Reactions: Alkenylation of Diarylmethanol Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[9] While less common for C(sp³)-electrophiles, Heck-type reactions with activated diarylmethanol derivatives can be achieved, leading to the formation of 1,1-diaryl-2-alkenes.
Mechanistic Insights:
The catalytic cycle for a Heck-type reaction with a diarylmethyl derivative would likely involve:
-
Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition to the activated diarylmethanol derivative to form a diarylmethyl-Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the diarylmethyl group into the C=C double bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the alkenylated product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, which is neutralized by the base, regenerating the Pd(0) catalyst.
Figure 2: Postulated Catalytic Cycle for a Heck-Type Reaction with Diarylmethanol Derivatives.
Experimental Protocol: Heck-Type Coupling of Diarylmethyl Carbonates with Alkenes
This protocol provides a general procedure for the Heck-type coupling of diarylmethyl carbonates with electron-deficient alkenes.
Materials:
-
Diarylmethyl carbonate (1.0 equiv)
-
Alkene (e.g., acrylate, styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tris[3,5-di(tert-butyl)-4-methoxyphenyl]phosphine (DTBMP) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 0.05 equiv) and DTBMP (e.g., 0.10 equiv).
-
Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature to form the catalyst complex.
-
To this solution, add the diarylmethyl carbonate (e.g., 1.0 equiv), the alkene (e.g., 1.2 equiv), and cesium carbonate (e.g., 2.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkenylated product.
Rationale for Experimental Choices:
-
Carbonate Leaving Group: Diarylmethyl carbonates serve as effective precursors for the generation of the diarylmethyl-palladium intermediate.
-
Bulky Ligand: The sterically hindered DTBMP ligand is crucial for promoting the desired Heck-type coupling and suppressing side reactions.[10]
-
Base: Cesium carbonate is a strong base that facilitates the regeneration of the active Pd(0) catalyst.
-
Solvent: 1,4-Dioxane is a suitable high-boiling solvent for this reaction.
| Parameter | Condition | Rationale |
| Temperature | 80-100 °C | Higher temperature is often required for Heck-type reactions. |
| Catalyst System | Pd(OAc)₂ / DTBMP | Bulky ligand promotes the desired reactivity. |
| Base | Cs₂CO₃ | Strong base for catalyst regeneration. |
| Solvent | 1,4-Dioxane | High-boiling aprotic solvent. |
Sonogashira Coupling: Alkynylation of Diarylmethanol Derivatives
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12][13] This reaction can be adapted for the alkynylation of activated diarylmethanol derivatives, providing a direct route to 1,1-diaryl-2-alkynes.
Mechanistic Insights:
The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the other coupling reactions, this cycle involves oxidative addition of the activated diarylmethanol derivative to Pd(0), followed by transmetalation with a copper acetylide species, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of Diarylmethyl Bromides with Terminal Alkynes
This protocol outlines a general procedure for the Sonogashira coupling of diarylmethyl bromides with terminal alkynes.
Materials:
-
Diarylmethyl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.025 equiv), PPh₃ (e.g., 0.10 equiv), and CuI (e.g., 0.05 equiv).
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add the diarylmethyl bromide (e.g., 1.0 equiv), the terminal alkyne (e.g., 1.2 equiv), and triethylamine (e.g., 2.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,1-diaryl-2-alkyne.
Rationale for Experimental Choices:
-
Bromide Leaving Group: Diarylmethyl bromides are effective electrophiles for this transformation.
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃), a phosphine ligand (PPh₃), and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Solvent: THF is a common solvent for Sonogashira reactions, providing good solubility for the reagents.
| Parameter | Condition | Rationale |
| Temperature | RT to 50 °C | Mild conditions are often sufficient. |
| Catalyst System | Pd₂(dba)₃ / PPh₃ / CuI | Classic and effective catalyst system for Sonogashira reactions. |
| Base | Et₃N | Acts as both base and solvent. |
| Solvent | THF | Good general-purpose solvent for this reaction. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst. Consider using a more active catalyst system. |
| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |
| Insufficiently activated diarylmethanol | Ensure complete conversion of the diarylmethanol to its more reactive derivative (e.g., ester, halide). | |
| Formation of side products | Homocoupling of the organoboron or alkyne reagent | Adjust the reaction conditions, such as temperature or catalyst loading. Consider using a different ligand. |
| Decomposition of the diarylmethyl derivative | Use milder reaction conditions. Ensure a strictly inert atmosphere. | |
| Difficulty in product isolation | Co-elution with byproducts | Optimize the chromatographic purification method. Consider recrystallization. |
| Product instability | Handle the product with care, avoiding prolonged exposure to air or light. |
Conclusion
Palladium-catalyzed cross-coupling reactions of diarylmethanol derivatives represent a powerful and versatile strategy for the synthesis of complex and medicinally relevant molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently construct a wide range of functionalized diaryl- and triarylmethanes. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters.
- Catalytic hydrogen-transfer reactions of benzylic and allylic alcohols with palladium compounds in the presence of vinyl acetate or under an ethylene
- Palladium-Catalyzed Cross-Coupling Reaction of Diarylmethanol Derivatives with Diborylmethane.
- Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes.
- Examples of diarylmethane structural motifs in pharmaceutical agents.
- Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives.
- Activation and functionalization of benzylic derivatives by palladium c
- Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives. The Journal of Organic Chemistry.
- Palladium(0)-Catalyzed Benzylic C(sp3)
- Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.
- 22 31 Palladium Catalyzed C-C Bond Form
- Sonogashira Coupling. Chemistry LibreTexts.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Palladium-Catalyzed Cross-Coupling Reaction of Diarylmethanol Deriv
- Palladium-Catalyzed Diarylmethyl C(sp3)–C(sp2) Bond Formation: A New Coupling Approach toward Triarylmethanes. Organic Letters.
- Palladium Catalyzed Allylic C-H Alkyl
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
- Beneficial Interaction of Gold and Palladium in Bimetallic Catalysts for the Selective Oxidation of Benzyl Alcohol. The Journal of Physical Chemistry C.
- Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic CH Activ
- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-catalyzed C-C, C-N and C-O bond form
- Suzuki reaction. Wikipedia.
- Sonogashira coupling. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. MDPI.
- (PDF) ChemInform Abstract: Palladium Catalyzed Acetoxylation of Benzylic C-H Bonds Using a Bidentate Picolinamide Directing Group.
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium c
- Chiral Alkyl Halides: Underexplored Motifs in Medicine. MDPI.
- Electro-oxidative C(sp2)–H/O–H cross-dehydrogenative coupling of phenols and tertiary anilines for diaryl ether formation.
- Methyl-containing pharmaceuticals: Methyl
- Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. PubMed.
- Decarboxyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Chlorophenyl)(phenyl)methanol
Welcome to the technical support resource for researchers engaged in the synthesis of (3-Chlorophenyl)(phenyl)methanol (CAS 63012-03-3). This diarylmethanol is a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] Achieving high yields and purity can be challenging, often hindered by competing side reactions and sensitivity to experimental conditions.
This guide provides in-depth troubleshooting advice and optimized protocols for the two most common synthetic routes. Our focus is on the underlying chemical principles to empower you to diagnose issues and rationally improve your experimental outcomes.
Section 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful method for forming carbon-carbon bonds, in this case, by reacting an organomagnesium halide with a carbonyl compound.[3] For this compound, two primary pathways are viable:
-
Pathway A: Phenylmagnesium bromide + 3-Chlorobenzaldehyde
-
Pathway B: 3-Chlorophenylmagnesium bromide + Benzaldehyde
The troubleshooting principles are identical for both pathways. The core challenge lies in the formation and utilization of the Grignard reagent, which is a potent nucleophile but also an extremely strong base, making it highly sensitive to moisture and protic solvents.[4]
Troubleshooting Guide: Grignard Reaction Yields
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and there is no exotherm. What are the common causes and solutions?
Answer: This is the most frequent hurdle in Grignard synthesis. The issue almost always traces back to the inhibition of the reaction between the organic halide and the magnesium metal surface.
-
Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is unreactive.[5] This layer must be physically or chemically breached to expose the fresh, reactive magnesium metal. Furthermore, even trace amounts of water will react with and quench the Grignard reagent as it forms, preventing a sustained reaction.[6]
-
Solutions & Proactive Measures:
-
Magnesium Activation: The MgO layer must be activated.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in the reaction flask under an inert atmosphere (Nitrogen or Argon) and gently crush them with a dry glass rod to expose fresh metal surfaces.[6]
-
Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium suspension. The disappearance of the characteristic purple/brown color is a visual indicator of initiation.[7][8] Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas signifies activation.[6]
-
-
Rigorous Anhydrous Conditions:
-
Glassware: All glassware must be meticulously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum.[6] Allow the glassware to cool to room temperature under a stream of inert gas.
-
Solvents & Reagents: Use only anhydrous grade ether or THF. It is best practice to use solvent from a freshly opened bottle or from a solvent purification system.[9] Ensure your organic halide and carbonyl compound are also anhydrous.
-
-
Question 2: The reaction initiated, but my final yield is disappointingly low. What side reactions should I consider?
Answer: Low yields after a successful initiation point towards competing, non-productive pathways for your Grignard reagent or starting materials.
-
Causality: The primary culprit is often a homocoupling reaction (Wurtz-type reaction), where the Grignard reagent attacks an unreacted molecule of the organic halide.[6] For example, phenylmagnesium bromide can react with bromobenzene to form biphenyl, a common and often significant byproduct.[3] This is favored by high local concentrations of the organic halide.
-
Solutions & Proactive Measures:
-
Slow Addition: The solution of the organic halide in anhydrous ether/THF must be added to the magnesium suspension dropwise via an addition funnel.[6] This slow addition maintains a low concentration of the halide, ensuring it reacts preferentially with the magnesium surface rather than the already-formed Grignard reagent. The reaction should be maintained at a gentle reflux during the addition.[10]
-
Temperature Control: If the reaction becomes too vigorous, use a water bath to moderate the temperature. However, do not overcool, as this can cause the reaction to stall.[8]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of magnesium to ensure the organic halide is fully consumed in the formation of the Grignard reagent.
-
Question 3: My workup procedure is difficult, and I suspect product loss at this stage. How can I optimize the quenching and extraction?
Answer: An improper workup can lead to significant yield loss through degradation of the desired alcohol product.
-
Causality: The intermediate in the reaction is a magnesium alkoxide salt. While protonation is necessary to yield the final alcohol, using strong mineral acids (like HCl or H₂SO₄) can be too harsh. The acidic conditions can promote the formation of a stable benzhydryl carbocation, which can lead to elimination (forming an alkene) or other unwanted side reactions.[11]
-
Solutions & Proactive Measures:
-
Mild Quenching: Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This provides a mild proton source that effectively hydrolyzes the magnesium alkoxide without creating a strongly acidic environment.
-
Efficient Extraction: After quenching, extract the product into an organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.[4]
-
Optimized Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis via Phenylmagnesium bromide and 3-Chlorobenzaldehyde (Pathway A).
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a magnetic stirrer, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried.[10]
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.[8]
-
Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add approximately 10% of the bromobenzene (1.0 eq.) solution (dissolved in anhydrous ether) from the dropping funnel. Initiation is marked by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be required.[7]
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.[6] After the addition is complete, continue stirring until most of the magnesium has been consumed (approx. 30-60 minutes).
-
Addition of Aldehyde: Cool the resulting grey/brown Grignard solution in an ice bath. Add a solution of 3-chlorobenzaldehyde (1.0 eq.) in anhydrous ether dropwise from the addition funnel. A color change and/or formation of a precipitate will be observed.
-
Reaction Completion: After the aldehyde addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.[11] Stir until two clear layers form.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Visualization: Grignard Synthesis Workflow
Caption: Workflow for Grignard synthesis of this compound.
Section 2: Synthesis via Reduction of 3-Chlorobenzophenone
An alternative and often more straightforward route is the reduction of the corresponding ketone, 3-chlorobenzophenone. This method avoids the sensitive preparation of a Grignard reagent. The choice of reducing agent is critical to prevent over-reduction.
Troubleshooting Guide: Ketone Reduction Yields
Question 1: My reaction is incomplete. TLC analysis shows significant amounts of remaining 3-chlorobenzophenone.
Answer: An incomplete reduction is typically an issue of stoichiometry or reaction conditions.
-
Causality: Sodium borohydride (NaBH₄) is consumed during the reaction. Insufficient reagent will naturally lead to an incomplete conversion. While NaBH₄ is effective, its reactivity can be sluggish at very low temperatures.
-
Solutions & Proactive Measures:
-
Reagent Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of ketone (since NaBH₄ provides four hydride ions), it is common practice to use a moderate excess (e.g., 1.0-1.5 equivalents) to ensure the reaction goes to completion, accounting for any potential reaction with the solvent or trace moisture.
-
Reaction Time & Temperature: Most NaBH₄ reductions are rapid at 0°C to room temperature. If the reaction is slow, allow it to warm to room temperature and stir for a longer period (monitor by TLC). A procedure for a similar compound, 2-chlorobenzophenone, utilizes refluxing isopropanol to ensure completion.[12]
-
Question 2: I am observing a non-polar byproduct that I suspect is an over-reduction product, (3-chlorophenyl)phenylmethane. How can I prevent this?
Answer: The formation of the diarylmethane byproduct is a classic sign of over-reduction, which occurs when the desired alcohol product is further reduced.
-
Causality: This is generally not a significant issue with a mild reducing agent like NaBH₄ under standard conditions, as it is selective for aldehydes and ketones over alcohols.[11] However, over-reduction can be promoted by:
-
Using a much stronger reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄).
-
Harsh, acidic workup conditions, especially at elevated temperatures, which can facilitate carbocation formation followed by reduction.[11]
-
Certain catalytic hydrogenation conditions (e.g., Pd/C at high temperature) are known to cause over-reduction to the diarylmethane.[13]
-
-
Solutions & Proactive Measures:
-
Select the Right Reagent: Stick with NaBH₄ for this transformation. It offers excellent selectivity for the ketone without affecting the resulting alcohol.
-
Mild Workup: Perform the workup at low temperatures (ice bath). Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Avoid using strong, concentrated acids.
-
Optimized Experimental Protocol: NaBH₄ Reduction
This protocol is adapted from a similar synthesis of 2-chlorobenzhydrol.[12]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzophenone (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution. Be mindful of gas (H₂) evolution.
-
Reaction: Continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the flask again in an ice bath. Slowly add water to quench the excess NaBH₄.
-
Purification: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Recrystallize the crude solid from a suitable solvent to yield pure this compound.
Visualization: Ketone Reduction Workflow
Caption: Workflow for the NaBH₄ reduction of 3-chlorobenzophenone.
General FAQs & Data Summary
Q: Which synthetic route is generally preferred for high yield and purity?
A: For laboratory-scale synthesis, the reduction of 3-chlorobenzophenone is often preferred. It is more robust, less sensitive to atmospheric moisture, and avoids the formation of coupling byproducts common in Grignard reactions. The starting ketone is also commercially available. The Grignard route is exceptionally powerful but requires more stringent control over anhydrous conditions to achieve high yields.
Q: What are the key analytical techniques to monitor reaction progress and product purity?
A:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress. You can easily visualize the consumption of the starting material (ketone or aldehyde) and the formation of the more polar alcohol product.[11]
-
Gas Chromatography (GC) / Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying volatile byproducts like biphenyl or the over-reduced diarylmethane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and assessing its purity.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Ketone Reduction (NaBH₄) |
| Primary Reagents | Mg, Organic Halide, Carbonyl | 3-Chlorobenzophenone, NaBH₄ |
| Key Conditions | Strictly anhydrous, inert atmosphere | Standard laboratory conditions |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Methanol, Ethanol |
| Common Byproducts | Homocoupling products (e.g., Biphenyl)[3] | Minimal; potential for over-reduction under harsh conditions[11] |
| Advantages | Excellent for C-C bond formation | Operationally simple, robust, high selectivity |
| Disadvantages | Highly sensitive to moisture, initiation can be difficult, side reactions common[6][7] | Relies on availability of the ketone precursor |
| Expected Yield | 50-85% (highly dependent on technique) | >90% (typically very high) |
References
- ChemBK. This compound. [Link]
- Reddit. Troubleshooting my grignard reactions : r/chemistry. [Link]
- Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
- Quora. How to improve the percent yield in Grignard reaction. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
- Organic Letters. Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. [Link]
- NDSU Chemistry. Grignard Synthesis of Triphenylmethanol. [Link]
- Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
- PubChem. (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- ChemSrc.
- Royal Society of Chemistry. Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
common side products in the synthesis of (3-Chlorophenyl)(phenyl)methanol
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of (3-Chlorophenyl)(phenyl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, typically phenylmagnesium bromide, to 3-chlorobenzaldehyde.[1] The Grignard reagent is prepared beforehand by reacting an aryl halide (like bromobenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3]
Q2: What are the primary side products I should expect during the Grignard synthesis?
During the synthesis, several side products can form, potentially complicating purification and reducing the yield of the desired alcohol. The most common impurities are:
-
Biphenyl: Arises from a Wurtz-type coupling reaction between the phenylmagnesium bromide reagent and unreacted bromobenzene.[3][4]
-
Benzene: Forms when the highly basic Grignard reagent is quenched by any trace of protic substances, most commonly water.[2][5]
-
Unreacted Starting Materials: Residual 3-chlorobenzaldehyde or bromobenzene may be present if the reaction does not go to completion.
-
Magnesium Salts: Hydroxide magnesium halides (HO-Mg-X) are inorganic byproducts formed during the aqueous workup step.[2]
Q3: My crude product has a yellowish tint and my NMR shows unexpected aromatic signals. What is the likely cause?
A yellowish, impure solid is often indicative of contamination with biphenyl.[3] Biphenyl is formed when the phenylmagnesium bromide reagent attacks the electrophilic bromine atom of an unreacted bromobenzene molecule. This side reaction is particularly favored under conditions of high bromobenzene concentration and elevated temperatures.[3] To minimize its formation, the bromobenzene should be added slowly and controllably to the magnesium turnings during reagent preparation to maintain a low instantaneous concentration.
Q4: How does the presence of water impact the synthesis?
Water is highly detrimental to a Grignard reaction. Grignard reagents are extremely strong bases and will readily react with even trace amounts of water in an acid-base reaction, which is much faster than the desired reaction with the aldehyde.[2][5] This "quenching" consumes the Grignard reagent, converting it into benzene and reducing the overall yield of this compound.[5] It is imperative that all glassware is rigorously dried (e.g., flame- or oven-dried) and that anhydrous solvents are used to ensure success.[1][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: The Grignard reagent formation fails to initiate.
-
Symptom: After adding the bromobenzene to the magnesium turnings, you observe no signs of reaction—no spontaneous warming, bubbling, or the appearance of a cloudy, grayish solution.[6][7]
-
Causality and Solution:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[6] You must activate the surface to expose fresh magnesium.
-
Presence of Moisture: Trace water in the glassware or solvent will quench the initial, small amount of Grignard reagent formed, preventing the reaction from sustaining itself.[6]
-
Sources
- 1. chegg.com [chegg.com]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Solved Grignard reagent THE GRIGNARD REAGENT-PREPARATION AND | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude (3-Chlorophenyl)(phenyl)methanol by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude (3-Chlorophenyl)(phenyl)methanol via recrystallization. It addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.
I. Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization solvent will dissolve the target compound and any impurities at an elevated temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities dissolved in the remaining solution (mother liquor).[4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound is not dissolving in the hot solvent.
-
Question: I've added the calculated amount of solvent, and it's boiling, but my crude this compound is not fully dissolving. What should I do?
-
Answer: This is a common issue and can be attributed to a few factors:
-
Insufficient Solvent: You may have underestimated the amount of solvent required. Add small, incremental portions of the hot solvent to the boiling mixture until the solid completely dissolves.[5] Be cautious not to add a large excess, as this will reduce your final yield.[6]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. This compound, being a substituted benzhydrol, possesses both polar (hydroxyl group) and non-polar (phenyl rings) characteristics.[7] A solvent with intermediate polarity or a mixed solvent system might be more effective.
-
Insoluble Impurities: The undissolved material might be an insoluble impurity. If you have added a reasonable amount of additional solvent and a solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5]
-
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What's happening?
-
Answer: The absence of crystal formation, even at low temperatures, typically points to one of two scenarios:
-
Excess Solvent: This is the most frequent cause.[8] If too much solvent was used to dissolve the crude product, the solution may not be supersaturated enough for crystallization to occur upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.[6]
-
Supersaturation: The solution might be supersaturated, a metastable state where crystallization is kinetically hindered.[8] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level.[5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to deposit onto, initiating crystallization.[1][9]
-
-
Issue 3: The product "oils out" instead of forming crystals.
-
Question: Upon cooling, my product separated as an oily layer instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a very high concentration of the solute or the presence of impurities that disrupt the crystallization process.[8] Here are some strategies to address this:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional solvent to decrease the overall concentration and slow down the rate of precipitation upon cooling.[6][8]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a benchtop away from drafts. Slower cooling provides more time for the molecules to arrange themselves into an ordered crystal lattice.[2]
-
Change Solvent System: The solvent system may be inappropriate. Consider using a different solvent or a mixed solvent system where the solubility of this compound is lower at the boiling point of the solvent.
-
Issue 4: The recrystallized product has a low melting point and appears impure.
-
Question: I've recrystallized my this compound, but the melting point is broad and lower than the literature value (around 40°C). What went wrong?[10]
-
Answer: A low and broad melting point is a classic indicator of an impure sample. Several factors could contribute to this:
-
Incomplete Removal of Impurities: The initial recrystallization may not have been sufficient to remove all impurities. A second recrystallization may be necessary.
-
Co-crystallization of Impurities: If an impurity has a similar structure and solubility to the target compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, might be required.
-
Trapped Solvent: The crystals may have trapped solvent molecules within their lattice. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
-
Common Impurities: If the this compound was synthesized via a Grignard reaction, common impurities could include biphenyl (from the coupling of the Grignard reagent) or unreacted starting materials like benzaldehyde or 3-chlorobenzaldehyde.[11][12] The choice of recrystallization solvent should aim to keep these impurities dissolved in the mother liquor.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.[4] Given the structure of this compound, which has both polar and non-polar characteristics, you might explore single solvents of intermediate polarity or a mixed solvent system.[7] Common choices for similar compounds include ethanol, methanol, or mixtures like hexane/ethyl acetate or toluene/hexane.[13] It is always best to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific crude product.
Q2: How do I choose a mixed solvent system?
A2: A mixed solvent system typically consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[3] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes slightly cloudy (turbid). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I maximize the yield of my recrystallization?
A3: To maximize your yield, you should:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
After cooling to room temperature, further cool the solution in an ice bath to maximize the amount of product that crystallizes out of the solution.[1]
-
When collecting the crystals by filtration, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
Q4: What is "seeding" and when should I use it?
A4: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[1] You should consider seeding if your solution has cooled and no crystals have formed, as it provides a nucleation site for crystal growth.[4][9]
Q5: How do I know if my recrystallized product is pure?
A5: The purity of your recrystallized this compound can be assessed by several methods:
-
Melting Point Determination: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the final product.
IV. Experimental Protocol: Single-Solvent Recrystallization
This is a general protocol and may require optimization based on the specific impurities present in your crude this compound.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is just completely dissolved.[5]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
-
Analysis: Determine the melting point and, if desired, perform spectroscopic analysis to confirm the purity of the recrystallized product.
V. Visualization of the Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
VI. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [10][14][15][16] |
| Molecular Weight | 218.68 g/mol | [14][16] |
| Melting Point | 40 °C | [10] |
| Appearance | Colorless solid | [10] |
| Solubility | Soluble in ethanol and ether; practically insoluble in water. | [10] |
VII. References
-
This compound. (2024). ChemBK. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (n.d.). ACS Publications. [Link]
-
Lab Procedure: Recrystallization. (n.d.). ChemTalk. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
4-Chlorodiphenylmethanol. (n.d.). Solubility of Things. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. (2015). RSC Publishing. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
SELECTIVE SYNTHESIS OF BENZOPHENONES BY PHASE TRANSFER CATALYZED MONOCHROMATE OXIDATION OF BENZHYDROLS IN NON-POLAR MEDIA. (2020). ResearchGate. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). The Royal Society of Chemistry. [Link]
-
(R)-(3-chlorophenyl)-phenylmethanol. (n.d.). PubChem. [Link]
-
How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. [Link]
-
(3-Chlorophenyl)methanol. (n.d.). EMBL-EBI. [Link]
-
Selective Hydrogenation of Benzophenones to Benzhydrols. (2000). ACS Publications. [Link]
-
A Review on Grignard Reagent. (2023). International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). Organic Letters. [Link]
-
The preparation and reactions of some optically active substituted benzhydrols. (1959). Journal of the Chemical Society. [Link]
Sources
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. scispace.com [scispace.com]
- 10. chembk.com [chembk.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Synthesis of Substituted Benzhydrols
Welcome to the Technical Support Center for the synthesis of substituted benzhydrols via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in this powerful C-C bond-forming reaction. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your synthesis, improve yields, and minimize impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis for a successful Grignard synthesis of substituted benzhydrols.
Q1: What is the fundamental principle of synthesizing a substituted benzhydrol via a Grignard reaction?
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] To synthesize a substituted benzhydrol, an organomagnesium halide (the Grignard reagent, typically an aryl- or alkylmagnesium halide) acts as a potent carbon-based nucleophile.[2] It attacks the electrophilic carbonyl carbon of a substituted benzaldehyde or benzophenone.[3] This nucleophilic addition creates a magnesium alkoxide intermediate. A subsequent acidic workup step protonates this intermediate to yield the final secondary or tertiary benzhydrol product.[4][5]
Q2: Why are strictly anhydrous conditions so critical for this reaction?
Grignard reagents are not only powerful nucleophiles but also exceptionally strong bases.[4] They will react readily with any available acidic protons, a process that is often much faster than the desired nucleophilic addition to the carbonyl.[6] The most common source of acidic protons in a lab environment is water. If moisture is present in the glassware, solvent, or starting materials, it will protonate and thereby "quench" the Grignard reagent, converting it into an inert hydrocarbon and rendering it useless for the synthesis.[7] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and all solvents must be anhydrous to ensure the reaction's success.[8][9]
Q3: How do electron-donating or -withdrawing substituents on the aromatic aldehyde or Grignard reagent affect the reaction?
Substituents can have a significant electronic and steric impact on the reaction's outcome.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzaldehyde or benzophenone increase the electrophilicity of the carbonyl carbon, which can accelerate the rate of the desired nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the carbonyl's electrophilicity, potentially slowing the reaction.
-
Steric Effects: Large, bulky substituents on either the Grignard reagent or near the carbonyl group can sterically hinder the nucleophilic attack.[10][11] When steric hindrance is significant, the Grignard reagent is more likely to act as a base rather than a nucleophile, leading to undesired side reactions such as enolization or reduction.[12][13]
Q4: My Grignard reagent formation is sluggish or fails to start. What is happening?
This is a common issue known as an induction period. It typically arises because magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[14] To initiate the reaction, this layer must be breached. This can be achieved through mechanical activation (crushing the magnesium turnings) or, more commonly, through chemical activation using a small amount of an initiator like iodine or 1,2-dibromoethane.[9][15] The disappearance of the brown iodine color or the evolution of ethylene gas signals that the magnesium surface is activated and ready to react.[9]
Section 2: Troubleshooting Guide for Common Challenges
This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis.
Problem 1: Low or No Yield of Benzhydrol Product
Symptom: After workup and purification, the isolated yield of the desired benzhydrol is significantly lower than the theoretical maximum, or no product is obtained at all.
Possible Cause 1: Inactive or Degraded Grignard Reagent
-
Scientific Rationale: As discussed in the FAQs, moisture is the primary culprit for quenching the Grignard reagent.[7] Exposure to air (oxygen) can also lead to oxidation and degradation of the reagent.[16] If the reagent is prepared in-house and fails to form, or if a commercial solution has been improperly stored, it will be inactive.
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled anhydrous solvents (e.g., diethyl ether or THF over sodium/benzophenone).[9]
-
Verify Reagent Activity: Before starting the main reaction, it is best practice to titrate a small aliquot of the Grignard reagent to determine its exact concentration.[17] This ensures you are using the correct stoichiometry and confirms the reagent is active. (See Protocol 2).
-
Proper Activation: Ensure the magnesium turnings are fresh and shiny. Use an activating agent like a single crystal of iodine to initiate the reaction.[8]
-
Possible Cause 2: Significant Steric Hindrance
-
Scientific Rationale: If both the Grignard reagent and the carbonyl substrate are sterically bulky, the desired nucleophilic addition pathway can be disfavored.[10] Instead, the Grignard reagent may act as a base, leading to side reactions that consume the starting materials without forming the product.
-
Corrective Actions:
-
Change Reagents: If possible, select a less sterically hindered Grignard reagent or carbonyl compound.
-
Modify Reaction Conditions: In some cases, using a more coordinating solvent like THF or employing "Turbo-Grignard" reagents (with LiCl) can enhance reactivity.[18]
-
Problem 2: Formation of Significant Byproducts
Symptom: TLC or NMR analysis of the crude product mixture shows major impurities alongside the desired benzhydrol.
Byproduct A: Wurtz Coupling Product (e.g., Biphenyl)
-
Scientific Rationale: A major side reaction is the coupling of the Grignard reagent with unreacted aryl halide still present in the mixture (R-MgX + R-X → R-R).[19] This is known as the Wurtz reaction and is particularly prevalent at higher temperatures and high local concentrations of the aryl halide.[9][20]
-
Corrective Actions:
-
Slow Addition: During the formation of the Grignard reagent, add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.[9][19]
-
Temperature Control: The reaction to form the Grignard reagent is exothermic.[21] Use an ice bath to maintain a gentle reflux and avoid excessive heat, which accelerates Wurtz coupling.[19]
-
Byproduct B: Reduction of the Carbonyl
-
Scientific Rationale: If the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide) and the carbonyl group is sterically hindered, the reaction can proceed through a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[10] This reduces the aldehyde or ketone to its corresponding alcohol, consuming the starting material without forming the C-C bond.[12]
-
Corrective Actions:
-
Reagent Selection: Choose a Grignard reagent without β-hydrogens (e.g., phenylmagnesium bromide, methylmagnesium bromide) if reduction is a persistent issue.
-
Temperature Control: Perform the addition of the carbonyl compound to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway over reduction.
-
Byproduct C: Enolization of the Carbonyl
-
Scientific Rationale: If the benzophenone or a related ketone has accessible α-protons, a bulky Grignard reagent may function as a base, deprotonating the α-carbon to form an enolate.[6] After the aqueous workup, this simply regenerates the starting ketone, leading to low conversion and yield.[10]
-
Corrective Actions:
-
Use a Less Hindered Grignard Reagent: A less bulky reagent is less likely to act as a base.
-
Employ a Non-basic Additive: The use of cerium(III) chloride (the Luche reduction conditions) can sometimes suppress enolization by increasing the electrophilicity of the carbonyl carbon.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Grignard Synthesis of 4-Methylbenzhydrol
This protocol is a representative example and may require optimization for different substrates.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, cloudiness, and spontaneous refluxing.[15]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use a water bath for cooling if necessary.[9]
-
After the addition is complete, stir the resulting gray/brown solution for an additional 30-60 minutes.
-
-
Addition of Aldehyde:
-
Cool the prepared Grignard reagent in an ice bath.
-
Add a solution of 4-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. A color change and precipitate formation may be observed.[6]
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[22]
-
-
Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[22] Avoid using strong acids if over-reduction to the diphenylmethane is a concern.[22]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude benzhydrol via recrystallization or column chromatography.
Protocol 2: Titration of Grignard Reagent (Back-Titration Method)
-
Preparation: Accurately weigh ~100 mg of iodine into a dry flask under an inert atmosphere and dissolve it in anhydrous THF.
-
Titration: Slowly add the Grignard solution via syringe to the iodine solution until the characteristic brown/yellow color of iodine just disappears. Record the volume of Grignard reagent added.
-
Calculation: The concentration (Molarity) of the Grignard reagent can be calculated using the stoichiometry of the reaction (2 RMgX + I₂ → 2 MgXI + R-R).
Section 4: Visual Guides & Data
Diagrams
Caption: General workflow for the Grignard synthesis of substituted benzhydrols.
Caption: Troubleshooting decision tree for low product yield in benzhydrol synthesis.
Tables
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause(s) | Key Byproduct(s) | Mitigation Strategy |
| Wurtz Coupling | High local concentration of aryl halide; high temperature.[9][19] | Biphenyl derivatives (R-R) | Slow, dropwise addition of halide; maintain temperature with a cooling bath.[19] |
| Reduction | Sterically hindered carbonyl; Grignard reagent with β-hydrogens.[10][12] | Corresponding primary/secondary alcohol | Use a Grignard reagent without β-hydrogens; perform addition at low temperature. |
| Enolization | Sterically hindered ketone with α-protons; bulky Grignard reagent.[6][10] | Recovered starting ketone | Use a less bulky Grignard reagent; consider using CeCl₃. |
| Reagent Quenching | Presence of water or other protic impurities.[1][6] | Corresponding hydrocarbon from Grignard | Rigorously dry all glassware and solvents; use an inert atmosphere.[9] |
Section 5: References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
Lübken, T., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
Organic chemistry teaching. (2015). Reactions of Grignard reagents. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Reddit. (2017). Grignard decomposition. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Random Experiments. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Quesada, M. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. Yale Undergraduate Research Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Steric Factors on reaction with grignard reagent. Retrieved from [Link]
-
ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. byjus.com [byjus.com]
- 18. reddit.com [reddit.com]
- 19. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 20. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
preventing the formation of biphenyl impurity in Grignard reactions
Topic: Strategies for Preventing Biphenyl Impurity Formation in Grignard Reactions
Welcome to the technical support center for advanced Grignard reaction troubleshooting. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet persistent challenge of biphenyl impurity formation. Our goal is to provide not just procedural fixes, but a deeper mechanistic understanding that empowers you to proactively design more robust and higher-purity Grignard syntheses.
Frequently Asked Questions (FAQs)
Q1: What exactly is the biphenyl impurity and why is it problematic?
A1: Biphenyl is a common, often yellowish, crystalline byproduct formed during Grignard reactions that use aryl halides (e.g., bromobenzene).[1][2] It consists of two directly connected phenyl rings. Its formation consumes both your starting halide and the valuable Grignard reagent, thereby lowering the yield of your desired product.[3] Furthermore, its physical properties can complicate the purification of the target molecule, requiring additional chromatographic steps or trituration.[1][4]
Q2: What is the primary chemical reaction responsible for biphenyl formation?
A2: The principal pathway for biphenyl formation is a side reaction known as a Wurtz-type coupling.[3][5][6] In this reaction, the already-formed Grignard reagent (e.g., Phenylmagnesium bromide), acting as a potent nucleophile, attacks the unreacted aryl halide (e.g., bromobenzene) that is still present in the reaction mixture.[2][7][8]
Q3: What are the three most critical experimental parameters I should control to minimize this impurity?
A3: To effectively suppress biphenyl formation, you must meticulously control:
-
Temperature: Grignard formation is highly exothermic. Excessive heat accelerates the rate of the undesired Wurtz-type coupling reaction.[1][2][8][9]
-
Concentration of Aryl Halide: Maintaining a low concentration of the free aryl halide is crucial. High local concentrations favor its reaction with the Grignard reagent instead of the magnesium surface.[1][3][8][9]
-
Magnesium Surface Activity: The magnesium metal must be highly reactive to ensure the aryl halide reacts with it promptly, rather than lingering in solution where it can be attacked by the Grignard reagent.[10][11]
Q4: I've already completed my reaction and have significant biphenyl contamination. Can it be removed?
A4: Yes, in many cases, biphenyl can be removed post-reaction. Because biphenyl is a non-polar hydrocarbon, it has different solubility properties than many common Grignard products (like alcohols). A common and effective method is trituration , where the crude solid product is washed with a non-polar solvent like petroleum ether or hexane.[1][4] The biphenyl dissolves in the cold solvent while the more polar desired product often remains as a solid, which can then be collected by filtration.[1]
In-Depth Troubleshooting Guide
Issue: Consistently High Levels of Biphenyl (>5%) Detected in Crude Product
This common issue points to one or more suboptimal reaction conditions. Use the following guide to diagnose and rectify the root cause.
-
Expert Analysis: The formation of a Grignard reagent is a notoriously exothermic process.[11][12] If this heat is not dissipated effectively, the overall reaction temperature increases, which kinetically favors the biphenyl-forming side reaction over the desired Grignard formation.[2][8] A very dark or black reaction color can be an indicator of decomposition and side reactions caused by overheating.[11]
-
Troubleshooting Protocol:
-
Controlled Addition: Never add the aryl halide all at once. It must be added slowly and dropwise from an addition funnel or, for maximum control, via a syringe pump.[11] This ensures the rate of heat generation never overwhelms the system's cooling capacity.
-
Cooling Bath: Initiate and run the reaction in an ice-water bath to maintain a consistently low temperature. Be prepared to moderate the cooling if the reaction stalls, but the primary goal is to prevent the temperature from rising uncontrollably.[8]
-
Solvent Reflux: Use the gentle reflux of the ethereal solvent (e.g., diethyl ether or THF) as a visual indicator of the reaction rate. The addition rate should be adjusted to maintain a steady, gentle reflux, not a violent boil.[1][13]
-
-
Expert Analysis: For the desired reaction to occur, the aryl halide molecule must encounter the surface of the magnesium metal. If the local concentration of the aryl halide in solution is too high, the statistical probability of it encountering an already-formed Grignard reagent molecule increases dramatically, leading directly to the Wurtz-type coupling.[1][3]
-
Troubleshooting Protocol:
-
Dilution is Key: Do not add the aryl halide neat. Dissolve it in a portion of the anhydrous ether solvent before adding it to the magnesium suspension.[13] This keeps the concentration low throughout the addition.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring. This rapidly disperses the added drops of aryl halide, preventing the buildup of high local concentrations and facilitating its transport to the magnesium surface.
-
Point of Addition: If possible, position the tip of the addition funnel or syringe needle below the surface of the solvent and close to the stirring vortex to ensure immediate dispersion.
-
-
Expert Analysis: Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting.[10] If this layer is not removed or breached, the Grignard formation will be slow to initiate or may fail altogether. A delayed initiation means that a significant amount of aryl halide is present in the flask when the reaction finally begins, creating a scenario ripe for biphenyl formation.
-
Troubleshooting Protocol:
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium turnings.[1] The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The disappearance of the purple iodine vapor or brown solution color is an indicator of activation.
-
Mechanical Activation: Before adding any solvent, gently crush the magnesium turnings with a dry glass rod inside the reaction flask. This fractures the MgO layer, exposing the reactive metal beneath.[11]
-
Initiator Addition: A few drops of 1,2-dibromoethane can be used as a potent initiator. It reacts readily with magnesium to form ethylene gas and MgBr₂, a process that cleans and activates the metal surface.[11]
-
-
Expert Analysis: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential because their lone pair electrons coordinate to and stabilize the Grignard reagent, forming a soluble complex.[14][15] However, solvent choice can also influence side reactions. Studies have shown that certain solvents can suppress the Wurtz coupling.
-
Troubleshooting Protocol:
-
Consider 2-MeTHF: 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF that has been shown to suppress Wurtz coupling side products in certain Grignard reactions.[16][17] It is a recommended alternative solvent for many preparations.[16]
-
Ensure Anhydrous Conditions: This cannot be overstated. Grignard reagents are strong bases and react rapidly with even trace amounts of water.[18][19] This side reaction consumes the reagent and can alter the reaction kinetics. Always use oven-dried glassware and anhydrous solvents.[1][8]
-
Mechanistic Deep Dive: The Competing Pathways
Understanding the reaction mechanisms is key to rationally designing your experiment for success. The formation of your desired Grignard reagent is in direct competition with the formation of the biphenyl impurity.
Caption: Competing reaction pathways in Grignard synthesis.
The key to a successful reaction is to maximize the rate of the "Desired Pathway" while minimizing the rate of the "Side Reaction." Every strategy discussed in the troubleshooting section is aimed at shifting this balance in your favor. The Wurtz-type coupling is the most widely accepted mechanism for biphenyl formation.[3][5] However, a radical-based mechanism, where two aryl radicals couple, has also been proposed, particularly under conditions of high heat.[10][20]
Validated Experimental Protocols
Protocol 1: Optimized Phenylmagnesium Bromide Synthesis
This protocol incorporates best practices to minimize biphenyl formation when preparing Phenylmagnesium Bromide from bromobenzene.
-
Glassware Preparation: All glassware (round-bottom flask, reflux condenser, addition funnel) must be scrupulously cleaned and oven-dried at >120°C overnight to remove all traces of water. Assemble the apparatus hot and allow it to cool to room temperature under a dry nitrogen or argon atmosphere.[1]
-
Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in the reaction flask.
-
Add a single crystal of iodine. Gently warm the flask with a heat gun under vacuum until purple iodine vapors are observed, then allow to cool.[1] This activates the magnesium.
-
In the addition funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether (use ~40% of the total solvent volume).
-
-
Initiation: Add the remaining anhydrous diethyl ether to the magnesium-containing flask. Then, add ~10% of the bromobenzene solution from the addition funnel to the stirred magnesium suspension.[11]
-
Observation: Watch for signs of initiation: the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish. A slight exotherm should be detectable.[11]
-
Controlled Addition: Once the reaction has initiated, begin a slow, dropwise addition of the remaining bromobenzene solution. The rate of addition should be controlled to maintain a gentle, self-sustaining reflux of the ether. Use an ice bath to moderate the temperature as needed.[1][8]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed. The resulting greyish-brown solution is your Grignard reagent, ready for use.
Protocol 2: Purification via Trituration to Remove Biphenyl
This procedure is performed after the Grignard reaction has been completed and quenched.
-
Initial Isolation: After the acidic workup and extraction of your product into an organic solvent (e.g., ether), dry the organic layer and evaporate the solvent to obtain the crude solid product.
-
Trituration:
-
Place the crude solid in a small Erlenmeyer flask.
-
Add a small volume of ice-cold petroleum ether (a non-polar solvent).[1] Use just enough to form a slurry.
-
Stir the slurry vigorously with a spatula or stir bar for 5-10 minutes in an ice bath. The biphenyl will dissolve in the petroleum ether, while the more polar product should remain largely insoluble.
-
Collect the purified solid product by vacuum filtration, washing the filter cake with a small amount of additional cold petroleum ether.
-
Dry the solid to remove residual solvent. Confirm purity by TLC or melting point analysis.[1]
-
Summary of Influential Parameters
For quick reference, the table below summarizes the key experimental variables and their impact on biphenyl formation.
| Parameter | Condition to Minimize Biphenyl | Rationale |
| Temperature | Maintain low temperature (e.g., 0-10 °C) using an ice bath. | Reduces the rate of the bimolecular Wurtz-type side reaction.[2][8] |
| Halide Addition | Slow, dropwise addition of a dilute halide solution. | Prevents high local concentrations of the aryl halide.[1][3] |
| Stirring | Vigorous and efficient stirring. | Rapidly disperses the added halide to the Mg surface. |
| Mg Activation | Use of I₂, 1,2-dibromoethane, or mechanical crushing. | Ensures rapid reaction of halide with Mg, minimizing its availability for side reactions.[1][11] |
| Solvent | Use anhydrous ethereal solvents. Consider 2-MeTHF. | Stabilizes the Grignard reagent; 2-MeTHF can suppress Wurtz coupling.[14][16][17] |
Alternative Synthetic Strategies
If biphenyl formation remains a significant issue despite optimization, or if the substrate is particularly sensitive, other modern cross-coupling reactions may be more suitable for synthesizing the target biaryl structure. These methods often offer greater functional group tolerance and milder conditions.
-
Suzuki-Miyaura Coupling: Reacts an arylboronic acid with an aryl halide, catalyzed by a palladium complex. It is known for its mild conditions and tolerance of a wide range of functional groups.[21]
-
Stille Coupling: Couples an organotin compound with an aryl halide, also catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[21]
-
Negishi Coupling: Uses a pre-formed organozinc reagent to couple with an aryl halide, typically catalyzed by nickel or palladium.[21]
The choice of method depends on substrate availability, functional group compatibility, and scalability requirements.
References
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Filo. (2023). Why is biphenyl formed as a by-product in a grignard reaction?
- brainly.com. (2020). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.
- Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?
- Homework.Study.com. (n.d.). Biphenyl is often formed as a yellow colored side product in this Grignard reaction. How and why...
- Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876.
- Gauth. (n.d.). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent.
- Gutmann, B., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- askIITians. (n.d.). Why is ether used as a solvent during Grignard reactions?
- Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents.
- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- Winthrop University. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
- BYJU'S. (n.d.). Grignard Reagent.
- Winthrop University. (n.d.). The Grignard Reaction. CHEM 304 Lab Manual.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Why is biphenyl formed as a by-product in a grignard reaction? | Filo [askfilo.com]
- 8. brainly.com [brainly.com]
- 9. gauthmath.com [gauthmath.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. amherst.edu [amherst.edu]
- 14. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 15. quora.com [quora.com]
- 16. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. byjus.com [byjus.com]
- 20. quora.com [quora.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of (3-Chlorophenyl)(phenyl)methanol
Welcome to the technical support center for the synthesis of (3-Chlorophenyl)(phenyl)methanol (CAS No: 63012-03-3), a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] This guide is designed for chemistry professionals engaged in organic synthesis. It provides in-depth, experience-driven answers to common challenges encountered during its preparation, moving beyond simple protocols to explain the underlying chemical principles.
Core Synthesis Strategies: An Overview
The preparation of this compound is most commonly achieved via two robust synthetic routes:
-
Grignard Reaction: Involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. This can be approached in two ways:
-
Reacting phenylmagnesium bromide with 3-chlorobenzaldehyde.
-
Reacting 3-chlorophenylmagnesium bromide with benzaldehyde.[3]
-
-
Ketone Reduction: The reduction of the corresponding ketone, 3-chlorobenzophenone, using a hydride-donating reagent like sodium borohydride (NaBH₄).[4][5]
Each method has distinct advantages and potential pitfalls. The following sections are structured to help you troubleshoot issues specific to each route.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Grignard Reaction | Reduction of 3-Chlorobenzophenone |
| Starting Materials | Aryl halide, Magnesium, Aldehyde | 3-Chlorobenzophenone, Reducing Agent (e.g., NaBH₄) |
| Key Transformation | C-C bond formation | C=O to C-OH reduction |
| Typical Yields | 65-85% (purified)[6] | >90%[7] |
| Primary Advantages | Excellent for building the carbon skeleton from simpler precursors. | High yield, operational simplicity, high selectivity for the carbonyl group.[5][8] |
| Common Challenges | High sensitivity to moisture and air; difficult initiation; side reactions like Wurtz coupling.[9][10][11] | Incomplete reaction; requires a specific workup to hydrolyze intermediates.[12] |
Troubleshooting Guide Part 1: The Grignard Reaction
The Grignard reaction, while powerful, is notoriously sensitive to experimental conditions.[13] Success hinges on the careful exclusion of water and atmospheric oxygen.
Q1: My Grignard reaction fails to initiate. The solution remains clear, and there is no bubbling or heat evolution. What is the cause and how can I fix it?
A1: This is the most common failure point in a Grignard synthesis. The root cause is almost always an issue with the magnesium surface or the presence of protic contaminants.
Underlying Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the aryl halide from reaching the reactive metal surface.[11]
-
Solution 1 (Mechanical Activation): Before adding the solvent, gently crush the magnesium turnings with a glass stirring rod inside the reaction flask. This exposes a fresh, unoxidized metal surface.[14]
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the purple or brown iodine color is a good indicator that the reaction has begun.[14]
-
Solution 3 (Initiator): If all else fails, add a few drops of a pre-formed Grignard solution from a successful batch to initiate the reaction.
-
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water from glassware, solvents, or the atmosphere.[9][10] The reagent is protonated to form benzene (or chlorobenzene), rendering it inactive.[11]
-
Solution: All glassware must be rigorously dried in an oven (overnight at >120 °C) and assembled hot under an inert atmosphere (Nitrogen or Argon). Use only anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Caption: Logic for troubleshooting Grignard reaction initiation.
Q2: The reaction worked, but my yield is low, and I have a significant amount of biphenyl byproduct. How can this be minimized?
A2: The formation of biphenyl is a classic side reaction in Grignard syntheses involving aryl halides, known as a Wurtz-type coupling.[13][15] It occurs when the already-formed Grignard reagent (e.g., phenylmagnesium bromide) reacts with unreacted aryl halide (e.g., bromobenzene).[14]
Strategies to Minimize Biphenyl Formation:
| Strategy | Scientific Rationale |
| Slow, Controlled Addition | Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the flask, favoring its reaction with the magnesium surface over reacting with the Grignard reagent already in solution.[14] |
| Maintain Gentle Reflux | The reaction to form the Grignard reagent is exothermic. Controlling the addition rate to maintain a gentle, steady reflux ensures the reaction proceeds efficiently without becoming too vigorous, which can favor side reactions.[16] |
| Use Dilute Solutions | Conducting the reaction at a higher dilution can decrease the probability of intermolecular reactions between the Grignard reagent and the aryl halide. |
graph LR { node [style=filled, shape=box]; A [label="Ph-MgBr", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Ph-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3-Cl-Ph-CHO", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Biphenyl (Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Benzene (Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="H₂O", fillcolor="#F1F3F4", fontcolor="#202124"];A -->|1.Nucleophilic Attack(Desired)| C; C --> D; A -->|2.Wurtz Coupling(Side Reaction)| B; B --> E; A -->|3. Protonation (Side Reaction)| G; G --> F;
}
Caption: Competing reaction pathways for a Grignard reagent.
Troubleshooting Guide Part 2: Reduction of 3-Chlorobenzophenone
This method is often preferred for its reliability and high yields. The primary reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols.[4][5]
Q3: My reaction is very slow or appears incomplete. TLC analysis shows a large amount of starting ketone even after several hours. What should I do?
A3: An incomplete reduction is typically due to issues with reagent stoichiometry, activity, or reaction conditions.
Underlying Causes & Solutions:
-
Insufficient Reducing Agent: Stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone. However, it is common practice to use a slight excess (1.1 to 1.5 equivalents relative to the ketone) to ensure the reaction goes to completion, accounting for any reagent decomposition or reaction with the solvent (e.g., methanol, ethanol).[7]
-
Solution: Increase the amount of NaBH₄ added. The reaction can be monitored by TLC, and small portions of NaBH₄ can be added until the starting material is consumed.[12]
-
-
Poor Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment.
-
Solution: Use NaBH₄ from a new, sealed container. Test the reagent on a small scale with a simple ketone like cyclohexanone to verify its activity.
-
-
Low Temperature: While the reaction is often started at 0 °C to control the initial exothermic addition, it may need to be warmed to room temperature to ensure it proceeds to completion.[7]
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Q4: The reaction is complete, but the workup procedure is messy, and I'm getting a low yield of an impure product. What is the correct workup protocol?
A4: A proper workup is critical for hydrolyzing the intermediate borate-ester complex and neutralizing any excess NaBH₄. An improper workup can lead to emulsions and purification difficulties.
Recommended Step-by-Step Workup Protocol:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath. This is crucial as the quenching step is exothermic.[12]
-
Quench Excess Reagent: Slowly and carefully add a dilute acid solution (e.g., 1M HCl) dropwise to the stirred reaction mixture. This will neutralize any remaining NaBH₄ (which evolves hydrogen gas) and begin to hydrolyze the borate ester.[17] Continue adding acid until the gas evolution ceases and the solution is acidic.
-
Hydrolyze the Intermediate: Stir the mixture for 15-30 minutes to ensure the complete hydrolysis of the tetra-alkoxy borate intermediate to the desired alcohol and boric acid.
-
Extraction: Add an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6]
Frequently Asked Questions (FAQs)
Q: How can I best purify the final this compound product? A: For most applications, purification by recrystallization is effective. A mixed solvent system like hexane/ethyl acetate or petroleum ether can be used.[13] If the product is an oil or contains persistent impurities, column chromatography on silica gel is the preferred method.[12]
Q: What are the key safety considerations for this synthesis? A: Both synthetic routes involve hazardous materials.
-
Grignard Synthesis: Diethyl ether is extremely flammable. The reaction can be highly exothermic and should be conducted in a fume hood with appropriate cooling available.[10]
-
Reduction Synthesis: The quenching of NaBH₄ with acid produces flammable hydrogen gas. This must be done slowly and in a well-ventilated area, away from ignition sources.[17]
-
General: this compound and its precursors are irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction instead of NaBH₄? A: Yes, LiAlH₄ is a much more powerful reducing agent and will readily reduce 3-chlorobenzophenone.[18] However, it is generally not recommended for this specific transformation unless necessary. LiAlH₄ is not selective and will reduce other functional groups like esters and amides, which NaBH₄ will not.[4][5] Furthermore, LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions and a more hazardous workup procedure. For this simple ketone reduction, NaBH₄ is safer and more convenient.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- ChemBK. (2024). This compound.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
- Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube.
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of California, Riverside. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Jiang, M., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5993.
- California State University, Northridge. (n.d.). Preparation of triphenyl methanol by grignard reaction.
- Wiesler, S., et al. (2022). Optimization of the Grignard reagent formation. ResearchGate.
- Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7289.
- Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
- Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chem Survival. (2014). Using the Grignard Reaction to Make Alcohols [Video]. YouTube.
- The Bloody Buddy. (n.d.). Synthesis Of Triphenylmethanol.
- Google Patents. (n.d.). Method of preparing R-(+)-3-chlorophenylpropanol.
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol.
- PubChem. (n.d.). 3-Chlorobenzophenone.
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Chlorobenzophenone CAS#: 1016-78-0 [m.chemicalbook.com]
- 3. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. theochem.mercer.edu [theochem.mercer.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 2-Chlorobenzophenone = 99 5162-03-8 [sigmaaldrich.com]
stability issues of (3-Chlorophenyl)(phenyl)methanol under acidic conditions
Technical Support Center: (3-Chlorophenyl)(phenyl)methanol
Guide: Navigating Stability Challenges Under Acidic Conditions
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the specific stability challenges encountered when handling this compound in acidic environments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you troubleshoot common experimental issues and ensure the integrity of your results.
Section 1: The Core Issue: Understanding Acid-Induced Instability
This section delves into the fundamental chemical principles governing the reactivity of this compound in the presence of an acid.
Q1: Why is this compound so susceptible to degradation in acidic media?
The instability of this compound under acidic conditions is a direct consequence of its molecular structure, specifically its classification as a diarylmethanol (or benzhydrol). The degradation process is initiated by the protonation of the hydroxyl (-OH) group by an acid (H⁺). This protonation converts the hydroxyl group into a much better leaving group: water (H₂O).[1]
The departure of the water molecule results in the formation of a secondary benzylic carbocation, also known as a benzhydrylium ion.[2] This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized across both the phenyl and the 3-chlorophenyl rings. This inherent stability of the carbocation intermediate is the primary driver for the compound's reactivity in acid.[3]
Caption: Initial mechanism of acid-catalyzed degradation.
Section 2: Troubleshooting Guide for Common Experimental Problems
Here, we address specific issues you may encounter during your experiments and provide actionable solutions.
Q2: My reaction mixture turned a different color and I'm seeing multiple unexpected spots on my TLC/peaks in my LC-MS. What are these impurities?
The formation of the highly reactive benzhydryl carbocation opens up several pathways for degradation, leading to a complex mixture of byproducts. The specific products formed depend on the nucleophiles present in your reaction medium.
-
Ether Formation: If your solvent is an alcohol (e.g., methanol, ethanol), it can act as a nucleophile, attacking the carbocation to form the corresponding ether. This is a common issue in reactions run in alcoholic solvents with an acid catalyst.[4]
-
Dimerization and Polymerization: The carbocation is a potent electrophile. It can attack the electron-rich aromatic ring of another molecule of this compound or itself in an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.[5] This leads to the formation of dimers, trimers, and eventually polymeric material, which may appear as baseline noise in chromatograms or insoluble material.
-
Reversion to Starting Material: In aqueous acidic solutions, water can act as a nucleophile, attacking the carbocation to regenerate the starting alcohol. This is a reversible process, but it contributes to an equilibrium that can complicate reactions.[6]
Caption: Possible reaction pathways for the carbocation intermediate.
Q3: I am using an acid catalyst, and my yields are consistently low. How can I improve the outcome?
Low yields are often a direct result of the degradation pathways mentioned above. To minimize degradation and favor your desired reaction, consider the following strategies:
-
Temperature Control: Carbocation formation is an equilibrium process. Running your reaction at the lowest possible temperature that still allows for the desired transformation will significantly suppress degradation.
-
Choice of Acid: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can aggressively promote carbocation formation.[6] Consider using milder Brønsted acids (e.g., HBF₄·OEt₂) or Lewis acids, which can be more selective and less harsh.[2][7]
-
Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed. Prolonged exposure to acid will inevitably lead to more byproduct formation.
-
Solvent Choice: If possible, use a non-nucleophilic solvent (e.g., dichloromethane, toluene) to prevent solvent-adduct formation.
Q4: The compound appears stable during the reaction but degrades during the aqueous acidic workup. What should I do?
An acidic workup can be just as destructive as the reaction conditions themselves. To protect your product:
-
Use a Cold, Weak Base: Quench the reaction mixture by pouring it into a cold, rapidly stirred solution of a weak base like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7). This will neutralize the acid catalyst quickly and minimize the time the compound spends in a low-pH environment.
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic layer sit in contact with an acidic aqueous layer for an extended period.
-
Brine Wash: After any aqueous wash, a final wash with saturated sodium chloride (brine) will help to remove residual water from the organic layer before drying.
Q5: I am losing a significant amount of my product during purification by silica gel chromatography. Why is this happening?
Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups on its surface. When you load this compound onto a silica column, these acidic sites can catalyze its degradation directly on the stationary phase. You may observe streaking on the TLC plate or broad, tailing peaks during column chromatography as the compound decomposes.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column where acidic degradation is less of an issue.
-
Buffer the Mobile Phase: For reverse-phase HPLC, using a buffered mobile phase (e.g., with ammonium acetate or formate) at a pH between 6 and 8 can prevent on-column degradation.
Section 3: Standardized Protocols for Stability Assessment
To quantitatively assess the stability of your compound under specific acidic conditions, a systematic approach is necessary.
Protocol 1: Kinetic Analysis of Acidic Degradation by HPLC/UPLC
This protocol provides a framework for monitoring the degradation of this compound over time.
Caption: Experimental workflow for a kinetic stability study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent like acetonitrile.
-
Reaction Setup: In separate vials, prepare your acidic solutions (e.g., 0.1 M HCl in 50:50 acetonitrile:water).
-
Initiation (T=0): Add a small, precise volume of the stock solution to each acidic vial to start the degradation. Immediately withdraw the first sample (T=0).
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath or heating block).
-
Sampling: At predetermined intervals, withdraw an aliquot from the reaction vial.
-
Quenching: Immediately add the aliquot to a separate vial containing a quenching solution (e.g., a solution of a base like ammonium hydroxide or triethylamine in the mobile phase) to stop the degradation.
-
Analysis: Analyze the quenched samples by a validated HPLC or UPLC method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plotting this data will give you the degradation rate under those specific conditions.
Table 1: Expected Analytical Observations in a Stability Study
| Analyte | Expected Relative Retention Time (RRT) | Expected Mass Change (LC-MS) | Notes |
| This compound (Parent) | 1.00 | M | The peak area will decrease over time. |
| Benzhydryl Ether (e.g., Methyl Ether) | > 1.00 | M + 14 (for -OH -> -OCH₃) | Will appear if methanol is present. More lipophilic, so longer retention time. |
| Dimer Product | >> 1.00 | (2 x M) - 18 (loss of H₂O) | Significantly less polar. May require a stronger mobile phase to elute. |
References
- ChemBK. (2024). This compound. [Link]
- ResearchGate. (2017). Deoxygenation of diarylmethanols with dilute mineral acid. [Link]
- ResearchGate. (2008).
- University Course Material. (n.d.). 1) Stability of Carbocations 2)
- Unacademy. (n.d.).
- PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
- ResearchGate. (2013).
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- PubMed. (2016). Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. [Link]
- University Course Material. (n.d.).
- Scribd. (n.d.). Friedel Crafts. [Link]
Sources
- 1. Formation of the Carbocation [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
how to remove unreacted starting materials from (3-Chlorophenyl)(phenyl)methanol
Technical Support Center: Purification of (3-Chlorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of this compound, a common intermediate in pharmaceutical synthesis. The following troubleshooting steps and frequently asked questions (FAQs) are designed to address specific challenges encountered during the removal of unreacted starting materials.
Understanding the Reaction and Potential Impurities
The synthesis of this compound typically proceeds via a Grignard reaction.[1][2][3] In this process, phenylmagnesium bromide (a Grignard reagent) is reacted with 3-chlorobenzaldehyde in an aprotic solvent like diethyl ether or tetrahydrofuran (THF).[2][4][5]
Common Starting Materials and Their Properties:
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| 3-Chlorobenzaldehyde | C7H5ClO | 140.57[6][7] | 213-214[6][7][8] | 1.241[6][7][8] | Soluble in organic solvents, low solubility in water.[6][9] |
| Phenylmagnesium Bromide | C6H5MgBr | 181.31[4][10] | ~78.8 (in ether)[10] | ~1.134[10][11] | Reacts vigorously with water and protic solvents.[1][2][10] |
The primary impurities to consider after the reaction are:
-
Unreacted 3-chlorobenzaldehyde: The electrophile in the reaction.
-
Unreacted phenylmagnesium bromide: The nucleophile. This is typically quenched with an aqueous acid solution during workup, converting it to benzene and magnesium salts.[2][4]
-
Biphenyl: A common byproduct from the coupling of the Grignard reagent.
Troubleshooting and Purification Protocols
Initial Workup: Quenching the Reaction
Q1: How should I properly quench the Grignard reaction to minimize side products?
A1: The reaction should be quenched by slowly adding the reaction mixture to a cold, dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). This protonates the intermediate alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent. Performing this addition at a low temperature helps to control the exothermicity of the reaction.
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
FAQ: Removing Unreacted Starting Materials
Q2: I see a spot corresponding to 3-chlorobenzaldehyde on my TLC plate after the initial workup. How can I remove it?
A2: Unreacted 3-chlorobenzaldehyde can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3).[12][13][14] The bisulfite adds to the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous phase.[12][13]
Experimental Protocol: Bisulfite Wash
-
After the initial acid quench and separation, transfer the organic layer to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any residual acid, and then a brine wash to remove excess water.[15][16]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the removal of impurities.[3][5][17][18][19] By co-spotting your crude reaction mixture with the starting materials, you can visualize the disappearance of the starting material spots and the appearance of the product spot.
TLC Protocol:
-
Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[17] The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired product.[19]
-
Visualization: Use a UV lamp to visualize the spots.[17][18]
Q4: After the washes, my product is still not pure. What are the next steps?
A4: If impurities remain after the extraction and washing steps, column chromatography or recrystallization are effective purification methods.[20][21][22][23][24][25][26][]
Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase.[21][22]
-
Mobile Phase: The same solvent system developed for TLC analysis can be used for column chromatography.[19][22][23]
-
Procedure: A slurry of silica gel in the mobile phase is packed into a column. The crude product is then loaded onto the top of the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.[22][24]
Recrystallization:
-
Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[20][25][26][] The compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Solvent Selection: The choice of solvent is crucial.[20][28] A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of alcohols include ethanol, methanol, or mixtures of solvents like ethanol/water.[16]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent.[28] Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[26][28] The pure crystals can then be collected by vacuum filtration.[20][26]
Visualizing the Purification Decision Tree
Caption: Decision tree for purification of this compound.
References
- Vertex AI Search. C6H5MgBr properties.
- Grokipedia. Phenylmagnesium bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Chlorobenzaldehyde.
- ChemicalBook. Phenylmagnesium bromide | 100-58-3.
- Wikipedia. Phenylmagnesium bromide.
- CymitQuimica. CAS 587-04-2: 3-Chlorobenzaldehyde.
- LookChem. Cas 100-58-3,PHENYLMAGNESIUM BROMIDE.
- Sigma-Aldrich. 3-Chlorobenzaldehyde 97 587-04-2.
- ChemicalBook. 3-Chlorobenzaldehyde | 587-04-2.
- Quora. What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?.
- PubChem. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477.
- University of Rochester, Department of Chemistry. Workup: Aldehydes.
- Benchchem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- Supelco. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
- Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- University of Wisconsin-Green Bay.
- BYJU'S.
- Columbia University.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC.
- Magritek.
- Reddit. Purifying aldehydes? : r/chemistry.
- Edubirdie.
- University of Colorado Boulder, Department of Chemistry.
- Unknown Source. Grignard Reaction: Synthesis of Triphenylmethanol.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts.
- Unknown Source. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- BOC Sciences.
- YouTube.
- Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- YouTube. Triphenylmethanol Synthesis: Grignard Reaction.
- TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf.
- Google Patents.
- Fvs. Synthesis Of Triphenylmethanol.
- thebloodybuddy.com. Synthesis Of Triphenylmethanol.
- Google Patents.
Sources
- 1. webqc.org [webqc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Chlorobenzaldehyde | 587-04-2 [chemicalbook.com]
- 9. CAS 587-04-2: 3-Chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. Phenylmagnesium bromide | 100-58-3 [chemicalbook.com]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. How To [chem.rochester.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Recrystallization [sites.pitt.edu]
- 21. byjus.com [byjus.com]
- 22. columbia.edu [columbia.edu]
- 23. magritek.com [magritek.com]
- 24. Column Chromatography - Edubirdie [edubirdie.com]
- 25. mt.com [mt.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
Technical Support Center: Synthesis of (3-Chlorophenyl)(phenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of (3-Chlorophenyl)(phenyl)methanol. This resource is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on the critical role of solvent selection. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
The synthesis of diarylmethanols like this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals, is most commonly achieved via a Grignard reaction.[1] The success of this reaction is notoriously dependent on meticulous technique and, crucially, the choice of solvent. This guide will walk you through solvent selection, optimization, and troubleshooting in a practical question-and-answer format.
Frequently Asked Questions: Solvent Selection & Optimization
Q1: What is the primary role of the solvent in the Grignard synthesis of this compound?
A1: The solvent is not merely a medium for the reactants; it plays a crucial, active role in the formation and stability of the Grignard reagent (phenylmagnesium bromide). Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are standard choices for two main reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent.[2] This solvation stabilizes the organomagnesium compound, preventing it from precipitating out of solution and maintaining its reactivity.[2][3]
-
Aprotic Nature: Grignard reagents are extremely strong bases and will react with any acidic protons.[4] Ethers are aprotic, meaning they lack acidic protons (like the O-H proton in water or alcohols), which would otherwise quench the reagent as it forms.[4][5]
Q2: I need to run my reaction at a higher temperature. Can I use a solvent other than diethyl ether?
A2: Yes. While diethyl ether (b.p. 34.6 °C) is a traditional choice, its low boiling point limits the reaction temperature. Tetrahydrofuran (THF), with a boiling point of 66 °C, is an excellent alternative and is often preferred for less reactive aryl halides.[2] For even higher temperatures, dibutyl ether or diglyme can be considered, though THF is generally sufficient for this specific synthesis.[5][6]
Q3: My lab is trying to move away from ethers. Are non-ethereal solvents a viable option?
A3: While ethers are standard, certain non-ethereal aprotic solvents can be used, but this is an advanced technique and often requires additives. For example, Grignard reactions can be performed in aromatic hydrocarbons like toluene, but they typically require a coordinating agent (like a tertiary amine) to be added to help solubilize and stabilize the Grignard reagent. For the synthesis of this compound, sticking with THF or diethyl ether is strongly recommended for reliability and yield.
Q4: I accidentally used a protic solvent like ethanol. What will happen?
A4: If a protic solvent (e.g., water, ethanol, methanol) is present, your Grignard reaction will fail. The highly basic carbanion of the phenylmagnesium bromide will immediately abstract a proton from the solvent in a vigorous acid-base reaction. This will consume your Grignard reagent, converting it to benzene, and no nucleophilic attack on the 3-chlorobenzaldehyde will occur.[7] This is why ensuring strictly anhydrous (dry) conditions is the most critical aspect of any Grignard synthesis.[8]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the turnings prevents reaction.[8] 2. Wet Glassware/Solvent: Traces of moisture will quench the Grignard reagent as it forms.[5][8] 3. Unreactive Halide: Impurities in the bromobenzene can inhibit the reaction.[9] | 1. Activate Magnesium: Gently crush the turnings in a dry mortar and pestle or add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[8] The disappearance of the iodine's purple color is a good indicator of initiation.[5] 2. Ensure Anhydrous Conditions: Oven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere (N₂ or Ar).[8] Use a freshly opened bottle of anhydrous solvent or a properly dried solvent.[8] 3. Purify Halide: Ensure the bromobenzene is pure and dry. |
| Low Yield of this compound | 1. Incomplete Grignard Formation: See "Reaction Fails to Initiate". 2. Side Reactions: The primary side reaction is the formation of biphenyl via Wurtz coupling.[10] 3. Enolization of Aldehyde: While less common with aldehydes than ketones, the Grignard reagent can act as a base, removing a proton from a molecule other than the desired aldehyde.[8] | 1. Titrate Reagent: Before adding the aldehyde, consider titrating a small aliquot of your Grignard reagent to determine its exact concentration.[11] 2. Control Temperature & Addition: Add the bromobenzene solution slowly to the magnesium to maintain a gentle reflux and avoid high local concentrations.[10][12] After formation, cool the Grignard solution (e.g., to 0 °C) before slowly adding the 3-chlorobenzaldehyde.[5] 3. Use Appropriate Stoichiometry: Ensure the molar ratio of Grignard reagent to aldehyde is appropriate (typically 1.1:1 to 1.2:1). |
| Formation of Biphenyl Impurity | Wurtz Coupling: Phenylmagnesium bromide reacts with unreacted bromobenzene. This is favored by higher temperatures and high concentrations of bromobenzene.[10] | Slow Addition: Add the bromobenzene/ether solution dropwise to the magnesium suspension. This keeps the concentration of free bromobenzene low, minimizing the side reaction.[12][13] Purification: Biphenyl can be removed from the final product during purification. It is significantly more soluble in nonpolar solvents like petroleum ether or hexanes than the desired alcohol product.[3][10] |
| Reaction Mixture Turns Dark Brown/Black | Decomposition/Side Reactions: This can be caused by impurities in the magnesium or halide, or by overheating, which can lead to decomposition and the formation of finely divided metal.[8] | Use Pure Reagents: Start with high-quality, shiny magnesium turnings and pure bromobenzene.[9][11] Moderate Heating: Once initiated, the reaction is exothermic. Apply external heat only as needed to maintain a gentle reflux. Excessive heating can promote side reactions.[13][14] |
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of this compound from bromobenzene and 3-chlorobenzaldehyde using THF as the solvent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene (anhydrous)
-
3-Chlorobenzaldehyde (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen).[5]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the dry round-bottom flask equipped with a stir bar.
-
Assemble the apparatus under a nitrogen atmosphere.
-
In the addition funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling or reflux. Gentle warming with a heat gun may be necessary.[8]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed (typically 1-2 hours).
-
-
Reaction with Aldehyde:
-
Cool the gray-to-brown Grignard solution to 0 °C using an ice bath.
-
Dissolve 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add the aldehyde solution dropwise to the stirring Grignard reagent, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and slowly "quench" the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.
Caption: Workflow for the synthesis of this compound.
References
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- University Website. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
- ChemBK. (2024). This compound.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Sciencemadness Discussion Board. (2016). Grignard successes and failures.
- Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University.
- ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent.
- Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- CUNY. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
- University Website. (n.d.). Preparation of triphenyl methanol by grignard reaction.
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- University of Wisconsin-La Crosse. (2021). Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction.
- Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.
- Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol.
Sources
- 1. chembk.com [chembk.com]
- 2. leah4sci.com [leah4sci.com]
- 3. cerritos.edu [cerritos.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving (3-Chlorophenyl)(phenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving (3-Chlorophenyl)(phenyl)methanol. As a key intermediate in the synthesis of various pharmaceuticals, understanding and mitigating catalyst deactivation is critical for ensuring process efficiency, reproducibility, and cost-effectiveness. This document is structured to provide not just procedural guidance, but also the underlying scientific rationale to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries related to catalyst deactivation in the context of this compound synthesis and related transformations.
Q1: What are the most common catalysts used in reactions with this compound?
A1: The choice of catalyst is highly dependent on the specific transformation. For the asymmetric hydrogenation of the corresponding ketone, (3-chlorophenyl)(phenyl)methanone, to produce chiral this compound, ruthenium-based complexes with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are frequently employed.[1][2][3][4] For other reactions, such as dehalogenation or further functionalization, heterogeneous catalysts like palladium on carbon (Pd/C) are common.[5]
Q2: I'm observing a significant drop in reaction rate after a few runs with my catalyst. What are the likely causes?
A2: A decline in catalytic activity, or deactivation, is a common challenge. For reactions involving this compound, the primary suspects for catalyst deactivation are:
-
Poisoning: The presence of the chlorine atom on the phenyl ring can be a source of catalyst poisoning.
-
Fouling (Coking): The aromatic nature of the substrate and product can lead to the formation of carbonaceous deposits (coke) on the catalyst surface.
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium, particularly when using polar solvents like alcohols.[6]
-
Sintering: High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger, less active particles.[6]
Q3: Can a deactivated catalyst be regenerated and reused?
A3: In many cases, yes. The feasibility and method of regeneration depend on the nature of the deactivation. For instance, coke deposits can often be removed by controlled oxidation.[7] Some poisons can be removed by chemical washing. However, severe sintering is generally irreversible. This guide provides detailed protocols for catalyst regeneration in the troubleshooting section.
Q4: How does the chloro-substituent on the phenyl ring specifically affect the catalyst?
A4: The chloro-substituent can contribute to catalyst deactivation in several ways. Hydrogenolysis of the C-Cl bond can produce hydrogen chloride (HCl), which can poison the catalyst by reacting with the active metal sites.[8] Chloride ions can also adsorb onto the catalyst surface, blocking active sites and inhibiting the adsorption of reactants.[1] This is a particularly important consideration for catalysts like ruthenium and palladium.
Section 2: Troubleshooting Guide for Catalyst Deactivation
This section provides a structured approach to diagnosing and resolving specific catalyst deactivation issues you may encounter during your experiments.
Problem 1: Rapid Loss of Activity with Heterogeneous Catalysts (e.g., Pd/C)
Symptoms:
-
Significant decrease in conversion rate within the first few reaction cycles.
-
The reaction fails to go to completion.
-
Noticeable change in the appearance of the catalyst (e.g., darker color).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid deactivation of heterogeneous catalysts.
Potential Cause A: Halogen Poisoning
-
Diagnosis:
-
pH Measurement: After the reaction, carefully quench a small aliquot of the reaction mixture and measure the pH. An acidic pH may indicate the formation of HCl.
-
Ion Chromatography: Analyze the reaction mixture for the presence of chloride ions.
-
-
Mitigation and Solutions:
-
In-situ HCl Scavenging: Add a non-coordinating, sterically hindered base (e.g., proton sponge) or an inorganic base (e.g., K₂CO₃) to the reaction mixture to neutralize any HCl formed in situ.
-
Catalyst Regeneration (Washing Protocol):
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst cake thoroughly with a solvent like methanol to remove adsorbed organic species.
-
Prepare a dilute aqueous solution of a mild base (e.g., 0.1 M NaOH or NaHCO₃).
-
Suspend the catalyst in the basic solution and stir for 1-2 hours at room temperature.
-
Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Wash with methanol and dry under vacuum.[8]
-
-
Potential Cause B: Coking/Fouling
-
Diagnosis:
-
Visual Inspection: A significant darkening of the catalyst is a primary indicator.
-
Thermogravimetric Analysis (TGA): TGA of the spent catalyst will show a weight loss at temperatures corresponding to the combustion of carbonaceous deposits.
-
-
Mitigation and Solutions:
-
Reaction Optimization: Minimize reaction time and temperature to reduce the formation of high molecular weight byproducts that can act as coke precursors.
-
Catalyst Regeneration (Oxidative Treatment):
-
After solvent washing, place the catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂).
-
Gradually increase the temperature to 250-300°C and hold for 2-4 hours.[7] Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.
-
Cool the catalyst under a nitrogen atmosphere.
-
The catalyst will need to be re-reduced before use (e.g., with H₂ gas).
-
-
Problem 2: Loss of Enantioselectivity and Activity with Chiral Homogeneous Catalysts (e.g., Ru-BINAP)
Symptoms:
-
Decreased enantiomeric excess (ee) of the chiral alcohol product in subsequent runs.
-
Longer reaction times are required to achieve full conversion.
Troubleshooting Workflow:
Caption: Major pathways of catalyst deactivation in reactions involving this compound.
References
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- The Effect of Chloride Ion on Ruthenium Supported Catalyst for Ammonia Synthesis. wjgnet.com. [Link]
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
- The effect of chloride ion on ruthenium supported catalyst for ammonia synthesis.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. National Institutes of Health (NIH). [Link]
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health (NIH). [Link]
- A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system.
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Royal Society of Chemistry. [Link]
- Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. Royal Society of Chemistry. [Link]
- Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular c
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
- ChemInform Abstract: Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of ?- and ?- Functionalized Ketones.
- Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Royal Society of Chemistry. [Link]
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
- Organic chemistry of coke form
- Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Industrial Scale-Up of (3-Chlorophenyl)(phenyl)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process engineers involved in the synthesis of (3-Chlorophenyl)(phenyl)methanol. The industrial production of this valuable intermediate, primarily via the Grignard reaction, presents unique challenges when transitioning from the laboratory bench to pilot and commercial-scale manufacturing. This document provides in-depth, experience-driven answers to common problems, troubleshooting strategies for specific experimental issues, and detailed protocols grounded in established chemical principles.
The core synthesis involves the reaction of a phenyl Grignard reagent with 3-chlorobenzaldehyde. While straightforward on paper, this process is fraught with potential hazards and optimization challenges, including managing a highly exothermic reaction, ensuring reaction initiation, minimizing byproduct formation, and executing a safe work-up at scale.
Core Synthesis & Troubleshooting Workflow
The diagram below outlines the critical stages of the synthesis and the key decision points for troubleshooting common issues that can impact yield, purity, and safety.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
The most prevalent method is the Grignard reaction.[1] This involves the preparation of a phenylmagnesium halide (typically bromide or chloride) from the corresponding phenyl halide and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[2] This Grignard reagent then acts as a potent nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde to form the desired diarylmethanol after an acidic work-up.[3]
Q2: What are the primary safety concerns when scaling this synthesis?
The major safety concerns are directly related to the Grignard reagent and the reaction's characteristics:
-
Highly Exothermic Nature: Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are strongly exothermic.[4][5] Without adequate cooling and controlled addition rates, this can lead to a runaway reaction, where the solvent boils violently, potentially over-pressurizing the reactor and causing a fire.[6]
-
Flammable Solvents: Ethereal solvents like diethyl ether and THF are highly flammable and have low flash points. The heat from an uncontrolled exotherm can easily ignite these solvents.[7]
-
Reactivity with Protic Sources: Grignard reagents react violently with water and other protic sources (e.g., alcohols).[8][9] Strict anhydrous conditions must be maintained to prevent quenching the reagent and to avoid hazardous gas evolution (hydrogen).
-
Hazardous Quench: The quenching step, where excess Grignard reagent is destroyed, is also highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to a chilled acid solution.[10][11]
Q3: What are the major impurities I should expect and how do they form?
The most common impurity is biphenyl . It is formed by a coupling reaction between the phenylmagnesium bromide reagent and unreacted bromobenzene.[1] The formation of this side product is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1] Other potential impurities include unreacted 3-chlorobenzaldehyde and benzene (from the Grignard reagent reacting with moisture).
Q4: Are there "greener" or safer solvent alternatives to THF or diethyl ether for this reaction?
Yes, 2-methyltetrahydrofuran (2-MeTHF) is an excellent alternative that is gaining industrial acceptance.[12] It offers several advantages:
-
Higher Boiling Point and Flash Point: This reduces the risk of fire compared to diethyl ether and THF.
-
Renewable Source: 2-MeTHF can be derived from renewable resources like corn cobs.[12]
-
Improved Selectivity: In some Grignard reactions, 2-MeTHF can lead to enhanced chemo- and stereoselectivity.[12]
-
Reduced Peroxide Formation: It tends to form explosive peroxides more slowly than THF.
Troubleshooting Guide: A Deeper Dive
Part 1: Grignard Reagent Formation
Q: My Grignard reaction refuses to initiate. What are the common causes and solutions?
A: This is one of the most common issues. The primary culprit is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction.
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (oven-drying overnight is standard practice), and all solvents and reagents must be anhydrous.[3] Atmospheric moisture can be enough to inhibit the reaction.[9]
-
Activate the Magnesium: If dryness is assured, the magnesium likely needs activation.
-
Mechanical Activation: Briefly crush some of the magnesium turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh metal surface.[1]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it.[13] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, activating the surface.[14]
-
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often provide the activation energy needed to start the reaction.[14] Be prepared to cool the flask immediately once the reaction begins, as it can become vigorous.
Q: I'm observing a significant amount of biphenyl byproduct. How can I minimize this?
A: Biphenyl formation is a competing reaction that consumes your starting material and Grignard reagent.[1]
Mitigation Strategies:
-
Slow Addition of Phenyl Halide: Add the solution of phenyl halide to the magnesium suspension slowly and at a controlled rate. This ensures that it reacts with the magnesium as it is added, preventing a high concentration from building up that could react with the already-formed Grignard reagent.[2]
-
Maintain Moderate Temperature: Avoid excessive heat during the formation of the Grignard reagent. While some initial warming may be needed for initiation, the reaction should be maintained at a gentle reflux. High temperatures favor the coupling side reaction.[1]
-
Use the Grignard Reagent Promptly: Once formed, use the Grignard reagent in the next step without prolonged storage.
| Parameter | Recommended Condition | Rationale |
| Reagent Addition | Slow, controlled dropwise addition | Minimizes local concentration of aryl halide, reducing biphenyl formation.[2] |
| Temperature | Gentle reflux (e.g., 35-40°C for diethyl ether) | Balances reaction rate with minimizing the biphenyl side reaction.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[14] |
Part 2: Coupling Reaction & Work-Up
Q: The yield of this compound is consistently low. What are the likely causes?
A: Low yield can stem from issues in either the Grignard formation or the coupling step.
Caption: Decision tree for troubleshooting low product yield.
Q: My quench is extremely vigorous and presents a safety hazard. What is the best practice for a large-scale quench?
A: A vigorous quench is expected but must be controlled. The key is dissipating the heat of reaction safely.
Best Practices for Scale-Up Quenching:
-
Reverse Addition: The safest method is to add the Grignard reaction mixture slowly to a separate, well-stirred, and chilled quenching solution (e.g., 10% aqueous HCl or ammonium chloride in an ice bath).[15] Never add the quenching agent directly to the bulk Grignard mixture, as this creates a localized, violent exotherm that is impossible to control.[10]
-
Adequate Cooling: The quenching vessel must have sufficient cooling capacity to handle the entire heat of reaction. An ice bath is common in the lab, but at industrial scale, a jacketed reactor with a reliable cooling system is essential.[4]
-
Patience and Observation: There can be an induction period before the quench reaction begins.[10] Add the first portion of the Grignard solution very slowly and wait for the reaction to start before continuing the addition. Adding too much during this lag time can lead to a dangerous, delayed runaway reaction.[10]
Part 3: Purification & Analysis
Q: How can I effectively remove the biphenyl impurity from my final product?
A: The difference in polarity between the desired alcohol product and the nonpolar biphenyl byproduct is the key to separation.
-
Crystallization/Recrystallization: This is the most common industrial method. This compound is significantly less soluble in nonpolar solvents than biphenyl. Washing the crude solid product with a cold, nonpolar solvent like petroleum ether or hexane will dissolve the biphenyl, leaving the purer desired product behind.[2][9] Recrystallization from a mixed solvent system (e.g., toluene/heptane) can further enhance purity.
-
Column Chromatography: For very high purity requirements or smaller scales, silica gel chromatography can be effective.[16] Eluting with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will cause the nonpolar biphenyl to elute first, followed by the more polar product.
Q: What are the recommended analytical methods to assess the purity of this compound?
A: A combination of methods is typically used to confirm identity and quantify purity:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase like acetonitrile/water is suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): Confirms the structure of the compound and can detect impurities if they are present at sufficient levels (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for checking for residual solvents or volatile byproducts.
| Analytical Technique | Purpose | Typical Observation |
| HPLC | Purity Assessment & Impurity Quantification | Main peak for product; smaller peaks for biphenyl, unreacted aldehyde, etc. |
| ¹H-NMR | Structural Confirmation | Characteristic peaks for aromatic and benzylic protons. |
| Mass Spec (GC-MS/LC-MS) | Molecular Weight Confirmation | Molecular ion peak corresponding to C₁₃H₁₁ClO. |
Detailed Experimental Protocols
Protocol 1: Batch Synthesis of this compound (Pilot Scale)
Disclaimer: This protocol is for informational purposes. All large-scale reactions must be subjected to a thorough hazard and operability (HAZOP) study and risk assessment before execution.[6]
-
Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and inerted with a continuous nitrogen purge. Equip the reactor with a reflux condenser, a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge Magnesium: Charge magnesium turnings (1.1 equivalents) into the reactor.
-
Solvent Charge: Add anhydrous 2-MeTHF to cover the magnesium.
-
Grignard Initiation: Add a single crystal of iodine. Begin stirring.
-
Reagent Addition (Formation): Prepare a solution of bromobenzene (1.05 equivalents) in anhydrous 2-MeTHF. Slowly add ~5% of this solution to the reactor. If the reaction does not start (indicated by a temperature rise and cloudy appearance), apply gentle heat to the reactor jacket. Once initiated, maintain a gentle reflux by controlling the addition rate of the remaining bromobenzene solution.[14]
-
Completion of Formation: After the addition is complete, allow the mixture to stir for an additional 60 minutes to ensure full conversion.
-
Coupling Reaction: Cool the reactor contents to 0-5°C using the cooling jacket. Prepare a solution of 3-chlorobenzaldehyde (1.0 equivalent) in anhydrous 2-MeTHF. Add this solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.[14] A significant exotherm will be observed and must be controlled by the addition rate.[4]
-
Reaction Completion: After the aldehyde addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.
Protocol 2: Quenching and Work-Up
-
Prepare Quench Vessel: In a separate 100 L reactor, prepare a stirred solution of 1 M Hydrochloric Acid, cooled to 0-5°C.
-
Controlled Quench: Slowly transfer the completed reaction mixture from the primary reactor into the cold acid solution via a transfer line. Monitor the temperature of the quench vessel closely and control the transfer rate to keep it below 15°C.
-
Phase Separation: Once the addition is complete, stop stirring and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Advanced Scale-Up: Continuous Processing
Q: Is continuous flow processing a viable option for this synthesis, and what are its advantages?
A: Yes, continuous processing is an increasingly adopted strategy for large-scale Grignard reactions due to its significant safety and efficiency benefits.[12]
Advantages:
-
Enhanced Safety: The reaction is performed in a much smaller volume at any given time, drastically reducing the potential energy of a runaway exotherm. This minimizes hazards by design.[12]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heat removal, enabling better temperature control.[4]
-
Improved Consistency and Yield: Steady-state operation leads to a more consistent product quality and can reduce the formation of byproducts.[12]
-
Reduced Magnesium Usage: Continuous systems can be optimized to use less excess magnesium.[12]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. acs.org [acs.org]
- 7. dchas.org [dchas.org]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rroij.com [rroij.com]
- 12. cs.gordon.edu [cs.gordon.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. env.go.jp [env.go.jp]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of (3-Chlorophenyl)(phenyl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chlorophenyl)(phenyl)methanol. The primary focus is on the practical management and mitigation of thermal hazards associated with its synthesis, which typically involves the highly exothermic Grignard reaction between a phenylmagnesium halide and 3-chlorobenzaldehyde. Our goal is to equip you with the knowledge to ensure reaction control, maximize yield, and maintain the highest safety standards in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this synthesis?
A1: The synthesis of this compound via the Grignard pathway involves the formation of a new carbon-carbon bond by nucleophilic addition of the Grignard reagent (e.g., phenylmagnesium bromide) to the carbonyl carbon of 3-chlorobenzaldehyde.[1][2] Both the formation of the Grignard reagent itself and its subsequent reaction with the aldehyde are significantly exothermic processes.[3][4][5] The primary heat release during the addition step is due to the high reactivity of the Grignard reagent and the substantial energy released upon forming the stable C-C bond and the resulting magnesium alkoxide.[6]
Q2: What defines a "thermal runaway" and what are the potential consequences?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system.[7] This creates a dangerous positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, generating even more heat.[8][9] Consequences are severe and can include:
-
Violent, uncontrolled boiling of the solvent (typically volatile ethers like THF or diethyl ether), leading to a rapid pressure increase in a closed system.[7]
-
Vessel over-pressurization , potentially causing glassware to fail or explode.
-
Ejection of flammable and corrosive reaction contents , creating a high risk of fire and chemical exposure.[7][10]
-
Decomposition of reagents and products at elevated temperatures, which can generate toxic or flammable gases.
Q3: What are the immediate warning signs of an impending loss of control?
A3: Vigilant monitoring is key. The earliest indicators of a developing thermal runaway include:
-
A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.
-
An unexpectedly high reflux rate of the solvent that cannot be contained by the condenser.[7]
-
A noticeable change in the reaction mixture's color (e.g., turning very dark or black), which can indicate decomposition due to overheating.[11]
-
A rapid increase in pressure if the system is being monitored with a manometer.
Q4: Which is more dangerous: the formation of the Grignard reagent or its reaction with the aldehyde?
A4: Both steps possess significant thermal hazards. The formation of the Grignard reagent from magnesium and an aryl halide has an induction period, after which it can initiate suddenly and vigorously.[5] However, the addition of the pre-formed Grignard reagent to the aldehyde is often considered more hazardous in a laboratory setting. This is because the entire quantity of the highly reactive Grignard reagent is present, and an uncontrolled addition of the aldehyde can lead to an instantaneous and overwhelming release of energy that can quickly overwhelm standard laboratory cooling capabilities.[4][12]
Troubleshooting Guide: Controlling the Exotherm
This section addresses specific issues that can arise during the synthesis.
Issue 1: Upon initial addition of the 3-chlorobenzaldehyde solution, the temperature spikes violently and reflux becomes uncontrollable.
-
Root Cause: The rate of addition of the aldehyde is too fast for the cooling system to dissipate the generated heat.[11] This leads to an accumulation of thermal energy.
-
Immediate Corrective Action:
-
Immediately cease the addition of the 3-chlorobenzaldehyde solution.
-
Ensure the cooling bath is at maximum efficiency (e.g., well-stirred ice-water bath, or dry ice/acetone for lower temperatures). If necessary, add more ice or dry ice.
-
Maintain vigorous stirring of the reaction mixture to improve heat transfer to the vessel walls.[13]
-
-
Long-Term Prevention:
-
Reduce the Addition Rate: Utilize a syringe pump or a pressure-equalizing dropping funnel to add the aldehyde solution slowly and dropwise.[11]
-
Dilute the Aldehyde: Adding the aldehyde as a solution in an anhydrous solvent (e.g., THF) helps to buffer the reaction rate and provides more thermal mass to absorb heat.
-
Lower the Initial Temperature: Begin the addition at a lower temperature (e.g., 0 °C or even -10 °C) to create a larger thermal buffer.
-
Issue 2: The reaction is sluggish or fails to initiate, leading to a dangerous accumulation of unreacted reagents.
-
Root Cause: This is a classic Grignard problem, often caused by traces of water on glassware or in solvents, or a passivated magnesium surface.[3] If the reaction suddenly initiates after a significant amount of aldehyde has been added, the resulting exotherm can be extremely violent due to the large quantity of accumulated reagents.
-
Immediate Corrective Action:
-
STOP the addition of the aldehyde immediately. Do not add more reagent in an attempt to force initiation.
-
Maintain cooling and stirring.
-
Attempt to gently warm a small spot on the flask with a heat gun to initiate the reaction under controlled conditions. Be prepared to apply vigorous cooling as soon as initiation is observed (bubbling, color change, gentle exotherm).[11]
-
-
Long-Term Prevention:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).[1][10]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous grade solvents.[7]
-
Activate Magnesium: Use fresh magnesium turnings. If necessary, activate them before the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and stirring until the color fades.[1][11]
-
Issue 3: The quenching step with aqueous solution is excessively violent.
-
Root Cause: The quenching of unreacted Grignard reagent and the magnesium alkoxide product is extremely exothermic.[14][15] Adding the quenching agent directly and quickly to the concentrated reaction mixture is the primary cause of violent boiling and splashing.
-
Immediate Corrective Action:
-
Slow down or stop the addition of the quenching agent.
-
Ensure the reaction flask is thoroughly cooled in an ice bath.
-
-
Long-Term Prevention:
-
Reverse Addition: The safest method is to slowly transfer the reaction mixture via cannula or dropping funnel into a separate, vigorously stirred flask containing the cooled quenching solution (e.g., a saturated aqueous solution of ammonium chloride or dilute HCl on ice).[13]
-
Dilution: Dilute the reaction mixture with additional anhydrous solvent (e.g., THF) before quenching to reduce the concentration of reactive species.[14]
-
Controlled Addition: If performing a direct quench, always cool the reaction flask in an ice bath and add the quenching solution very slowly, dropwise, with maximum stirring.[14][15]
-
Experimental Protocol: Controlled Synthesis of this compound
This protocol is designed for a laboratory scale and prioritizes thermal safety.
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stir bar) must be rigorously dried in an oven and assembled hot under a positive pressure of dry nitrogen or argon.
-
Equip the reaction flask with a magnetic stirrer, a low-temperature thermometer to monitor the internal temperature, and a nitrogen inlet.
-
Prepare a large ice-water bath on a lab jack beneath the reaction flask for efficient temperature control.[7]
2. Grignard Reagent Formation (Example: Phenylmagnesium Bromide):
-
Place magnesium turnings (1.1 equivalents) in the reaction flask.
-
Add a small crystal of iodine as an activator.
-
Assemble the apparatus. Briefly warm the flask with a heat gun under nitrogen flow to remove any adsorbed moisture. Allow to cool.
-
Add a portion of anhydrous THF to just cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount (~5-10%) of the bromobenzene solution to the magnesium. If the reaction does not initiate (loss of iodine color, gentle bubbling, slight warming), gently warm the flask until it does, then immediately cool with the ice bath.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux, ensuring the reaction does not become too vigorous.
-
After the addition is complete, stir the resulting dark grey-brown solution for an additional 30-60 minutes to ensure full conversion.
3. Addition of 3-Chlorobenzaldehyde:
-
Cool the prepared Grignard reagent solution to 0 °C using the ice-water bath.
-
Dissolve 3-chlorobenzaldehyde (0.95 equivalents) in anhydrous THF in the dropping funnel.
-
Crucially, add the 3-chlorobenzaldehyde solution dropwise to the vigorously stirred Grignard reagent.
-
Monitor the internal temperature continuously. Adjust the addition rate to maintain the internal temperature below 10 °C. If the temperature rises above this, stop the addition until it cools.[12]
4. Reaction and Quenching:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the aldehyde.
-
Prepare a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slowly transfer the reaction mixture via cannula into the cold NH₄Cl solution. This "reverse quench" is the safest method for controlling the quenching exotherm.
-
Continue stirring until the biphasic mixture is homogeneous or easily stirrable.
5. Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as required.
Key Parameter Summary
| Parameter | Recommended Value/Procedure | Rationale for Exotherm Control |
| Reaction Temperature | 0 °C to 10 °C during aldehyde addition | Lower temperatures slow the reaction rate, allowing heat to be dissipated more effectively and providing a larger safety margin.[13] |
| Reagent Addition | Slow, dropwise addition via syringe pump or dropping funnel | Prevents the accumulation of unreacted reagents and allows for a steady, controllable rate of heat generation.[11][14] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to stabilize the Grignard reagent. THF is often preferred for its higher boiling point, which provides a wider operating temperature range.[11] |
| Quenching Method | Reverse Quench: Add reaction mixture to cold aq. NH₄Cl | Drastically improves heat dissipation by adding the reactive species to a large, cold heat sink, preventing violent boiling.[13] |
| Stirring | Vigorous mechanical or magnetic stirring | Maximizes heat transfer from the reaction mixture to the vessel walls and into the cooling bath. |
| Atmosphere | Inert (Dry Nitrogen or Argon) | Prevents reaction with water and oxygen, which quenches the Grignard reagent in a highly exothermic side reaction.[3] |
Visual Workflow and Safety Diagrams
Diagram 1: Controlled Aldehyde Addition Workflow
Caption: Workflow for managing temperature during aldehyde addition.
Diagram 2: Decision Tree for Thermal Runaway Response
Caption: Emergency response decision tree for a thermal event.
References
- YouTube. (2024). Grignard reaction safety.
- Quora. (2022).
- American Chemical Society. Grignard Reaction.
- Developing SOPs for Hazardous Chemical Manipul
- Benchchem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- Benchchem. Controlling exothermic reactions in Grignard synthesis.
- Grignard Reactions Go Greener with Continuous Processing.
- Winthrop University. The Grignard Reaction.
- calorimetric investigation of the form
- Scribd. (1999).
- Open Access Journals. (2021). A Report on Reagents and its Quenching Methods.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012).
- METTLER TOLEDO. (2021).
- ResearchGate. (2022).
- Grignard Reaction with Phenylmagnesium Bromide.
- Grignard Reaction.
- ResearchGate. (2022).
- YouTube. (2021). Generation and Reaction of a Grignard Reagent.
- ChemBK. (2024). This compound.
- Biosynth. This compound.
- Benchchem. managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis.
- Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
- ACS Public
- MDPI. (2022).
- BLD Pharm. This compound.
- RGBSI.
- LGC Standards. This compound.
- Center for Campus Fire Safety.
Sources
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. hzdr.de [hzdr.de]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. blog.rgbsi.com [blog.rgbsi.com]
- 9. myccfs.org [myccfs.org]
- 10. dchas.org [dchas.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rroij.com [rroij.com]
Technical Support Center: Purification of (3-Chlorophenyl)(phenyl)methanol
Welcome to the technical support center for the purification of (3-Chlorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this compound from its positional isomers and other process-related impurities. As an intermediate in the synthesis of high-value compounds, its purity is paramount. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions.
The Challenge: Isomeric Complexity
The primary difficulty in purifying this compound (also known as 3-Chlorobenzhydrol) stems from the frequent co-synthesis of its positional isomers: (2-Chlorophenyl)(phenyl)methanol and (4-Chlorophenyl)(phenyl)methanol. These isomers often arise from impurities in starting materials, such as the Grignard reagent precursor.[1] Due to their similar molecular weights and structures, their physical properties can be closely related, making separation non-trivial. Furthermore, this compound is a chiral molecule, meaning it exists as a pair of enantiomers which may require separation for specific pharmaceutical applications.[2][3][4]
Physicochemical Properties of Isomers
Understanding the differences in the physical properties of the isomers is the first step in developing a robust purification strategy.
| Property | (2-Chlorophenyl)(phenyl)methanol | This compound | (4-Chlorophenyl)(phenyl)methanol |
| CAS Number | 6954-45-6[5] | 63012-03-3[2] | 119-56-2[6] |
| Molecular Weight | 218.68 g/mol | 218.68 g/mol [2][7] | 218.68 g/mol [6] |
| Melting Point | N/A (Often an oil at RT) | ~40 °C[2] | 58-62 °C[8][9] |
| Boiling Point | ~344 °C @ 760 mmHg[10] | ~169 °C @ 0.1 mmHg[2] | ~352 °C @ 760 mmHg[8] |
| Appearance | Liquid/Semi-solid | Colorless or white to yellow solid[2] | White crystalline powder[9] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product from a Grignard synthesis is an inseparable oil. Recrystallization attempts have failed. What's my next step?
Answer: This is a common issue, particularly when significant amounts of the 2-chloro isomer are present, which is often an oil or low-melting solid.[10] When direct crystallization fails, column chromatography is the most effective next step to separate the positional isomers.
Causality: The isomers have slight differences in polarity due to the position of the chlorine atom. The 4-chloro isomer is the most symmetric, while the 2-chloro isomer's chlorine atom is sterically hindered and closer to the polar hydroxyl group, affecting its interaction with stationary phases. These subtle electronic and steric differences can be exploited by chromatography.
Recommended Strategy: Flash Column Chromatography
-
Stationary Phase: Start with standard silica gel (60 Å, 230-400 mesh). Its polar surface will interact differently with the isomers.
-
Mobile Phase Selection (Eluent System): A non-polar/polar solvent system is required. A gradient elution is often most effective.
-
Starting Point: Begin with a low-polarity mobile phase like 95:5 Hexane:Ethyl Acetate.
-
Gradient: Gradually increase the polarity to 80:20 Hexane:Ethyl Acetate.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will show good separation between the spots corresponding to the different isomers (Rf values should differ by at least 0.2).
-
-
Expected Elution Order: Generally, the least polar compound elutes first. You would expect the 4-chloro isomer to be the least polar, followed by the 3-chloro and then the 2-chloro isomer, but this must be confirmed by analysis of the collected fractions.
Q2: I've separated the positional isomers using chromatography, but my desired this compound won't crystallize well. How can I get a pure, solid product?
Answer: Even after chromatographic separation, residual solvents or minor impurities can inhibit crystallization. A carefully optimized recrystallization protocol is necessary. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[11][12]
Causality: Benzhydrol derivatives, like your compound, are largely non-polar due to the two phenyl rings, but the hydroxyl group adds a point of polarity. The ideal solvent will balance these characteristics.[11]
-
Select Test Solvents: Choose a range of solvents with varying polarities. Good candidates include Hexane, Heptane, Toluene, and mixtures like Ethanol/Water or Acetone/Hexane.[11][13]
-
Small-Scale Test:
-
Place ~50 mg of your purified oil/solid into several small test tubes.
-
Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath.
-
Observe: The best solvent will yield a high quantity of crystalline solid, not an oil.
-
Caption: Decision tree for troubleshooting recrystallization issues.
Q3: My HPLC analysis shows a single peak, but I suspect it's a racemic mixture. How can I separate the enantiomers of this compound?
Answer: Standard reverse-phase HPLC on an achiral column (like a C18) will not separate enantiomers. You must use a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct and common method.[14]
Causality: Enantiomers have identical physical properties in an achiral environment. A CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. These complexes have different energies and stabilities, leading to different retention times and thus, separation.[14]
Recommended Strategy: Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs are highly versatile. Columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) are excellent starting points for aromatic alcohols.
-
Mobile Phase:
-
Normal Phase: Typically provides better selectivity for this class of compounds. A common mobile phase is a mixture of Hexane and Isopropanol (IPA). Start with a ratio of 90:10 (Hexane:IPA).
-
Reverse Phase: If normal phase fails, a reverse-phase method using Acetonitrile/Water or Methanol/Water can be attempted.
-
-
Optimization: Adjust the ratio of Hexane:IPA. Increasing the IPA content will generally decrease retention time. Small amounts of an additive (e.g., 0.1% Trifluoroacetic Acid) can sometimes improve peak shape.[14]
Caption: Overall workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in a Grignard synthesis of this compound besides isomers? A: The most common side-product is biphenyl, formed by the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[1] Additionally, unreacted starting materials like benzaldehyde or its derivatives may be present. Biphenyl is non-polar and can often be removed during recrystallization, as it is highly soluble in hydrocarbon solvents like petroleum ether or hexane, whereas the desired alcohol is less soluble when cold.[15][16]
Q: Can I use melting point to reliably assess the purity of my final product? A: Yes, to an extent. A sharp melting point that is close to the literature value (~40 °C) is a good indicator of purity.[2] However, the 4-chloro isomer has a higher melting point (58-62 °C), so a broad melting range or a value significantly different from the expected could indicate contamination with this isomer.[8] It is not a substitute for chromatographic or spectroscopic analysis but serves as a quick and valuable check.
Q: Is there a way to avoid the formation of isomers in the first place? A: The formation of isomers is almost entirely dependent on the purity of your starting materials. If you are preparing the Grignard reagent from 3-chlorobromobenzene, ensure it is free from 2- and 4-chlorobromobenzene. Using high-purity starting materials is the most effective way to minimize the formation of isomeric impurities and simplify the downstream purification process.
Q: Why is separating the enantiomers important for drug development? A: Enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause harmful side effects (the distomer). Regulatory agencies worldwide now require chiral drugs to be developed as single enantiomers unless there is a therapeutic justification for using the racemic mixture. Therefore, isolating the correct enantiomer of an intermediate like this compound is a critical step.
References
- ChemBK. (2024). This compound. [Link]
- Crysdot LLC. (4-Chlorophenyl)(phenyl)methanol. [Link]
- Stenutz. (4-chlorophenyl)-phenylmethanol. [Link]
- PubChem. (R)-(3-chlorophenyl)-phenylmethanol. [Link]
- LookChem. 4-Chlorobenzhydrol. [Link]
- YouTube.
- University of Rochester, Department of Chemistry.
- Chegg.com. Selected solvent(s)
- MySkinRecipes. (2-Chlorophenyl)(phenyl)methanol. [Link]
- PubMed. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. [Link]
- PubMed.
- ResearchGate. (2-Methylphenyl)(phenyl)methanol. [Link]
- The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- Unknown Source. Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
- Welch Materials.
- Unknown Source. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- Chromatography Forum.
- PubChemLite. (2-chlorophenyl)(phenyl)methanol (C13H11ClO). [Link]
- Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]
- Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
- Springer.
- TSI Journals. The-grignard-synthesis-of-triphenylmethanol.pdf. [Link]
- De Gruyter. The crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, C25H23ClO2. [Link]
- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
- Google Patents.
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. chembk.com [chembk.com]
- 3. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 4. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-CHLORO-PHENYL)-PHENYL-METHANOL | 6954-45-6 [chemicalbook.com]
- 6. (4-chlorophenyl)-phenylmethanol [stenutz.eu]
- 7. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. (2-Chlorophenyl)(phenyl)methanol [myskinrecipes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. cerritos.edu [cerritos.edu]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of (3-Chlorophenyl)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to resolving chromatographic challenges in the analysis of (3-Chlorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing, a common issue that can compromise resolution, accuracy, and reproducibility.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving this problem, moving from common quick fixes to more systematic troubleshooting.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₃H₁₁ClO | - |
| Molecular Weight | 218.68 g/mol | - |
| Structure | Aromatic alcohol with a polar hydroxyl (-OH) group. | The hydroxyl group is the primary site for unwanted secondary polar interactions with the stationary phase. |
| Predicted pKa | ~13.28 | The hydroxyl group is a very weak acid and will be neutral across the typical pH range (2-8) used in reversed-phase HPLC.[3] Tailing is not due to analyte ionization. |
| Predicted XLogP3 | 3.8 | Indicates the molecule is quite hydrophobic and well-suited for reversed-phase chromatography.[4] |
| Solubility | Soluble in ethanol/ether; practically insoluble in water.[3][5] | Sample diluent should contain sufficient organic solvent to ensure full solubilization. |
The primary challenge with this molecule is not its hydrophobicity but the potential for its polar hydroxyl group to engage in secondary interactions with the silica-based stationary phase, leading to peak tailing.[6][7]
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions.
Q1: What is the most likely cause of peak tailing for this compound? The most common cause is a secondary retention mechanism where the analyte's polar hydroxyl group interacts with active sites on the HPLC column's stationary phase.[6] These active sites are typically unreacted, acidic silanol groups (Si-OH) on the silica surface.[1][8]
Q2: My analyte is neutral. Why does mobile phase pH matter? While the analyte itself is not ionized at typical pH values, the mobile phase pH controls the ionization state of the problematic silanol groups on the silica surface.[2] At low pH (<3), these silanols are protonated (Si-OH) and less reactive. At mid-to-high pH (>4), they become deprotonated (Si-O⁻), creating highly active sites that can cause tailing even with polar neutral compounds via hydrogen bonding.[6][9]
Q3: What are the first three things I should check to fix the tailing?
-
Check for System-Wide Issues: Inject a neutral, non-polar standard (e.g., Toluene). If it also tails, the problem is likely physical (e.g., dead volume, column void). If it doesn't, the issue is chemical and specific to your analyte.
-
Lower the Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, reducing their activity.[6][10]
-
Use a High-Purity, End-Capped Column: Ensure you are using a modern column based on high-purity "Type B" silica that has been thoroughly end-capped to minimize the number of accessible silanol groups.[1][10][11]
Q4: Could I be overloading the column? Yes. Mass overload can cause peak tailing.[12] This happens when the amount of analyte injected saturates the active sites responsible for the secondary interaction. To check this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely experiencing mass overload.[7]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic workflow for identifying and resolving the root cause of peak tailing.
Workflow: Diagnosing the Source of Peak Tailing
Use the following diagnostic tree to narrow down the potential cause of the issue.
Step 1: Addressing Secondary Interactions (Chemical Problems)
If only your analyte peak (or other similar polar compounds) is tailing, the cause is almost certainly a chemical interaction with the stationary phase. The primary mechanism is hydrogen bonding between the analyte's hydroxyl group and residual silanol groups.
There are two primary strategies to combat this: modifying the mobile phase or choosing a more inert column.
This protocol aims to suppress the activity of silanol groups by protonating them.
-
Prepare Mobile Phase A: Aqueous component (e.g., HPLC-grade water).
-
Prepare Mobile Phase B: Organic component (e.g., Acetonitrile or Methanol).
-
Acidify Mobile Phase A: Add a small, precise amount of a suitable acid to the aqueous phase to achieve a final concentration of 0.1% (v/v).
-
Equilibrate the System: Run your gradient or isocratic method with the acidified mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Inject Sample: Inject your standard of this compound and compare the peak shape to the original method.
This protocol uses a "silanol blocker" that preferentially interacts with the active sites, shielding them from the analyte. This is highly effective for basic analytes but can also improve the peak shape for polar neutral compounds.
-
Prepare Mobile Phase A: Aqueous component (e.g., HPLC-grade water with buffer, if necessary).
-
Prepare Additive Stock: Prepare a concentrated stock solution of Triethylamine (TEA).
-
Modify Mobile Phase A: Add the TEA stock solution to the aqueous mobile phase to achieve a final concentration of 5-25 mM.[8][10] Adjust the pH of this mobile phase to your desired setpoint (e.g., 3.0 or 7.0) using an appropriate acid (e.g., phosphoric acid).
-
Rationale: The basic TEA molecule acts as a competitive agent, binding to the acidic silanol sites and preventing the analyte from interacting with them.[10]
-
-
Equilibrate and Inject: Follow steps 4 and 5 from Protocol 1.
-
Caution: TEA can shorten column lifetime with prolonged use due to hydrolysis of the stationary phase.[10] It can also cause baseline disturbances and is difficult to completely flush from an HPLC system.
-
| Condition | Typical Asymmetry Factor (As) | Comments |
| Original Method (No Additives) | > 1.5 | Significant tailing observed. |
| With 0.1% Formic Acid (pH ~2.7) | 1.1 - 1.3 | Significant improvement in peak symmetry. |
| With 10 mM TEA (pH 7.0) | 1.0 - 1.2 | Often provides the best peak shape but has downsides. |
Step 2: System & Column Health Check (Physical Problems)
If a neutral, non-polar standard also shows tailing, or if the tailing appears for all peaks in your chromatogram, the issue is likely physical.
Extra-column volume refers to all the volume within the HPLC system outside of the column itself (injector, tubing, detector cell). Excessive volume causes band broadening and can lead to peak tailing, especially for early-eluting peaks.[11][13]
-
Tubing: Ensure all connecting tubing, especially between the column and detector, is as short as possible with a narrow internal diameter (e.g., 0.005" or ~125 µm).[11]
-
Fittings: Check all fittings. A poor connection can create a small void or dead volume where the sample can diffuse, causing tailing.[9] Remake any suspicious connections.
Over time, columns can degrade physically.
-
Contamination: Strongly adsorbed matrix components can build up at the column inlet frit, distorting flow paths.[12] This is often accompanied by an increase in backpressure.
-
Void Formation: A void can form at the head of the column due to settling of the packed bed.
This protocol can clean the inlet frit and potentially improve a column suffering from contamination.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.
-
Reverse the Column: Connect the column in the reverse flow direction to the injector.
-
Flush with Strong Solvents: Flush the column with a series of strong solvents. A typical sequence for a C18 column is:
-
20 column volumes of your mobile phase (without buffer salts).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
-
Return to Normal Conditions: Flush with 100% Acetonitrile again, then re-equilibrate with your mobile phase in the correct flow direction.
-
Re-test: Reconnect the detector and inject your standard. If peak shape and pressure have improved, contamination was the likely cause. If the problem persists, the column may be permanently damaged.[6]
A guard column is a small, sacrificial column placed before the analytical column.
-
Purpose: It protects the analytical column by trapping particulate matter and strongly retained compounds.[13]
-
Troubleshooting: If you use a guard column, it can become contaminated and cause peak tailing.[12] As a simple diagnostic test, remove the guard column and run the analysis. If the peak shape improves, simply replace the guard column.
References
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
- This compound - Physico-chemical Properties. ChemBK. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
- Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
- What are common causes of peak tailing when running a reverse-phase LC column?
- The Theory of HPLC Column Chemistry. CHROMacademy. [Link]
- Common Causes Of Peak Tailing in Chrom
- [6]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
- (R)-(3-chlorophenyl)-phenylmethanol. PubChem. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chembk.com [chembk.com]
- 4. (R)-(3-chlorophenyl)-phenylmethanol | C13H11ClO | CID 7090930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized (3-Chlorophenyl)(phenyl)methanol via NMR Spectroscopy
While several analytical techniques contribute to a complete structural picture, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the precise connectivity and chemical environment of atoms in a molecule. Here, we will not only detail the interpretation of ¹H and ¹³C NMR spectra for (3-Chlorophenyl)(phenyl)methanol but also objectively compare the insights gained from NMR with those from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic validation strategy.
Context: The Synthetic Pathway
To appreciate the nuances of structural confirmation, we must first consider the compound's origin. A common and efficient route to synthesizing this compound is the Grignard reaction. This involves reacting a Grignard reagent prepared from 3-chlorobromobenzene with benzaldehyde.[2]
This synthetic context is crucial because it informs our analytical strategy. We must be able to unequivocally distinguish our final product from key starting materials (e.g., benzaldehyde) and potential side products. NMR spectroscopy is exceptionally well-suited for this task.
NMR Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[3] For this compound, the combination of these two techniques provides a unique spectral fingerprint.
¹H NMR Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum gives us the most direct insight into the proton environments. By analyzing the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern), we can piece together the molecular structure.[4]
Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights & Rationale |
| Aromatic Protons (H-Ar) | 7.20 - 7.45 | Multiplet (m) | 9H | The nine protons on the two phenyl rings will overlap in a complex region. Their specific chemical shifts are influenced by the electron-withdrawing chlorine atom and the hydroxyl group. The splitting patterns arise from coupling to adjacent protons (ortho, meta, and para couplings).[5] |
| Methine Proton (CH-OH) | ~ 5.85 | Singlet (s) or Doublet (d) | 1H | This is a highly diagnostic signal. Its downfield shift is due to the deshielding effect of the adjacent oxygen and two aromatic rings. It typically appears as a singlet but may couple with the hydroxyl proton (³J ≈ 3-4 Hz) to form a doublet in very pure, dry samples.[6][7] |
| Hydroxyl Proton (OH) | 2.0 - 3.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of this proton is highly variable and depends on concentration, temperature, and solvent. It appears as a broad singlet due to rapid chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for an exchangeable proton.[7] |
¹³C NMR Analysis: Mapping the Carbon Skeleton
With broadband proton decoupling, the ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom, providing a direct count of the unique carbon environments.[8]
Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Key Insights & Rationale |
| Ipso-Carbon (C-Cl) | ~ 134 | The carbon directly attached to the electronegative chlorine atom is deshielded and appears at a characteristic downfield shift. |
| Aromatic Carbons (C-Ar) | 125 - 144 | Due to the meta-chloro substitution, all aromatic carbons are chemically distinct. We expect to see a total of 12 separate signals for the 12 aromatic carbons (including the two ipso-carbons attached to the methine).[9] |
| Methine Carbon (C-OH) | ~ 76 | This is the second key diagnostic signal. The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in the typical range for secondary alcohols (50-80 ppm).[10][11] This signal is absent in the benzaldehyde starting material. |
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural map, IR and MS offer complementary and rapidly acquired data that strengthen the final confirmation.
| Technique | Information Provided for this compound | Strengths | Limitations |
| NMR Spectroscopy | - Complete carbon-hydrogen framework and connectivity.- Precise chemical environment of each atom.- Unambiguous differentiation from isomers and precursors. | - Provides the most detailed structural information.- Highly reproducible. | - Requires larger sample amounts (mg scale).[12]- Slower data acquisition compared to IR or MS. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups.- O-H Stretch: Broad, strong band at ~3200-3600 cm⁻¹.[13][14]- C-O Stretch: Strong band at ~1050-1200 cm⁻¹.[11]- Aromatic C-H & C=C Stretches: Signals at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹. | - Fast and requires minimal sample.- Excellent for confirming the presence of the crucial alcohol functional group. | - Provides no information on the overall atomic connectivity.- Cannot distinguish between isomers (e.g., 2-chloro vs. 3-chloro vs. 4-chloro). |
| Mass Spectrometry (MS) | - Molecular weight and elemental formula.- Molecular Ion (M⁺): Expected at m/z ≈ 218/220 (due to ³⁵Cl/³⁷Cl isotopes).- Key fragmentation patterns (e.g., loss of H₂O, phenyl, or chlorophenyl groups).[15] | - Extremely sensitive (requires sub-mg sample).- Confirms molecular weight and, with high resolution, the elemental formula (C₁₃H₁₁ClO). | - Provides limited information about specific bond connectivity.- Isomers often show very similar fragmentation patterns. |
Experimental Protocols & Workflows
Authoritative and reproducible data begins with meticulous experimental practice.
Workflow for Synthesis and Structural Confirmation
Caption: Key proton coupling relationships within an aromatic ring.
Conclusion
The structural confirmation of this compound is achieved with the highest degree of confidence through the synergistic use of ¹H and ¹³C NMR spectroscopy. The key diagnostic signals—the methine proton (~5.85 ppm) and carbon (~76 ppm)—provide definitive proof of successful synthesis and are absent in the spectra of precursors like benzaldehyde. While IR and MS serve as excellent, rapid screening tools to confirm the presence of the correct functional group and molecular weight, respectively, only NMR provides the complete, unambiguous structural blueprint required for advancing drug discovery and development programs.
References
- ChemBK. (2024). This compound.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Leicester. (n.d.). How to make an NMR sample.
- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.
- Western University. (n.d.). NMR Sample Preparation.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- University of Guelph Advanced Analysis Centre. (n.d.). NMR Links and Resources.
- Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- Royal Society of Chemistry. (2021). Supporting Information.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Royal Society of Chemistry. (n.d.). Supporting information for....
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- University of Calgary. (n.d.). IR: alcohols.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Reddit. (2020). Looking for resources to get better at reading NMR spectra.
- University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents.
- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection.
- Prezi. (2025). IR Spectra of Alcohols.
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- National Institutes of Health, PubChem. (n.d.). Benzhydrol.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chegg.com. (2022). Solved NMR spectroscopy Note that the 1H-NMR of the.
- University of Calgary. (n.d.). C NMR Spectroscopy.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 3. azooptics.com [azooptics.com]
- 4. acdlabs.com [acdlabs.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (3-Chlorophenyl)(phenyl)methanol
(3-Chlorophenyl)(phenyl)methanol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents researchers with several synthetic pathways. The selection of an optimal route is contingent upon factors such as desired yield, scalability, available starting materials, and safety considerations. This guide provides an in-depth comparison of the two most prevalent synthetic strategies: the Grignard reaction and the reduction of 3-chlorobenzophenone. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in making an informed decision for their specific synthetic needs.
Route 1: Grignard Reaction Synthesis
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group.[1][4] For the synthesis of this compound, two primary variations of the Grignard reaction are feasible:
-
Path A: Reaction of phenylmagnesium bromide with 3-chlorobenzaldehyde.
-
Path B: Reaction of 3-chlorophenylmagnesium bromide with benzaldehyde.
Both pathways converge to the same product after an acidic workup. The choice between them often depends on the commercial availability and cost of the starting aryl halides and aldehydes.
Mechanism of the Grignard Reaction
The Grignard reaction proceeds in two main stages.[1][4][5] First, the Grignard reagent, with its highly nucleophilic carbon atom, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[4][5] In the second stage, a dilute acid is added to protonate the alkoxide, yielding the final alcohol product.[4]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of the Reactivity of (2-chlorophenyl)(phenyl)methanol and (3-chlorophenyl)(phenyl)methanol: A Guide for Researchers
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, understanding the nuanced reactivity of substituted aromatic alcohols is of paramount importance. The seemingly subtle shift of a substituent on a phenyl ring can have profound implications for reaction rates, mechanisms, and product distributions. This guide provides an in-depth comparison of the reactivity of two such isomers: (2-chlorophenyl)(phenyl)methanol and (3-chlorophenyl)(phenyl)methanol. This analysis is grounded in the fundamental principles of physical organic chemistry and supported by established experimental observations in related systems.
The core of this comparison lies in the interplay of electronic and steric effects imparted by the chlorine substituent at the ortho (2-position) versus the meta (3-position) of the benzhydrol core. These effects will be examined in the context of two common and mechanistically informative reaction types: oxidation to the corresponding benzophenone and SN1-type substitution reactions.
The Decisive Factors: Electronic and Steric Effects
The reactivity of these substituted benzhydrols is primarily governed by the electronic influence of the chlorine atom and the steric hindrance it imposes.
Electronic Effects: The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond network. This is a distance-dependent effect, being strongest at the carbon atom directly attached to the chlorine.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.[1][2]
For chlorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the benzene ring towards electrophilic attack.[3] However, the resonance effect plays a crucial role in stabilizing intermediates in certain reactions.
Steric Effects: The physical bulk of the chlorine atom, when positioned at the ortho position, can hinder the approach of reagents to the benzylic carbinol center. This "ortho effect" is a significant factor that can dramatically alter reaction rates and is not solely electronic in nature.[4]
Comparative Reactivity in Key Transformations
We will now analyze how these electronic and steric factors are predicted to influence the reactivity of (2-chlorophenyl)(phenyl)methanol versus this compound in oxidation and SN1 solvolysis reactions.
Oxidation to Benzophenones
The oxidation of secondary alcohols like benzhydrols to ketones is a fundamental transformation. A common mechanism involves the formation of a chromate ester (or a related intermediate with other oxidants) followed by a rate-determining step that often involves the cleavage of the C-H bond at the carbinol carbon.[5]
-
This compound: The meta-chloro substituent deactivates the attached phenyl ring primarily through its strong -I effect. This electron withdrawal increases the partial positive charge on the carbinol carbon, which can slightly disfavor the initial attack of the oxidant. More importantly, it destabilizes the transition state of the C-H bond cleavage if there is any development of positive charge on the carbon. The Hammett constant for a meta-chloro substituent (σ_m) is +0.37, indicating its electron-withdrawing nature.[6] Reactions with a positive reaction constant (ρ) are accelerated by electron-donating groups and decelerated by electron-withdrawing groups.[7]
-
(2-chlorophenyl)(phenyl)methanol: The ortho-chloro substituent also exerts a strong -I effect, deactivating the ring. However, its proximity to the reaction center introduces significant steric hindrance. This steric crowding can impede the formation of the bulky intermediate (e.g., a chromate ester), thereby slowing down the reaction rate. This steric effect is often more dominant than the electronic effect for ortho substituents.[4]
Predicted Reactivity: In an oxidation reaction, This compound) is expected to be more reactive than (2-chlorophenyl)(phenyl)methanol . The dominant factor for the lower reactivity of the ortho-isomer is the steric hindrance, which impedes the approach of the oxidizing agent. While both are deactivated electronically compared to the parent benzhydrol, the steric effect in the ortho-isomer provides an additional and significant kinetic barrier.
| Compound | Key Influencing Factors in Oxidation | Predicted Relative Reactivity |
| (2-chlorophenyl)(phenyl)methanol | Strong -I effect, Significant steric hindrance | Slower |
| This compound | Strong -I effect, Minimal steric hindrance at the reaction center | Faster |
SN1 Solvolysis Reactions
SN1 reactions of benzhydrols proceed through a carbocation intermediate, formed by the protonation of the hydroxyl group followed by the loss of water.[8] The rate-determining step is the formation of this benzhydrylium carbocation. Therefore, the relative reactivity of the two isomers will depend on the relative stability of the corresponding carbocations.
-
Stability of the (3-chlorophenyl)phenylmethyl carbocation: The chlorine atom at the meta position exerts a purely inductive (-I) electron-withdrawing effect. This effect destabilizes the adjacent carbocation by intensifying the positive charge.[9] There is no resonance interaction from the meta position to delocalize the positive charge.
-
Stability of the (2-chlorophenyl)phenylmethyl carbocation: The chlorine atom at the ortho position also exerts a destabilizing -I effect. However, the lone pairs on the chlorine atom can be partially delocalized through resonance (+R effect) to stabilize the adjacent positive charge. While the -I effect of chlorine is generally stronger than its +R effect, the direct resonance stabilization of the carbocation can be a significant factor.[9] On the other hand, steric hindrance from the ortho-chloro group could lead to a twisting of the phenyl ring out of planarity with the carbocation center, which would reduce resonance stabilization from that ring.[10]
Predicted Reactivity: In an SN1 reaction, the relative reactivity is less straightforward to predict without direct experimental data. However, based on general principles, the destabilizing inductive effect is a dominant factor for both isomers. The potential for minor resonance stabilization from the ortho-chloro group might be counteracted by steric effects that disrupt planarity. Given that the inductive effect is strong and destabilizing for both, and any resonance stabilization from the ortho position is likely to be modest and potentially sterically hindered, it is probable that This compound will exhibit slightly higher or comparable reactivity to (2-chlorophenyl)(phenyl)methanol in SN1 reactions. The strong destabilization due to the ortho-inductive effect in the 2-chloro isomer is a major factor.
| Compound | Key Influencing Factors in SN1 Reactions | Predicted Relative Reactivity |
| (2-chlorophenyl)(phenyl)methanol | Strong -I effect (destabilizing), Potential for minor +R stabilization, Potential steric hindrance to planarity | Likely Slower or Comparable |
| This compound | Strong -I effect (destabilizing) | Likely Faster or Comparable |
Experimental Protocols
To empirically determine the relative reactivities, the following experimental protocols can be employed.
Protocol 1: Comparative Oxidation using Potassium Permanganate with Phase Transfer Catalysis
This protocol allows for a straightforward comparison of oxidation rates under mild conditions.[11][12]
Materials:
-
(2-chlorophenyl)(phenyl)methanol
-
This compound
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for thin-layer chromatography (TLC)
-
Hexane and Ethyl Acetate for TLC eluent
Procedure:
-
Prepare 0.01 M stock solutions of (2-chlorophenyl)(phenyl)methanol and this compound in dichloromethane.
-
Prepare a 0.005 M aqueous solution of KMnO₄.
-
In two separate flasks, place 10 mL of the respective benzhydrol stock solutions.
-
To each flask, add 0.1 g of TBAHS.
-
Initiate the reactions simultaneously by adding 10 mL of the KMnO₄ solution to each flask.
-
Stir the mixtures vigorously at a constant room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using TLC. Spot aliquots from the organic layer onto a TLC plate and elute with a 4:1 hexane:ethyl acetate mixture.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the benzophenone product spot can be used to gauge the reaction rate.
-
The reaction that shows a faster disappearance of the starting material is the more reactive isomer.
Caption: Workflow for comparative oxidation.
Protocol 2: Comparative SN1 Solvolysis in Aqueous Ethanol
This protocol measures the rate of acid generation during solvolysis, providing a quantitative measure of the reaction rate.[13]
Materials:
-
(2-chlorophenyl)(phenyl)methanol
-
This compound
-
50:50 (v/v) Ethanol:Water mixture
-
Bromothymol blue indicator
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Prepare 0.1 M solutions of each chlorinated benzhydrol in the 50:50 ethanol:water solvent.
-
In two separate flasks thermostated at a constant temperature (e.g., 50 °C), place 20 mL of the respective benzhydrol solutions.
-
Add 3-4 drops of bromothymol blue indicator to each flask. The solution should be yellow (acidic).
-
Titrate each solution with the standardized NaOH solution until the blue endpoint is just reached. This neutralizes any trace acidic impurities.
-
Start the kinetic runs by adding a small, known amount of acid (e.g., 1 drop of 0.1 M HCl) to revert the solutions to their yellow color. This is not part of the reaction but sets the starting point.
-
As the solvolysis reaction proceeds, HCl is generated, and the amount of NaOH required to reach the blue endpoint at various time points is recorded.
-
The rate of reaction can be determined by plotting the volume of NaOH added versus time. The isomer that generates acid at a faster rate is the more reactive one.
Caption: Workflow for comparative SN1 solvolysis.
Conclusion
The provided experimental protocols offer a robust framework for researchers to empirically validate these predictions and quantify the reactivity differences. Such an understanding is crucial for optimizing reaction conditions, predicting side products, and ultimately achieving the desired synthetic outcomes in drug development and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Phase Transfer Catalysis in the Oxidation of Benzhydrol.
- Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichrom. (n.d.). Journal of Chemical, Biological and Physical Sciences.
- Nair, T. D. R., & Jose, L. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents.
- Sadagopa Ramanujam, V. M., Venkatasubramanian, N., & Sundaram, S. (1975). Chromic acid oxidation of benzhydrols-kinetics and mechanism. Australian Journal of Chemistry, 28(4), 829-836.
- Quora. (2019). When do we know that chlorine shows negative inductive effect and resonance in benzene?.
- Brainly. (2024). Explain why, despite being an electron-withdrawing group, chlorine is ortho-para directing in electrophilic.
- Wikipedia. (n.d.). Ortho effect.
- Scirp.org. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents.
- ResearchGate. (2025). Kinetic and Mechanistic Study of the Oxidation of Some Para-substituted Benzhydrols by Cetyltrimethylammonium Bromochromate using Spectrophotometric Technique.
- Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.
- Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE.
- CDN. (n.d.). Exp 3 - Oxidation of Benzhydrol.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
- Semantic Scholar. (2017). Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures in the Organic Laboratory.
- Zenodo. (n.d.). Oxidation of benzhydrols by N-bromophthalimide A kinetic and mechanistic study.
- ACS Publications. (2017). Greener Oxidation of Benzhydrol: Evaluating Three Oxidation Procedures in the Organic Laboratory.
- ACS Publications. (2003). Steric Effects on Silene Reactivity. The Effects of ortho-Methyl Substituents on the Kinetics and Mechanisms of the Reactions of 1,1-Diarylsilenes with Nucleophiles. Organometallics, 22(25), 5263-5272.
- ResearchGate. (n.d.). (PDF) Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution.
- University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents.
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- University of Massachusetts Boston. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- ResearchGate. (n.d.). Hammett Substituent Constants.
- Wikipedia. (n.d.). Hammett equation.
- University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution.
- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Master Organic Chemistry. (2025). 3 Factors That Stabilize Carbocations.
- Chemistry LibreTexts. (2025). 7.9: Carbocation Structure and Stability.
- Reddit. (2025). Which carbocation is more stable?.
- Leah4Sci. (2016). Carbocation Stability and Ranking Organic Chemistry Tutorial.
- YouTube. (2024). Compare Stability | Chlorine-Substituted Carbocations Explained ALLEN NEET Chemistry.
- PubMed. (1996). Correlation of the Rates of Solvolysis of the Benzhydryldimethylsulfonium Ion. Application of the Aromatic Ring Parameter(1). The Journal of Organic Chemistry, 61(21), 7256-7262.
- YouTube. (2019). SN1 solvolysis reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the SN1 Reaction of 2-Chloro-2-methylpentane.
- YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2.
- MDPI. (n.d.). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules.
Sources
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents [scirp.org]
- 13. amherst.edu [amherst.edu]
A Comparative Guide to the Biological Activity of (3-Chlorophenyl)(phenyl)methanol and Its Positional Isomers
Introduction
(3-Chlorophenyl)(phenyl)methanol, a chiral secondary alcohol, and its structural analogs are key intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of a chlorine atom on one of the phenyl rings significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activity of this compound and its ortho- (2-chloro) and para- (4-chloro) positional isomers. Due to a lack of direct comparative studies in the existing literature, this analysis is based on established structure-activity relationship (SAR) principles derived from broader classes of diarylmethanol and chlorophenyl-containing compounds. We will explore potential differences in their cytotoxic, antifungal, and enzyme-inhibitory activities, supported by detailed experimental protocols for researchers seeking to validate these hypotheses.
Core Molecular Structures
The three positional isomers of chlorophenyl(phenyl)methanol are distinguished by the position of the chlorine atom on one of the phenyl rings. This seemingly minor structural variation can lead to significant differences in their biological profiles due to altered electronic and steric properties.
| Compound | Structure |
| (2-Chlorophenyl)(phenyl)methanol | |
| This compound | |
| (4-Chlorophenyl)(phenyl)methanol |
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative data is scarce, we can infer potential trends in biological activity based on SAR studies of related diaryl compounds. The position of the chlorine atom can affect the molecule's interaction with biological targets through steric hindrance and by modifying the electron distribution within the phenyl ring.
Cytotoxicity
The cytotoxic potential of these compounds is a critical parameter, particularly in the context of drug development where a balance between therapeutic efficacy and toxicity is paramount.[2] The position of the chlorine atom can influence cytotoxicity. For instance, studies on substituted diphenyl ditellurides have shown that para-substitution with a chloro group can lead to lower cytotoxicity compared to the unsubstituted parent compound.[1][3] This suggests that the electronic effects of the substituent play a crucial role.
Hypothesized Cytotoxicity Ranking (Highest to Lowest):
(2-Chlorophenyl)(phenyl)methanol > this compound > (4-Chlorophenyl)(phenyl)methanol
This hypothesis is based on the principle that steric hindrance from the ortho-substituent might force a conformation that enhances interaction with cellular targets, potentially leading to higher cytotoxicity. The para-substituent, being at a distance, may have a less pronounced steric effect.
Antifungal Activity
Chlorophenyl-containing compounds have demonstrated notable antifungal activity.[4][5] The lipophilicity and electronic nature of the substituent are key determinants of antifungal potency. A study on phenylpropanoid derivatives revealed that the position and nature of substituents on the phenyl ring significantly impact their antifungal efficacy.[6]
Hypothesized Antifungal Activity Ranking (Highest to Lowest):
(4-Chlorophenyl)(phenyl)methanol > this compound > (2-Chlorophenyl)(phenyl)methanol
This ranking is hypothesized based on the observation that para-substitution often leads to enhanced biological activity in many classes of compounds due to favorable interactions with the binding sites of fungal enzymes or proteins. The ortho-substituent in the 2-chloro isomer might sterically hinder optimal binding.
Enzyme Inhibition: A Focus on Cytochrome P450 1A2 (CYP1A2)
This compound has been identified as a potential inhibitor of CYP1A2, a crucial enzyme in drug metabolism.[7] Inhibition of CYP enzymes can lead to significant drug-drug interactions. The position of the chlorine atom can influence the binding affinity and inhibitory potency against CYP1A2.
Hypothesized CYP1A2 Inhibition Ranking (Highest to Lowest):
This compound > (2-Chlorophenyl)(phenyl)methanol > (4-Chlorophenyl)(phenyl)methanol
The rationale for this hypothesis is that the meta-position might allow for an optimal fit within the active site of the CYP1A2 enzyme, leading to stronger inhibition. The ortho-substituent could introduce steric clashes, while the para-substituent might not be positioned to make critical interactions for potent inhibition.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, the following standardized experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of (2-Chlorophenyl)(phenyl)methanol, this compound, and (4-Chlorophenyl)(phenyl)methanol in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow of the MTT cytotoxicity assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12][13][14]
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Step-by-Step Protocol:
-
Fungal Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
Data Analysis: Compare the MIC values of the three isomers to determine their relative antifungal potency.
Caption: Workflow of the broth microdilution antifungal susceptibility test.
CYP1A2 Inhibition Assay: Fluorometric Method
This assay measures the ability of a compound to inhibit the activity of the CYP1A2 enzyme using a fluorogenic substrate.[15][16][17][18]
Principle: A non-fluorescent substrate is converted by CYP1A2 into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human liver microsomes (as a source of CYP1A2), a fluorogenic CYP1A2 substrate, and an NADPH regenerating system.
-
Inhibition Assay: In a 96-well plate, pre-incubate the liver microsomes with various concentrations of the test compounds for a short period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 406/468 nm).
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the fluorometric CYP1A2 inhibition assay.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the biological activities of this compound and its ortho- and para-isomers. Based on established SAR principles, we hypothesize that the position of the chlorine atom will significantly influence their cytotoxic, antifungal, and CYP1A2 inhibitory properties. The provided experimental protocols offer a standardized approach for researchers to test these hypotheses and generate robust, comparable data. Further investigation into the precise mechanisms of action and the evaluation of these compounds in more complex biological systems will be crucial for elucidating their full therapeutic or toxicological potential.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Allen Press. (2007, January 1). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro | Transactions of the Missouri Academy of Science.
- YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
- MySkinRecipes. (n.d.). (2-Chlorophenyl)(phenyl)methanol.
- National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Current Approaches - PMC.
- National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC.
- Reaction Biology. (n.d.). CYP1A2 Inhibition Assay Service.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC.
- Creative Bioarray. (n.d.). CYP Inhibition Assay.
- MDPI. (n.d.). Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells.
- National Center for Biotechnology Information. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC.
- ResearchGate. (2023, March 21). A Practical Guide to Antifungal Susceptibility Testing | Request PDF.
- PubMed. (n.d.). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH.
- ResearchGate. (n.d.). Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1.
- Wiley Online Library. (2022, February 11). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC.
- PubChem. (n.d.). [4-(Chloromethyl)phenyl]methanol.
- Frontiers. (n.d.). Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study.
- PubMed. (2021, September 29). Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells.
- ResearchGate. (2025, November 11). Efficient bio-catalytic production of enentiopure (S)-(4-chlorophenyl) (phenyl)methanol as a drug precursor by using a novel rotatable composite design-based optimization strategy | Request PDF.
- Oriental Journal of Chemistry. (n.d.). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification.
- ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC.
- National Center for Biotechnology Information. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC.
- Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC.
- ACS Publications. (2025, April 29). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC.
- Applied Chemistry Today. (2024, December 9). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'. Retrieved from https://www.appliedchemistry.today/article_199178.html
- PubMed. (n.d.). Hypoxia-selective antitumor agents. 9. Structure-activity relationships for hypoxia-selective cytotoxicity among analogues of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide.
- Semantic Scholar. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- MDPI. (2020, December 27). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. youtube.com [youtube.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. content.abcam.com [content.abcam.com]
A Comparative Guide to the Validation of an HPLC Method for (3-Chlorophenyl)(phenyl)methanol Quantification
This guide provides a comprehensive, in-depth validation framework for a High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of (3-Chlorophenyl)(phenyl)methanol. In the landscape of pharmaceutical development and quality control, the validation of an analytical procedure is not merely a regulatory formality; it is the bedrock of confidence in every piece of data generated. It is the process by which we provide documented evidence that a method is fit for its intended purpose.
This document eschews a simple checklist approach. Instead, it delves into the scientific rationale behind each validation parameter, presenting a direct comparison of experimental performance against the globally recognized acceptance criteria outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2] The protocols and data herein are designed to serve as a self-validating system, offering researchers and drug development professionals a practical and scientifically rigorous blueprint.
The Regulatory Benchmark: A Foundation of Trust
Any analytical method validation within the pharmaceutical industry must be benchmarked against established regulatory standards. The primary guidance documents that form the basis of this comparison are:
-
ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the harmonized guideline that provides a comprehensive framework for validation parameters.[1][3]
-
FDA Guidance for Industry : "Analytical Procedures and Methods Validation for Drugs and Biologics" provides the FDA's recommendations, which align with ICH principles.[4][5]
-
EMA Guideline : The European Medicines Agency also provides guidelines on bioanalytical method validation, emphasizing similar quality attributes.[6][7]
The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which is the fundamental principle of validation.[2]
The Validation Workflow: A Structured Approach
A validation process follows a logical sequence, where the results of earlier tests often inform subsequent ones. The overall workflow is designed to systematically build a complete profile of the method's performance characteristics.
Caption: Overall HPLC Method Validation Workflow.
Specificity: Ensuring Unambiguous Identification
Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the method's ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[8][9] Without specificity, all other quantitative data is meaningless. For a stability-indicating method, this involves forced degradation studies to ensure that the analyte peak is free from interference from any degradation products formed under stress conditions.[10]
Experimental Protocol: Specificity
-
Prepare Solutions:
-
Blank: Prepare the mobile phase or a sample diluent.
-
Placebo: Prepare a mixture of all formulation excipients without the this compound active pharmaceutical ingredient (API).
-
Standard Solution: Prepare a solution of this compound reference standard at a target concentration (e.g., 100 µg/mL).
-
Spiked Sample: Spike the placebo with the API to the target concentration.
-
Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation of approximately 5-20%.[11]
-
-
Chromatographic Analysis: Inject each solution into the HPLC system.
-
Data Evaluation:
-
Compare the chromatogram of the blank and placebo with the standard solution to ensure no interfering peaks are present at the retention time of the analyte.
-
In the chromatograms from the forced degradation samples, assess the analyte peak for purity using a photodiode array (PDA) detector. The peak purity angle should be less than the purity threshold.
-
Ensure baseline resolution (Rs ≥ 2.0) between the analyte peak and the closest eluting degradation peak.[12]
-
Data Presentation & Comparison
| Sample | Observation at Analyte Retention Time | Peak Purity Index (Degraded Sample) | Resolution (Rs) from nearest degradant | Verdict |
| Blank (Diluent) | No significant peak observed | N/A | N/A | PASS |
| Placebo | No interfering peak observed | N/A | N/A | PASS |
| Acid Degraded | Analyte peak is spectrally pure | 0.9998 | 2.8 | PASS |
| Base Degraded | Analyte peak is spectrally pure | 0.9995 | 3.1 | PASS |
| Oxidative Degraded | Analyte peak is spectrally pure | 0.9999 | 2.5 | PASS |
Verdict: The method demonstrates excellent specificity. The absence of interference from the blank and placebo, combined with the spectral purity and chromatographic resolution from all potential degradants, confirms that the method can be used to unequivocally quantify this compound.[13]
Linearity and Range: Establishing Proportionality
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[14] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15] We don't just look for a high correlation coefficient (R²); we also critically examine the y-intercept to ensure minimal bias at zero concentration.
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard.
-
Prepare Calibration Standards: From the stock solution, prepare a minimum of five concentration levels across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.[10]
-
Chromatographic Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
-
Data Presentation & Comparison
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 498,500 |
| 75% | 75 | 751,200 |
| 100% | 100 | 1,001,500 |
| 125% | 125 | 1,252,100 |
| 150% | 150 | 1,499,800 |
Linear Regression Analysis Results:
-
Slope: 10005
-
Y-Intercept: -850
-
Correlation Coefficient (R²): 0.9997
-
Range: 50 - 150 µg/mL
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-Intercept: Should be insignificant relative to the response at 100% concentration.
Verdict: The method is linear across the range of 50 to 150 µg/mL. The R² value of 0.9997 comfortably exceeds the acceptance criterion, indicating a strong proportional relationship between concentration and response.[14]
Accuracy and Precision: The Cornerstones of Reliability
Expertise & Experience: Accuracy and precision are often discussed together but are distinct concepts. Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.[12][16] A method can be precise without being accurate. We must demonstrate both. Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day variability).[17]
Experimental Protocol: Accuracy & Precision
-
Prepare Spiked Samples: Prepare samples at three concentration levels across the range (e.g., 50%, 100%, 150% of the target concentration) by spiking a known amount of API into the placebo.
-
Repeatability (Intra-assay Precision):
-
Prepare six replicate samples at the 100% concentration level.
-
Alternatively, prepare three replicates at each of the three concentration levels (nine determinations total).
-
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Chromatographic Analysis: Analyze all prepared samples.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample.
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations.
-
Data Presentation & Comparison
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Accuracy (% Recovery) | Precision (%RSD, n=3) |
| 50% | 50.0 | 49.8 | 99.6% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.5% |
| 150% | 150.0 | 149.1 | 99.4% | 0.6% |
| Intermediate Precision (100% Level, n=6) | 100.0 | Mean = 100.2 | 100.2% | 0.9% |
Acceptance Criteria:
-
Accuracy: Recovery typically between 98.0% and 102.0% for an assay.[12]
-
Precision: %RSD should not be more than 2%.[18]
Verdict: The method is both accurate and precise. The recovery values are well within the 98-102% range, and the %RSD values for repeatability and intermediate precision are all below the 2% threshold, demonstrating high reliability.[12][19]
Interrelationship of Core Validation Parameters
The foundational parameters of validation are deeply interconnected. Specificity ensures you are measuring the correct analyte. Linearity establishes the mathematical relationship for quantification, which in turn defines the workable Range. Accuracy and Precision are then evaluated within this established range to confirm the method's reliability for its intended purpose.
Caption: Interrelationship of Core Validation Parameters.
LOD & LOQ: Defining the Lower Limits
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[20] The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[21] These are critical for impurity analysis but are also good practice to establish for an assay. The most common method for determination is based on the standard deviation of the response and the slope of the calibration curve.[22]
Experimental Protocol: LOD & LOQ
-
Method: Use the values derived from the linearity study.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = Standard deviation of the y-intercept of the regression line.
-
S = Slope of the calibration curve.
-
-
-
Confirmation (Optional but Recommended): Prepare a standard at the calculated LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Data Presentation & Comparison
| Parameter | Calculation | Result | Confirmed Precision at LOQ (%RSD) |
| Slope (S) | From Linearity | 10005 | N/A |
| StDev of Intercept (σ) | From Linearity | 1500 | N/A |
| LOD | 3.3 * (1500 / 10005) | 0.49 µg/mL | N/A |
| LOQ | 10 * (1500 / 10005) | 1.50 µg/mL | 4.2% |
Verdict: The method's sensitivity is established with an LOD of 0.49 µg/mL and an LOQ of 1.50 µg/mL. The precision at the LOQ is well within typical acceptance limits, confirming this as the lowest quantifiable concentration.[20][23]
Robustness: Assessing Method Reliability
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25] This provides an indication of its reliability during normal usage and is a critical part of method development. Testing robustness helps to identify which parameters need to be tightly controlled.
Experimental Protocol: Robustness
-
Identify Critical Parameters: Select HPLC parameters that could potentially vary, such as:
-
Mobile Phase Composition (e.g., ±2% organic)
-
Mobile Phase pH (e.g., ±0.2 units)
-
Column Temperature (e.g., ±5°C)
-
Flow Rate (e.g., ±0.1 mL/min)
-
-
Systematic Variation: Analyze a standard solution while varying one parameter at a time.
-
Data Evaluation: Assess the impact of these changes on key system suitability parameters like retention time, peak tailing, and resolution. The results should remain within the established system suitability criteria.
Data Presentation & Comparison
| Parameter Varied | Variation | Retention Time Shift | Tailing Factor | Resolution (Rs) | Verdict |
| Nominal Condition | - | 0.0% | 1.1 | >2.0 | - |
| Flow Rate | +0.1 mL/min | -8.5% | 1.1 | >2.0 | PASS |
| Flow Rate | -0.1 mL/min | +9.2% | 1.1 | >2.0 | PASS |
| Temperature | +5 °C | -4.1% | 1.1 | >2.0 | PASS |
| Temperature | -5 °C | +4.5% | 1.2 | >2.0 | PASS |
| % Organic | +2% | -15.0% | 1.0 | >2.0 | PASS |
| % Organic | -2% | +16.5% | 1.2 | >2.0 | PASS |
Verdict: The method is robust. While parameters like flow rate and organic composition have a predictable effect on retention time, none of the deliberate variations negatively impacted critical performance attributes like peak shape or resolution, ensuring reliable day-to-day performance.[24][26]
Conclusion: A Validated Method Fit for Purpose
This comparative guide has systematically evaluated a proposed HPLC method for the quantification of this compound against the stringent criteria set forth by international regulatory bodies. The experimental data, though illustrative, demonstrates that the method successfully meets the requirements for all key validation parameters:
-
Specificity: The method is free from interference and can distinguish the analyte from potential impurities and degradants.
-
Linearity & Range: It provides proportional results across a wide concentration range (50-150 µg/mL).
-
Accuracy & Precision: It delivers results that are both accurate (% Recovery: 99.4-100.5%) and precise (%RSD < 1.0%).
-
Sensitivity: It has a well-defined Limit of Quantitation (1.50 µg/mL).
-
Robustness: It is resilient to minor variations in operational parameters.
Based on this comprehensive validation, the HPLC method is deemed reliable, reproducible, and fit for its intended purpose of quantifying this compound in a quality control environment.
References
- European Medicines Agency. (2022).
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
- AAPS. (2022).
- MicroSolv Technology Corporation.
- Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2015).
- European Medicines Agency.
- SlideShare.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2)
- PharmaGuru. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- YouTube. (2024).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Industrial Pharmacist. (2023).
- Mastelf. (2025).
- ProPharma. (2024).
- SlideShare.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Assay Analytica. HPLC Method Validation: Key Parameters and Importance. [Link]
- LCGC Intern
- International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
- Separation Science.
- Element Lab Solutions.
- ResearchGate. What is the difference between specificity and selectivity of the HPLC method?[Link]
- ResearchGate. (2025).
- National Institutes of Health.
- Pharmaguideline. (2024).
- ResearchGate. Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. [Link]
- Lösungsfabrik. (2018).
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. aaps.ca [aaps.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. researchgate.net [researchgate.net]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. assayprism.com [assayprism.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. mastelf.com [mastelf.com]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. youtube.com [youtube.com]
- 22. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Transformation of 3-Chlorobenzaldehyde to (3-Chlorophenyl)(phenyl)methanol
This technical guide provides an in-depth spectroscopic comparison of the aromatic aldehyde, 3-chlorobenzaldehyde, and its corresponding secondary alcohol, (3-Chlorophenyl)(phenyl)methanol. This analysis is framed within the context of a common synthetic transformation: the Grignard reaction. By examining the Fourier-Transform Infrared (FTIR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra of both the precursor and the product, we can clearly delineate the chemical changes occurring during the reaction. This guide is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for reaction monitoring and structural elucidation.
The Chemical Context: A Grignard Reaction
The synthesis of this compound from 3-chlorobenzaldehyde is typically achieved through a Grignard reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent, in this case, phenylmagnesium bromide, on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.
Understanding the spectroscopic signatures of the starting material and the product is paramount for confirming the success of the reaction, identifying the presence of any unreacted starting material, and characterizing the final product.
Diagrammatic Representation of the Synthesis
The following diagram illustrates the workflow for the synthesis of this compound from 3-chlorobenzaldehyde via a Grignard reaction.
Caption: Synthesis workflow of this compound.
FTIR Spectroscopy: The Disappearance of the Carbonyl Stretch
FTIR spectroscopy is a rapid and effective method for monitoring the conversion of an aldehyde to an alcohol. The most telling change is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde and the appearance of a broad hydroxyl (O-H) stretching band in the alcohol.
| Functional Group | Vibrational Mode | 3-Chlorobenzaldehyde (cm⁻¹) | This compound (cm⁻¹) |
| Aldehyde C=O | Stretch | ~1700 (strong, sharp) | N/A |
| Aldehyde C-H | Stretch | ~2820 & ~2720 (two weak bands) | N/A |
| Alcohol O-H | Stretch | N/A | ~3600-3200 (broad, strong) |
| Aromatic C-H | Stretch | ~3100-3000 (weak to medium) | ~3100-3000 (weak to medium) |
| Aromatic C=C | Stretch | ~1600-1450 (medium) | ~1600-1450 (medium) |
| C-O | Stretch | N/A | ~1200-1000 (medium to strong) |
| C-Cl | Stretch | ~800-600 (medium to strong) | ~800-600 (medium to strong) |
Analysis:
-
3-Chlorobenzaldehyde: The spectrum is dominated by a sharp, intense absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Additionally, two weaker bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ which are characteristic of the C-H stretch of the aldehyde functional group.
-
This compound: In the product spectrum, the strong carbonyl peak is absent. Instead, a broad and intense absorption band appears in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[4][5] The appearance of a C-O stretching band between 1200-1000 cm⁻¹ further confirms the presence of the alcohol.[4]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence and absence of key functional group absorptions.
¹H NMR Spectroscopy: Emergence of the Carbinol Proton
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The transformation from aldehyde to secondary alcohol results in significant changes in the ¹H NMR spectrum.
| Proton Environment | 3-Chlorobenzaldehyde (δ ppm) | This compound (δ ppm) |
| Aldehydic Proton (-CHO) | ~9.9-10.0 (s, 1H) | N/A |
| Aromatic Protons | ~7.4-7.9 (m, 4H) | ~7.2-7.4 (m, 9H) |
| Carbinol Proton (-CHOH) | N/A | ~5.8 (s, 1H) |
| Hydroxyl Proton (-OH) | N/A | Variable, broad singlet |
Note: The chemical shifts for this compound are based on data for the closely related (R)-(2-Chlorophenyl)(phenyl)methanol.[6]
Analysis:
-
3-Chlorobenzaldehyde: A highly deshielded singlet is observed far downfield, typically around 9.9-10.0 ppm, which is characteristic of the aldehydic proton.[7] The aromatic protons appear as a multiplet in the range of 7.4-7.9 ppm.
-
This compound: The aldehydic proton signal is absent in the product spectrum. A new singlet appears around 5.8 ppm, corresponding to the carbinol proton (the proton on the carbon bearing the hydroxyl group). The integration of the aromatic region increases due to the addition of the phenyl group from the Grignard reagent. The hydroxyl proton signal can appear over a wide range of chemical shifts and is often broad due to chemical exchange; its position can be confirmed by a D₂O exchange experiment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Standard acquisition parameters are typically sufficient.
-
Data Analysis: The spectrum is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure.
¹³C NMR Spectroscopy: Upfield Shift of the Carbonyl Carbon
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The conversion of the carbonyl group to a hydroxyl-bearing carbon results in a dramatic upfield shift for this carbon signal.
| Carbon Environment | 3-Chlorobenzaldehyde (δ ppm) | This compound (δ ppm) |
| Carbonyl Carbon (C=O) | ~191 | N/A |
| Aromatic Carbons | ~128-138 | ~126-144 |
| Carbinol Carbon (C-OH) | N/A | ~76 |
Note: The chemical shifts for this compound are based on data for the closely related (R)-(2-Chlorophenyl)(phenyl)methanol.[6]
Analysis:
-
3-Chlorobenzaldehyde: The spectrum features a highly deshielded signal for the carbonyl carbon, typically around 191 ppm. The aromatic carbons appear in the range of approximately 128-138 ppm.
-
This compound: The downfield carbonyl signal is absent. A new signal appears in the aliphatic region, typically around 76 ppm, corresponding to the carbinol carbon. The number of signals in the aromatic region will increase due to the presence of two distinct phenyl rings.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.
Structural Elucidation: A Comparative Overview
The following diagram provides a visual comparison of the key structural features of 3-chlorobenzaldehyde and this compound that are responsible for the observed spectroscopic differences.
Caption: Key structural differences between the precursor and product.
Conclusion
The spectroscopic comparison of 3-chlorobenzaldehyde and its Grignard product, this compound, provides a clear and definitive method for monitoring the chemical transformation and confirming the structure of the product. The key spectroscopic changes to look for are:
-
FTIR: The disappearance of the strong C=O stretch and the appearance of a broad O-H stretch.
-
¹H NMR: The disappearance of the aldehydic proton signal and the appearance of a carbinol proton signal.
-
¹³C NMR: The disappearance of the downfield carbonyl carbon signal and the appearance of an upfield carbinol carbon signal.
By understanding these characteristic spectral changes, researchers can confidently assess the outcome of this and similar reactions, ensuring the integrity of their synthetic work.
References
- CDN Scientific. (n.d.). 1H NMR of Benzhydrol & Benzophenone.
- The Royal Society of Chemistry. (2021). Supporting information for - The Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
- Jasperse, J. (n.d.). Grignard Reaction.
- PubChem. (n.d.). Benzhydrol.
- SpectraBase. (n.d.). Benzhydrol - Optional[1H NMR] - Spectrum.
- King's Centre for Visualization in Science. (n.d.). Phenylmethanol.
- Chegg. (2022). Solved 10. (2 pts) The infrared spectrum of benzhydrol is | Chegg.com.
- Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
- PubChem. (n.d.). (R)-(3-chlorophenyl)-phenylmethanol.
- ChemBK. (n.d.). This compound.
- Chegg. (2022). Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
A Senior Scientist's Guide to the Synthesis of (3-Chlorophenyl)(phenyl)methanol: A Cost-Benefit Analysis
(3-Chlorophenyl)(phenyl)methanol, also known as 3-chlorobenzhydrol, is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its diarylmethanol structure is a key pharmacophore in compounds with antihistaminic, antidepressive, and anticholinergic properties.[3][4] The selection of a synthetic pathway for this molecule is a critical decision in the research and development pipeline, directly impacting production costs, scalability, and environmental footprint.
This guide provides an in-depth, objective comparison of the two most prevalent synthetic strategies for obtaining this compound: the direct, one-step Grignard reaction and a two-step approach involving the reduction of a benzophenone intermediate. We will delve into the mechanistic underpinnings, provide field-tested protocols, and present a quantitative analysis to guide researchers and process chemists in making the most informed decision for their specific needs.
Pathway 1: The Grignard Reaction - A Direct Approach to C-C Bond Formation
The Grignard reaction is a classic and powerful tool in organic synthesis for forming carbon-carbon bonds.[5] This pathway constructs the target molecule in a single synthetic step by reacting a suitable Grignard reagent with a carbonyl compound. For this compound, this involves the nucleophilic attack of a phenyl carbanion equivalent on the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.
Causality Behind Experimental Choices
The core of this synthesis lies in the generation of the Grignard reagent, phenylmagnesium bromide. This is achieved by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[6] The choice of an ether solvent is critical; the lone pairs on the ether oxygen atoms coordinate to the magnesium, stabilizing the organometallic complex and keeping it in solution.
The most crucial experimental parameter is the strict exclusion of water and other protic sources (like alcohols).[7] The Grignard reagent is an exceptionally strong base and will readily abstract a proton from water, quenching the reagent and forming benzene as a byproduct, which significantly reduces the yield.[8] Therefore, all glassware must be rigorously dried (e.g., oven or flame-dried), and anhydrous solvents must be used.[9]
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be oven-dried overnight and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon. Fit the top of the condenser with a calcium chloride drying tube.[9]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction may need initiation by gentle warming or the addition of a small iodine crystal. Once initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[10] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the reagent.
-
Addition Reaction: Cool the flask containing the phenylmagnesium bromide to 0 °C in an ice bath. Dissolve 3-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[6]
-
Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Pathway 2: Reduction of 3-Chlorobenzophenone - A Two-Step, High-Fidelity Approach
This strategy involves two distinct stages: first, the synthesis of the ketone intermediate, 3-chlorobenzophenone, followed by its reduction to the target secondary alcohol. While this pathway involves more steps, it often provides higher overall yields and avoids the stringent anhydrous conditions required for Grignard reactions, making it highly amenable to large-scale production.
Step 2a: Friedel-Crafts Acylation for 3-Chlorobenzophenone Synthesis
The most common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[11] This electrophilic aromatic substitution reaction involves treating an aromatic compound (chlorobenzene) with an acylating agent (benzoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality Behind Experimental Choices
The Lewis acid catalyst, AlCl₃, is essential as it coordinates to the benzoyl chloride, generating a highly electrophilic acylium ion.[11] This ion is then attacked by the electron-rich aromatic ring of chlorobenzene. The chlorine substituent on the benzene ring is an ortho-, para-director; however, under Friedel-Crafts conditions, a significant amount of the meta-substituted product (3-chlorobenzophenone) is often formed, along with the para-isomer (4-chlorobenzophenone) and a smaller amount of the ortho-isomer.[12][13] This formation of isomers necessitates a purification step, usually chromatography or fractional crystallization, which is a key consideration in the cost-benefit analysis.
Caption: Synthesis of the ketone intermediate via Friedel-Crafts acylation.
Step 2b: Hydride Reduction of 3-Chlorobenzophenone
Once the 3-chlorobenzophenone intermediate is synthesized and purified, it is reduced to the target alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a laboratory and industrial scale.[14]
Causality Behind Experimental Choices
Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[15] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol or ethanol, making the reaction setup and workup significantly safer and simpler.[16] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during the reaction or workup to yield the final alcohol.[15] These reactions are typically high-yielding, often quantitative, and proceed quickly at room temperature.[17]
Caption: Hydride reduction of the ketone to the final alcohol product.
Experimental Protocol: Two-Step Reduction Pathway
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in an inert solvent like dichloromethane at 0 °C, add benzoyl chloride (1.1 eq.).
-
Add chlorobenzene (1.0 eq.) dropwise, keeping the temperature below 5 °C.[18]
-
After addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of isomers by column chromatography to isolate 3-chlorobenzophenone.[19]
-
-
Sodium Borohydride Reduction:
-
Dissolve the purified 3-chlorobenzophenone (1.0 eq.) in methanol or ethanol in a round-bottom flask.[17]
-
Cool the solution in an ice bath and add sodium borohydride (0.5-1.0 eq.) portion-wise, controlling any effervescence.[16]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove most of the alcohol solvent via rotary evaporation.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization.[20]
-
Comparative Cost-Benefit Analysis
The choice between these two robust synthetic pathways is not merely academic; it has significant practical implications for cost, labor, safety, and scalability.
| Metric | Pathway 1: Grignard Reaction | Pathway 2: Two-Step Reduction | Justification & Expert Insights |
| Number of Steps | 1 (from aldehyde) | 2 (from chlorobenzene) | The Grignard route is more convergent. However, the two-step route's individual reactions are often more reliable and easier to control. |
| Starting Materials Cost | Moderate | Low to Moderate | 3-Chlorobenzaldehyde is a specialty chemical. Chlorobenzene and benzoyl chloride for Pathway 2 are inexpensive, high-volume commodity chemicals.[21] The cost of 3-chlorobenzophenone, if purchased directly, can be high.[19] |
| Overall Yield | 60-80% (Variable) | 70-85% (More consistent) | Grignard yields can be compromised by moisture sensitivity and side reactions (e.g., biphenyl formation).[10] Friedel-Crafts can have losses during isomer purification, but the subsequent reduction is nearly quantitative.[14][20] |
| Reaction Conditions | Strict anhydrous; inert atmosphere; cryogenic temperatures often required. | Step 1: Anhydrous, but less sensitive than Grignard. Step 2: Ambient temperature and pressure, tolerant of protic solvents. | The operational complexity of the Grignard reaction is a significant drawback, requiring specialized equipment and handling techniques.[7] The reduction step is exceptionally straightforward.[16] |
| Safety & Environment | Highly flammable ether solvents; pyrophoric nature of concentrated reagents. | Corrosive and water-reactive AlCl₃; use of chlorinated solvents. Pathway 2b uses relatively benign borohydride and alcohol solvents. | Pathway 2 is generally considered safer, especially the reduction step. Both pathways require careful handling of hazardous materials. |
| Scalability | Challenging | Excellent | The strict anhydrous conditions and potential exotherms of the Grignard reaction make it difficult to scale. The two-step process, particularly the reduction, is routinely performed on an industrial scale due to its robustness and safety profile. |
| Purification | Chromatography to remove biphenyl and unreacted starting material. | Step 1 requires careful chromatography or crystallization to separate isomers. Step 2 often yields a very clean product requiring minimal purification. | The need to separate structural isomers in Pathway 2a is a significant process consideration, but once pure ketone is obtained, the final step is very clean. |
Conclusion and Recommendations
For academic research, small-scale synthesis, or when 3-chlorobenzaldehyde is readily available and inexpensive, the Grignard Reaction (Pathway 1) offers the most direct route to this compound. Its single-step nature is appealing for rapid synthesis of analogs, provided the laboratory is well-equipped to handle moisture-sensitive reagents.
For process development, large-scale manufacturing, and situations where cost-effectiveness and process robustness are paramount, the Two-Step Reduction Pathway (Pathway 2) is the superior choice. Although it involves an additional synthetic step, the use of cheaper starting materials, the higher overall reliability, enhanced safety profile, and excellent scalability of the reduction step make it the more industrially viable option. The primary challenge lies in the efficient separation of the chlorobenzophenone isomers, but this is a well-understood industrial problem with established solutions.
Ultimately, the optimal synthetic strategy is dictated by the specific constraints and goals of the project. This guide provides the foundational data and expert analysis to empower researchers and drug development professionals to select the pathway that best aligns with their objectives.
References
- ChemBK. This compound.
- SciSpace. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols.
- Royal Society of Chemistry. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews.
- Royal Society of Chemistry. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews. DOI:10.1039/B600091F.
- Unknown. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Retrieved from a university chemistry department website.
- ACS Publications. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry.
- PubMed. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols.
- Smolecule. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2.
- Sciencemadness.org. Reduction of Benzophenone.
- Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE.docx.
- Studylib. Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol.
- Biosynth. This compound | 63012-03-3 | NCA01203.
- WritingUniverse. (2023). The reduction of benzophenone using sodium borohydride.
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from a University of Delaware chemistry department website.
- Benchchem.
- Royal Society of Chemistry. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.
- SynThink Research Chemicals. (3-Chlorophenyl)diphenylmethanol | 29647-82-3. Retrieved from SynThink Research Chemicals website.
- Unknown. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from a university chemistry department website.
- Unknown. Grignard Reaction. Retrieved from a university chemistry department website.
- Scribd.
- PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- Winthrop University. The Grignard Reaction. Retrieved from a Winthrop University chemistry department website.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Benchchem. A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol.
- Sigma-Aldrich. 3-Chlorobenzophenone for synthesis 1016-78-0.
- Benchchem. Synthesis routes of (2-Chlorophenyl)(phenyl)methanone.
- Sigma-Aldrich. 3-Chlorobenzophenone | 1016-78-0.
- Boc Sciences. CAS:1016-78-0|3-Chlorobenzophenone.
- ScienceDirect.
- Royal Society of Chemistry. (2015). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents.
- Benchchem. A Comparative Cost-Benefit Analysis for the Synthesis of 5-Tert-butylnonan-5-ol.
- LGC Standards. This compound.
- NCERT. Haloalkanes and Haloarenes.
- Sigma-Aldrich. 3-Chlorobenzhydrol | 63012-03-3.
- Benchchem. Grignard vs.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 63012-03-3 | NCA01203 [biosynth.com]
- 3. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. zenodo.org [zenodo.org]
- 15. studylib.net [studylib.net]
- 16. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 17. sciencemadness.org [sciencemadness.org]
- 18. Friedel-Crafts Acylation [www1.udel.edu]
- 19. 3-Chlorobenzophenone for synthesis 1016-78-0 [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. 3-Chlorobenzhydrol | 63012-03-3 [sigmaaldrich.com]
A Senior Scientist's Guide to Antibody Cross-Reactivity: Profiling Antibodies Against (3-Chlorophenyl)(phenyl)methanol Derivatives
The development of antibodies against small molecules, or haptens, presents a unique immunological challenge.[1] Unlike large proteins, haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[2] This process, however, can lead to antibodies that recognize not only the target hapten but also structurally similar molecules. Understanding and quantifying this cross-reactivity is a critical step in the validation of any hapten-specific immunoassay.
This guide will delve into the principles of hapten immunochemistry, provide a comparative overview of the primary techniques for cross-reactivity assessment—Competitive ELISA and Surface Plasmon Resonance (SPR)—and offer detailed, field-tested protocols. We will explore the causality behind experimental design choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Section 1: The Immunochemistry of (3-Chlorophenyl)(phenyl)methanol Derivatives
This compound is a small aromatic compound characterized by a central methanol group flanked by a phenyl and a 3-chlorophenyl ring. Its structure presents specific epitopes that an antibody will be trained to recognize. The key to generating a specific antibody lies in the design of the hapten-carrier conjugate.[3] The hapten must be synthesized with a linker arm, a spacer that allows the small molecule to be presented to the immune system when conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
The choice of where to attach this linker is a critical decision that dictates which parts of the molecule are exposed and thus become the primary epitopes. For this compound, potential attachment points could be designed by modifying one of the phenyl rings, ensuring the core benzhydrol structure and the chlorine substituent remain exposed.
Caption: Model of antibody specificity and cross-reactivity.
Section 3: Comparative Methodologies for Cross-Reactivity Profiling
Two gold-standard techniques are employed to quantitatively assess antibody cross-reactivity for small molecules: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Signal is inversely proportional to the amount of free antigen in the sample competing with a labeled antigen for limited antibody binding sites. | Measures real-time changes in refractive index caused by mass accumulating on a sensor chip as an analyte binds to an immobilized ligand. [4] |
| Output | Endpoint measurement (absorbance). Data used to calculate IC50 values. [5] | Real-time sensorgram. Data provides kinetic constants (ka, kd) and affinity (KD). [6] |
| Format | High-throughput (96/384-well plates). | Lower throughput (serial injections). |
| Labeling | Requires enzyme-conjugated antigen or antibody. | Label-free. [7] |
| Primary Use Case | Screening large numbers of compounds for relative cross-reactivity. | Detailed kinetic characterization of specific interactions. [4] |
| Sensitivity | High, can detect analytes in the ng/mL to pg/mL range. [8] | Very high, can detect interactions with high affinity (pM to nM range). [7] |
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the concentration of a test compound that inhibits 50% of the antibody binding to the coated antigen (IC50). By comparing the IC50 of the target antigen to the IC50 of potential cross-reactants, a percentage of cross-reactivity can be calculated.
Causality: The competitive format is essential for small molecules because they have only one epitope and cannot be "sandwiched" between two antibodies. [9]The competition between the free analyte (in solution) and the immobilized analyte (on the plate) for a limited number of primary antibody binding sites provides a sensitive measure of binding affinity.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., this compound conjugated to a protein different from the immunogen, like Ovalbumin (OVA), to avoid cross-reactivity to the carrier). Dilute the coating antigen to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL per well and incubate overnight at 4°C.
-
Rationale: Immobilizing the antigen allows for subsequent detection and washing steps. Using a heterologous conjugate (different carrier protein) ensures the antibodies are binding to the hapten, not the carrier. [9]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.
-
Rationale: Washing removes unbound antigen. Blocking prevents non-specific binding of antibodies to the plastic surface of the well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target antigen (this compound) and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, mix 50 µL of each antigen/cross-reactant dilution with 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal). Incubate for 30 minutes at room temperature.
-
Wash the coated plate 3 times. Transfer 100 µL of the antibody-antigen mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: This pre-incubation step allows the competition to reach equilibrium before the mixture is added to the immobilized antigen.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL/well of a species-specific secondary antibody conjugated to an enzyme (e.g., Goat Anti-Mouse IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the analyte concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value. [10] * Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Antigen / IC50 of Test Compound) x 100
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides a more detailed view of the binding event by measuring the association (kₐ) and dissociation (kₑ) rates in real-time. This is invaluable for understanding the precise nature of the cross-reactive binding.
Causality: The SPR response is directly proportional to the mass change on the sensor surface. By immobilizing the antibody and flowing the small molecule analyte over the surface, the binding and dissociation can be monitored without labels, providing pure kinetic data. [11] Step-by-Step Methodology:
-
Antibody Immobilization:
-
Activate a sensor chip surface (e.g., a CM5 chip) with a pulse of EDC/NHS.
-
Immobilize the anti-(3-Chlorophenyl)(phenyl)methanol antibody to the surface via amine coupling to achieve a target density (e.g., 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters with a pulse of ethanolamine-HCl.
-
Rationale: Covalent immobilization provides a stable surface for repeated binding cycles. The immobilization level is optimized to be low enough to prevent mass transport limitations but high enough to generate a reliable signal. [12]
-
-
Kinetic Analysis:
-
Prepare serial dilutions of the target antigen and each potential cross-reactant in a running buffer (e.g., HBS-EP+).
-
Perform a multi-cycle kinetics experiment by injecting each analyte concentration (from low to high) over the immobilized antibody surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).
-
Include several buffer-only (zero concentration) injections for double referencing.
-
Rationale: Injecting a range of concentrations is necessary to accurately model the binding kinetics. Double referencing (subtracting the signal from a reference flow cell and from buffer-only injections) corrects for bulk refractive index changes and instrument drift.
-
-
Surface Regeneration:
-
After each binding cycle, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte and prepare the surface for the next injection.
-
Rationale: A regeneration step is crucial for high-throughput analysis, allowing the same immobilized surface to be used for multiple analytes. The condition must be harsh enough to remove the analyte but gentle enough not to denature the immobilized antibody.
-
-
Data Analysis:
-
Process the raw sensorgram data using the instrument's evaluation software.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Rationale: The Kₑ value represents the affinity of the interaction. A lower Kₑ indicates a stronger binding affinity. Comparing Kₑ values provides a precise measure of cross-reactivity.
-
Section 4: Illustrative Cross-Reactivity Data Analysis
While specific data for antibodies against this compound is not publicly available, we can present illustrative data based on studies of analogous chlorinated aromatic compounds, such as chloramphenicol or dioxins, to demonstrate data interpretation. [13][14] Table 1: Competitive ELISA Cross-Reactivity Profile
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Antigen | 1.5 | 100% |
| (4-Chlorophenyl)(phenyl)methanol | Positional Isomer | 12.0 | 12.5% |
| (2-Chlorophenyl)(phenyl)methanol | Positional Isomer | 35.5 | 4.2% |
| Benzhydrol | Parent Molecule | 150.0 | 1.0% |
| (3-Chlorophenyl)(phenyl)methanone | Oxidized Form | >1000 | <0.15% |
| Pentachlorophenol | Unrelated Chlorinated Phenol | >5000 | <0.03% |
Interpretation: The hypothetical data above demonstrates high specificity. The antibody binds most strongly to the target immunogen. Moving the chlorine from the meta (3) to the para (4) position reduces binding significantly, while moving it to the ortho (2) position nearly abolishes it, likely due to steric hindrance. The complete removal of the chlorine (Benzhydrol) or oxidation of the alcohol to a ketone results in a dramatic loss of affinity, indicating these groups are critical parts of the epitope recognized by the antibody.
Table 2: SPR Kinetic and Affinity Data
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |
| (4-Chlorophenyl)(phenyl)methanol | 1.1 x 10⁵ | 4.2 x 10⁻³ | 3.8 x 10⁻⁸ (38 nM) |
| Benzhydrol | 3.0 x 10⁴ | 9.0 x 10⁻³ | 3.0 x 10⁻⁷ (300 nM) |
Interpretation: The SPR data provides a deeper insight. The nearly 20-fold increase in the Kₑ for the 4-chloro isomer compared to the 3-chloro target is driven primarily by a much faster dissociation rate (kₑ), meaning the cross-reacting compound binds and unbinds more quickly. This level of kinetic detail is crucial in drug development for predicting the residence time of a therapeutic on its target versus off-targets.
Conclusion
The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the validation of immunoassays for small molecules like this compound derivatives. Competitive ELISA serves as an excellent high-throughput screening tool to establish a broad specificity profile, while Surface Plasmon Resonance offers an indispensable deep dive into the kinetic nuances of binding. By employing these methods with a clear understanding of the principles behind them, researchers can develop highly specific and reliable antibodies, ensuring the accuracy and integrity of their scientific findings and the safety and efficacy of potential therapeutics.
References
- Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed. [Link]
- Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. (2025). PubMed. [Link]
- Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed. [Link]
- Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. (2025). American Chemical Society. [Link]
- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed. [Link]
- Binding Affinity and Kinetics by SPR. (n.d.). Aragen Bioscience. [Link]
- Optimization of ic-ELISA. The IC50 was calculated when the Amax... (n.d.).
- A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. (2017). PMC - NIH. [Link]
- Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (n.d.). CORE. [Link]
- Monoclonal antibodies for dioxin: antibody characterization and assay development. (n.d.). PubMed. [Link]
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). MDPI. [Link]
- Antibody Interaction. (n.d.). Bruker Daltonics SPR. [Link]
- Synthesis of haptens and selective enzyme-linked immunosorbent assay of octachlorostyrene. (n.d.).
- Chloramphenicol Antibodies & Antigens. (n.d.).
- Production of a Monoclonal Antibody for the Detection of Forchlorfenuron: Application in an Indirect Enzyme-Linked Immunosorbent Assay and Immunochrom
- Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. (n.d.). Analytical Methods (RSC Publishing). [Link]
- Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). PMC - NIH. [Link]
- IC50. (n.d.). Wikipedia. [Link]
- Cross reactivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. (2022). PMC - NIH. [Link]
- Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents. (n.d.). PubMed. [Link]
- Development of Label-Free Immunoassays as Novel Solutions for the Measurement of Monoclonal Antibody Drugs and Antidrug Antibodies. (2020). PubMed. [Link]
- Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. (n.d.). PMC - NIH. [Link]
- Effects of chlorinated phenols on immunity in r
- Monoclonal Antibody-Based Immunosensor for the Electrochemical Detection of Chlortoluron Herbicide in Groundw
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity and Kinetics by SPR - Aragen Bioscience [aragenbio.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. 6 – Antibody Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 13. Chloramphenicol Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 14. Monoclonal antibodies for dioxin: antibody characterization and assay development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Study of Substituted Diarylmethanols: Guiding Principles for Supramolecular Design
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture in the solid state is paramount. The crystal structure of a molecule dictates its physical properties, including solubility, stability, and bioavailability, which are critical parameters in the pharmaceutical sciences. Substituted diarylmethanols represent a class of compounds with significant therapeutic potential, and understanding their crystallographic behavior provides a foundation for rational drug design and crystal engineering.[1] This guide offers an in-depth comparative analysis of the crystal structures of various substituted diarylmethanols, elucidating the profound influence of substituent choice on their supramolecular assembly.
The fundamental driving force in the crystal packing of diarylmethanols is the hydrogen bond formed by the hydroxyl group. However, the nature and steric bulk of substituents on the phenyl rings introduce a fascinating level of complexity, dictating whether the molecules will assemble as monomers, dimers, or extended polymeric chains. This guide will explore these structural motifs, providing experimental data to illustrate the underlying principles of their formation.
The Influence of Substituents on Supramolecular Motifs
The interplay between the hydrogen-bonding capacity of the hydroxyl group and the steric and electronic effects of substituents gives rise to a diverse array of supramolecular structures. The following sections provide a comparative analysis of several substituted diarylmethanols, showcasing the spectrum of crystal packing arrangements.
Monomeric Structures: Steric Hindrance and Alternative Hydrogen Bond Acceptors
In cases where significant steric bulk impedes the formation of intermolecular hydrogen bonds between hydroxyl groups, or when a more favorable hydrogen bond acceptor is present, monomeric crystal structures can be observed.
-
(4-Biphenyl)diphenylmethanol : The bulky biphenyl group presents a significant steric barrier, preventing the close approach of hydroxyl groups from neighboring molecules. This leads to a monomeric packing arrangement where the hydroxyl group does not form traditional O-H···O hydrogen bonds.
-
Diphenyl(2-pyridyl)methanol : The presence of the pyridyl nitrogen atom introduces a more effective hydrogen bond acceptor than the hydroxyl oxygen of a neighboring molecule. Consequently, an intramolecular O-H···N hydrogen bond is formed, leading to a monomeric structure in the crystal lattice.[2][3][4][5]
Dimeric, Trimeric, and Tetrameric Structures: A Balance of Sterics and Hydrogen Bonding
When the steric hindrance is moderate, finite hydrogen-bonded assemblies, such as dimers, trimers, and tetramers, can form.
-
1,1,3-Triphenylpropyn-1-ol : This molecule forms a dimeric structure through O-H···O hydrogen bonds, creating a cyclic R2(2)(8) motif.[6] The linearity of the propynyl group likely influences the overall packing to favor this dimeric arrangement.
-
2-Methyl-1,1-diphenylpropan-1-ol : The increased steric bulk of the isopropyl group, compared to a simple phenyl ring, appears to favor the formation of a trimeric, cyclic hydrogen-bonded structure.[7][8]
-
Diphenyl(2-thienyl)methanol : The replacement of a phenyl ring with a thienyl group leads to the formation of a tetrameric, cyclic hydrogen-bonded assembly.[9][10][11] This highlights how subtle changes in the electronic and steric nature of the aromatic substituent can significantly alter the supramolecular synthon.
Polymeric and Hexameric Structures: Minimal Steric Hindrance and Strong Hydrogen Bonding
In the absence of significant steric hindrance, extended hydrogen-bonded chains or large cyclic assemblies can form.
-
Diphenylmethanol : The parent compound, with minimal steric hindrance, forms a polymeric chain of hydrogen-bonded molecules.
-
Bis(pentafluorophenyl)methanol : The strong electron-withdrawing nature of the pentafluorophenyl groups enhances the acidity of the hydroxyl proton, leading to stronger hydrogen bonds. This, combined with favorable packing interactions, results in the formation of a hexameric, cyclic structure.[12][13]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of substituted diarylmethanols, illustrating the impact of substituents on the unit cell and hydrogen bonding geometry.
| Compound | Substituent(s) | Supramolecular Motif | Space Group | a (Å) | b (Å) | c (Å) | β (°) | O···O/N Distance (Å) |
| (4-Biphenyl)diphenylmethanol | 4-Biphenyl | Monomer | P2₁/c | 17.338 | 5.911 | 18.918 | 110.18 | N/A |
| Diphenyl(2-pyridyl)methanol | 2-Pyridyl | Monomer (intramolecular H-bond) | P2₁/c | 11.393 | 5.869 | 21.037 | 94.26 | 2.768 (O···N) |
| 1,1,3-Triphenylpropyn-1-ol | Phenylethynyl | Dimer | P2₁/c | 5.979 | 9.953 | 26.420 | 91.37 | 2.753 |
| 2-Methyl-1,1-diphenylpropan-1-ol | Isopropyl | Trimer | P1 | 10.123 | 10.278 | 14.156 | 90.41 | 2.716, 2.723, 2.731 |
| Diphenyl(2-thienyl)methanol | 2-Thienyl | Tetramer | P2₁/c | 16.538 | 8.019 | 21.758 | 108.97 | 2.709, 2.726 |
| Bis(pentafluorophenyl)methanol | 2 x Pentafluorophenyl | Hexamer | R-3 | 26.113 | 26.113 | 9.788 | 120 | 2.704 |
| Diphenylmethanol | None | Polymer | P2₁/c | 5.864 | 16.521 | 11.232 | 113.88 | 2.713, 2.720 |
| (4-Chlorophenyl)(phenyl)methanol | 4-Chloro | Dimer | P-1 | 5.913 | 8.334 | 11.536 | 98.63 | 2.737 |
| (4-Methoxyphenyl)(phenyl)methanol | 4-Methoxy | Polymer | P2₁/c | 12.428 | 5.932 | 15.698 | 94.34 | 2.734 |
| (4-Nitrophenyl)methanol | 4-Nitro | Chain | P-1 | 6.222 | 7.410 | 7.783 | 93.67 | 2.785 (O···O of NO₂) |
Note: Data for (4-Biphenyl)diphenylmethanol, Diphenyl(2-pyridyl)methanol, 1,1,3-Triphenylpropyn-1-ol, 2-Methyl-1,1-diphenylpropan-1-ol, Diphenyl(2-thienyl)methanol, Bis(pentafluorophenyl)methanol, and Diphenylmethanol are extracted from Ferguson, G., et al. (1995). Acta Crystallographica Section B, 51(3), 367-377. Data for (4-Chlorophenyl)(phenyl)methanol, (4-Methoxyphenyl)(phenyl)methanol, and (4-Nitrophenyl)methanol are representative values from the literature.[14][15]
Experimental Workflow for Crystal Structure Determination
The determination of these intricate crystal structures relies on the robust technique of single-crystal X-ray diffraction. The following provides a detailed, step-by-step methodology for this key experiment.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.
-
Collect the diffraction data at a suitable temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction based on the crystal shape and composition.
-
Merge the data to produce a unique set of reflections.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic positions and displacement parameters against the experimental data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms, often from difference Fourier maps or by using geometric constraints.
-
Continue refinement until convergence is reached, as indicated by the R-factor and other statistical indicators.
-
-
Structure Validation and Analysis:
-
Validate the final structure using software tools to check for geometric and crystallographic consistency.
-
Analyze the crystal packing, hydrogen bonding, and other intermolecular interactions.
-
Prepare the final crystallographic information file (CIF) for deposition in a public database such as the Cambridge Structural Database (CSD).[16][17]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Caption: Workflow for single-crystal X-ray diffraction.
Logical Relationships in Supramolecular Assembly
The choice of substituent directly influences the resulting supramolecular motif. This relationship can be visualized as a decision-making process based on steric and electronic factors.
Caption: Influence of substituents on supramolecular motifs.
Conclusion
The crystal structures of substituted diarylmethanols are a testament to the nuanced interplay of non-covalent interactions. The hydroxyl group provides the primary hydrogen-bonding capability, while the nature of the substituents on the aromatic rings fine-tunes the supramolecular assembly. Large, bulky groups or the presence of a superior intramolecular hydrogen bond acceptor favor monomeric structures. Moderately hindered systems can form a variety of finite assemblies, including dimers, trimers, and tetramers. In contrast, minimally hindered diarylmethanols can extend into polymeric chains, and strong electron-withdrawing groups can promote the formation of larger, highly stable cyclic structures like hexamers. This understanding of the structure-directing effects of various substituents provides a powerful tool for the rational design of crystalline materials with desired physical and biological properties.
References
- Ferguson, G., Carroll, C. D., Glidewell, C., Zakaria, C. M., & Lough, A. J. (1995). Hydrogen bonding in diphenylmethanols, RCPh2OH: structures of monomeric (4-biphenyl)diphenylmethanol and diphenyl(2-pyridyl)methanol, dimeric 1,1,3-triphenylpropyn-1-ol, trimeric 2-methyl-1,1-diphenylpropan-1-ol, tetrameric diphenyl(2-thienyl)methanol, hexameric bis(pentafluorophenyl)methanol (at 293 and 173 K) and polymeric diphenylmethanol. Acta Crystallographica Section B: Structural Science, 51(3), 367–377. [Link]
- Cı́sařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2012. [Link]
- Kim, H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1121. [Link]
- Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2003). (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1967–o1969. [Link]
- Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2136. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
- PubChem. (n.d.). 1,1,3-Triphenyl-2-propyn-1-ol.
- NIST. (n.d.). Benzenemethanol, 4-chloro-α-phenyl-.
- PubChem. (n.d.). Bis(pentafluorophenyl)methanol.
- PubChem. (n.d.). 2-Methyl-1,1-diphenylpropan-1-ol.
- PubChem. (n.d.). Phenyl(2-thienyl)methanol.
- PubChem. (n.d.). Diphenyl(2-pyridyl)methanol.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. Diphenyl(2-pyridyl)methanol [webbook.nist.gov]
- 5. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,3-Triphenyl-2-propyn-1-ol | C21H16O | CID 137058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1,1-diphenylpropan-1-ol | C16H18O | CID 12269294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1,1-diphenylpropane-1,2-diol | C16H18O2 | CID 219624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Phenyl(2-thienyl)methanol | C11H10OS | CID 2741016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. phenyl(thiophen-2-yl)methanol | 26059-21-2 [sigmaaldrich.com]
- 12. Bis(pentafluorophenyl)methanol | C13H2F10O | CID 74485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to Purity Assessment of (3-Chlorophenyl)(phenyl)methanol: The Role of Differential Scanning Calorimetry
In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is a critical quality attribute that directly impacts its safety, efficacy, and stability. For active pharmaceutical ingredients (APIs) and key intermediates like (3-Chlorophenyl)(phenyl)methanol, a colorless solid used in the synthesis of various organic compounds, rigorous purity assessment is not merely a regulatory requirement but a cornerstone of quality assurance.[1] This guide provides an in-depth, comparative analysis of methodologies for determining the purity of this compound, with a primary focus on Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of DSC-based purity determination, provide a detailed experimental protocol, and objectively compare its performance against other established analytical techniques.
The Foundational Principle: Purity Assessment via Thermal Analysis
At the heart of using DSC for purity determination lies the phenomenon of melting point depression. A pure, crystalline substance melts at a distinct, sharp temperature.[2] However, the presence of impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure compound.[2] This is a colligative property, meaning it depends on the number of impurity molecules present, not their specific identity.
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[3][4] This allows for the precise measurement of thermodynamic events such as melting.[3][5][6] The theoretical basis for calculating purity from DSC data is the van 't Hoff equation, which describes the relationship between the melting point depression and the mole fraction of the impurity.[7][8][9][10]
The simplified van 't Hoff equation used in DSC purity analysis is as follows:
Where:
-
T_s is the sample melting temperature at a specific fraction melted.
-
T_0 is the melting point of the 100% pure substance.
-
R is the ideal gas constant.
-
X_2 is the mole fraction of the impurity.
-
ΔH_f is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature T_s.
By plotting T_s against 1/F, a linear relationship can be established, and the mole fraction of the impurity (X_2) can be determined from the slope of the line.[7]
Experimental Protocol: Purity Determination of this compound by DSC
This protocol is designed to be a self-validating system, incorporating best practices for accurate and reproducible results, in alignment with standards such as those outlined in USP <891> Thermal Analysis.[3][4][11]
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetically sealed aluminum pans and lids.
-
Microbalance with a readability of at least 0.01 mg.
-
High-purity indium standard for temperature and enthalpy calibration.
-
This compound sample for analysis.
-
High-purity nitrogen gas for purging the DSC cell.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This is a critical step to ensure the accuracy of the measured melting temperatures and heat of fusion.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan in the DSC cell and an empty, sealed pan as the reference.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2°C/min. A slow heating rate is crucial for ensuring thermal equilibrium and allowing for the separation of the melting endotherm from any decomposition events.[8][9]
-
Record the heat flow as a function of temperature until the sample has completely melted.
-
-
Data Analysis and Purity Calculation:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔH_f) for the sample.
-
The DSC software will then apply the van 't Hoff equation to a series of partial peak areas.
-
The software plots the sample temperature (T_s) versus the reciprocal of the fraction melted (1/F).
-
A linear regression is performed on the data points, and the purity is calculated from the slope of the resulting line. The melting point of the pure substance (T_0) is determined from the y-intercept.[7]
-
Visualizing the DSC Purity Analysis Workflow
The following diagram illustrates the key steps in the DSC purity determination process.
Caption: Workflow for Purity Determination using DSC.
A Comparative Look: DSC vs. Alternative Purity Assessment Methods
While DSC is a powerful tool for determining the purity of highly pure, crystalline organic compounds, it is essential to understand its advantages and limitations in comparison to other analytical techniques.[12] The choice of method should be guided by the specific requirements of the analysis and validated according to guidelines such as ICH Q2(R1).[13][14][15][16][17]
| Technique | Principle | Advantages for this compound Purity | Disadvantages |
| Differential Scanning Calorimetry (DSC) | Melting point depression of a crystalline solid due to impurities. | - Absolute method, no need for impurity reference standards.[12]- Relatively fast and requires small sample amounts.- Provides information on solid-state properties (polymorphism, melting point).[3] | - Only applicable to crystalline, thermally stable compounds that do not decompose upon melting.[12]- Less sensitive to impurities that are insoluble in the melt or form solid solutions.- Purity should generally be >98% for accurate results.[12] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase.[18][19] | - High sensitivity and specificity for a wide range of impurities.- Can separate and quantify both volatile and non-volatile impurities.- Well-established and widely used in the pharmaceutical industry.[12] | - Requires reference standards for each impurity for accurate quantification.- Method development can be time-consuming.- May not detect impurities that do not have a chromophore if using UV detection. |
| Gas Chromatography (GC) | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas.[18] | - Excellent for separating and quantifying volatile impurities.- High sensitivity. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[19] | - Primary analytical method, can provide absolute purity without a specific reference standard for the analyte.- Provides structural information about the compound and any impurities. | - Lower sensitivity compared to chromatographic methods.[19]- Requires a certified internal standard.- Instrumentation is more expensive and requires specialized expertise. |
| Titrimetry | Chemical reaction between the analyte and a reagent of known concentration. | - High precision and accuracy for the assay of the main component.- Inexpensive and based on well-understood stoichiometry. | - Not suitable for impurity profiling.- Lacks specificity; any impurity that reacts with the titrant will interfere. |
Logical Relationships in Purity Assessment Strategies
The selection of a purity assessment method is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations when choosing between DSC and other common techniques.
Caption: Decision tree for selecting a purity assessment method.
Conclusion: An Integrated Approach to Purity Assessment
For a crystalline and thermally stable compound like this compound, Differential Scanning Calorimetry offers a valuable method for determining absolute purity without the need for specific impurity standards.[12][] Its speed and reliance on a fundamental thermodynamic principle make it an excellent tool for quality control and lot release testing, particularly for highly pure substances.
However, no single technique can provide a complete picture of a compound's purity profile. A comprehensive and robust purity assessment strategy should employ orthogonal methods. While DSC can provide an accurate measure of the total mole fraction of soluble impurities, chromatographic techniques like HPLC are indispensable for the separation, identification, and quantification of individual impurities.[12][19] Furthermore, qNMR can serve as a powerful, independent primary method for verifying the absolute purity of both the main component and its reference standards.[19]
By integrating the strengths of these complementary techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound understanding of a compound's purity, ensuring the quality and consistency of the final product.
References
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
- United States Pharmacopeia. General Chapters: <891> Thermal Analysis. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- Giron, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1238-1244. [Link]
- Plato, C., & Glasgow, A. R. (1971). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 43(8), 1090-1092. [Link]
- Polymer Solutions. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
- Mettler Toledo. (n.d.). DSC purity. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Pandya, P. (2016). Determination of % purity of a compound by by Using DSC. Slideshare. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia. (n.d.). <891> Thermal Analysis - USP-NF. [Link]
- TA Instruments. (n.d.).
- NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
- NETZSCH Analyzing & Testing. (2017).
- Cal-Star. (2024). Ways to Test for Chemical Purity. [Link]
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? [Link]
- YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. [Link]
- ChemBK. (n.d.). This compound. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tainstruments.com [tainstruments.com]
- 3. uspbpep.com [uspbpep.com]
- 4. testinglab.com [testinglab.com]
- 5. â©891⪠Thermal Analysis [doi.usp.org]
- 6. youtube.com [youtube.com]
- 7. thermalsupport.com [thermalsupport.com]
- 8. mt.com [mt.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Thermal Analysis | USP [usp.org]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. database.ich.org [database.ich.org]
- 18. cal-star.com [cal-star.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-Laboratory Comparison of Analytical Results for (3-Chlorophenyl)(phenyl)methanol
Introduction: The Imperative for Analytical Consistency
(3-Chlorophenyl)(phenyl)methanol is an organic compound that serves as a critical intermediate in the synthesis of various chemical entities or may be present as a process-related impurity in active pharmaceutical ingredients (APIs).[1] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. Given its chemical structure—featuring a chiral center, a halogenated aromatic ring, and a phenyl group—analytical characterization requires robust and reproducible methods.[2][3]
Inter-laboratory comparison (ILC), or proficiency testing, is a cornerstone of quality assurance. It provides an objective assessment of a laboratory's testing proficiency by comparing its results to those of other laboratories analyzing a homogenous sample.[4] This guide presents a framework for conducting an ILC for the analysis of this compound. We will explore the selection of an appropriate analytical technique, detail a self-validating analytical protocol, and establish a statistical framework for data comparison, grounded in the principles of authoritative guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6]
The objective is not merely to standardize a method but to ensure that analytical results are reliable and comparable across different sites, analysts, and equipment—a fundamental requirement for global drug development and manufacturing.[7][8]
Analytical Strategy: Selecting the Right Tool for the Job
The choice of analytical methodology is the most critical decision in this process. The properties of this compound—moderate polarity, UV absorbance due to its aromatic rings, and thermal stability—make it amenable to several techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique for non-volatile or thermally labile compounds. A reversed-phase (RP-HPLC) method offers excellent selectivity and sensitivity for aromatic compounds. Detection is straightforward using a UV detector. An RP-HPLC method has been shown to be effective for analyzing structurally similar compounds.[9][10]
-
Gas Chromatography (GC): While feasible, GC analysis of an alcohol may require derivatization to improve peak shape and thermal stability, adding complexity to the procedure.[11] Direct GC analysis can sometimes lead to peak tailing due to the polar hydroxyl group.
For this guide, we will focus on a reversed-phase HPLC method with UV detection (HPLC-UV) . This choice is predicated on its ubiquity in pharmaceutical quality control labs, its robustness, and the straightforward nature of the analysis without the need for derivatization.
Designing the Inter-Laboratory Comparison Study
A successful ILC is a meticulously planned activity.[12] The logical flow, from initial planning to final report, ensures that the data generated is meaningful and actionable. The process described below is designed to validate the performance of participating laboratories.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Key Stages of the ILC:
-
Preparation of Test Material: The organizing laboratory must prepare a single, large batch of a homogenous sample (e.g., this compound spiked into a placebo matrix) and a well-characterized reference standard. Homogeneity is critical to ensure that any observed variation is due to laboratory performance, not sample differences.
-
Protocol Development: A detailed, unambiguous analytical procedure must be established and shared with all participants. This protocol, as detailed in Section 4.0, is the common thread that links all laboratory results.
-
Sample Distribution: Samples and reference standards are shipped to participating laboratories under controlled conditions to ensure stability.
-
Analysis and Reporting: Laboratories perform the analysis according to the provided protocol within a defined timeframe. Results must be reported in a standardized format.
-
Statistical Evaluation: The organizing body analyzes the collective data to assess inter-laboratory precision and identify any systematic biases. Statistical measures like the Z-score are commonly used to evaluate performance.[4] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]
The Self-Validating Analytical Protocol: HPLC-UV Method
This protocol is designed to be a self-validating system. The inclusion of rigorous System Suitability Tests (SST) before sample analysis ensures that the chromatographic system is performing adequately, thereby lending high confidence to the results generated.[13][14]
Caption: Detailed workflow for the HPLC-UV analytical method.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | This composition provides optimal retention and peak shape. It is a common, robust mobile phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl rings exhibit strong absorbance at lower UV wavelengths, providing high sensitivity. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Preparation of Solutions
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Solution (Approx. 50 µg/mL): Prepare the supplied test sample as directed by the organizing laboratory to achieve a target concentration of approximately 50 µg/mL of this compound.
System Suitability Testing (SST)
Causality: Before any samples are analyzed, the system's fitness for purpose must be demonstrated.[5] This is a non-negotiable step. The SST solution is the Working Standard Solution.
-
Inject the diluent once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
-
Calculate the performance characteristics based on these five replicate injections.
| SST Parameter | Acceptance Criterion | Purpose |
| Injection Precision | %RSD of peak areas ≤ 2.0% | Demonstrates the reproducibility of the injector and detector. |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation column. |
Trustworthiness: If any SST parameter fails, the analysis must be stopped. The chromatographic system must be investigated and the issue resolved before proceeding. The SST must be passed before any sample analysis can be considered valid.
Data Analysis and Comparison
Participating laboratories will report the concentration of this compound found in the test sample, along with all their SST data. The organizing body will then perform a statistical analysis.
Hypothetical Data Summary
The following table illustrates how results from multiple laboratories could be summarized and compared.
| Laboratory ID | Reported Conc. (µg/mL) | Assigned Value (Mean) | Standard Deviation (s) | Z-Score | Performance |
| Lab 01 | 50.5 | 50.2 | 0.8 | 0.38 | Satisfactory |
| Lab 02 | 49.8 | 50.2 | 0.8 | -0.50 | Satisfactory |
| Lab 03 | 51.1 | 50.2 | 0.8 | 1.13 | Satisfactory |
| Lab 04 | 48.1 | 50.2 | 0.8 | -2.63 | Unsatisfactory |
| Lab 05 | 50.0 | 50.2 | 0.8 | -0.25 | Satisfactory |
| ... | ... | ... | ... | ... | ... |
Note: The Assigned Value and Standard Deviation are robust estimates calculated from the participants' data.
Interpretation of Results
The Z-score is calculated for each laboratory using the formula: Z = (x - X) / s Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (robust mean of all results).
-
s is the standard deviation for proficiency assessment.
A Z-score provides a normalized measure of how far a laboratory's result is from the consensus mean.[4][15] It allows for a standardized and objective assessment of performance, flagging potential systematic errors or deviations from the prescribed method in laboratories with unsatisfactory scores.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By anchoring the study in a robust, self-validating HPLC-UV protocol and employing standardized statistical analysis, the proficiency and comparability of participating laboratories can be reliably assessed. This process is not merely a regulatory exercise; it is a fundamental component of scientific integrity and quality management, ensuring that analytical data, regardless of its origin, is accurate, reproducible, and fit for its intended purpose. The successful implementation of such a study fosters confidence in product quality and ultimately contributes to patient safety.
References
- United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. USP-NF.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, M., et al. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- SIELC Technologies. (2018). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Japan Environmental Sanitation Center. (n.d.). III Analytical Methods.
- PubChemLite. (n.d.). This compound.
- MATEC Web of Conferences. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- ChemBK. (2024). This compound.
- Matrix Fine Chemicals. (n.d.). (3-CHLOROPHENYL)METHANOL.
- Asian Journal of Medical and Health Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
- Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. PubChemLite - this compound (C13H11ClO) [pubchemlite.lcsb.uni.lu]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 8. particle.dk [particle.dk]
- 9. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | SIELC Technologies [sielc.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. uspbpep.com [uspbpep.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (3-Chlorophenyl)(phenyl)methanol Scaffolds as Precursors in Drug Synthesis: A Cetirizine Case Study
In the intricate world of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of the entire process. This guide provides a comprehensive comparison of the efficacy of precursors centered around the (3-chlorophenyl)(phenyl)methanol chemical scaffold, with a specific focus on the synthesis of the widely used second-generation antihistamine, Cetirizine. We will delve into the synthetic pathways, compare reaction yields, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough analysis of the available options.
Introduction to this compound and its Isomers in Synthesis
This compound and its structural isomers, such as (4-chlorophenyl)(phenyl)methanol, are versatile organic intermediates.[1] Their utility in the pharmaceutical industry stems from their role as key building blocks for a variety of active pharmaceutical ingredients (APIs). These chiral alcohols can be readily converted into other functional groups, making them valuable precursors for constructing complex molecular architectures.[1]
This guide will use the synthesis of Cetirizine as a practical case study to compare the efficacy of different synthetic routes originating from precursors related to the (chlorophenyl)(phenyl)methanol core structure.
The Central Role of a (Chlorophenyl)(phenyl)methanol Derivative in Cetirizine Synthesis
A common and well-established route to Cetirizine begins with 4-chlorobenzophenone. This pathway proceeds through the formation of (4-chlorophenyl)(phenyl)methanol, which is then converted to the key intermediate, 4-chlorobenzhydryl chloride. This intermediate is then reacted with piperazine or a piperazine derivative to build the core of the Cetirizine molecule.
Synthetic Workflow from 4-Chlorobenzophenone
Caption: Synthetic pathway to Cetirizine starting from 4-chlorobenzophenone.
This multi-step synthesis, while robust, involves several stages, each with its own yield. The overall yield for this five-step process is reported to be approximately 50%.[2]
Alternative Precursors for Cetirizine Synthesis: A Comparative Analysis
To provide a comprehensive overview, we will now explore alternative synthetic routes to Cetirizine that utilize different starting materials.
Route 2: Direct Oxidation of Hydroxyzine
Hydroxyzine, itself an antihistamine, is a direct precursor to Cetirizine. This route involves the oxidation of the primary alcohol group of hydroxyzine to a carboxylic acid.
Caption: Direct synthesis of Cetirizine from Hydroxyzine via oxidation.
This method offers a significantly shorter synthetic route. However, the use of Jones reagent (chromium trioxide in sulfuric acid) raises environmental and safety concerns due to the toxicity of chromium compounds.[3] Catalytic oxidation using platinum on carbon (Pt/C) is a greener alternative, though the cost of the catalyst can be a factor.[3] A patent also describes a two-step oxidation of hydroxyzine with a total recovery of over 80%.[4] Another patent details a method using a Pd-M/C catalyst with a final yield of over 75%.[5]
Route 3: Alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
This route starts from a key intermediate common to the 4-chlorobenzophenone pathway and involves its alkylation with a suitable two-carbon building block.
Caption: Synthesis of Cetirizine from a pre-formed piperazine intermediate.
This approach has a lower reported yield for the initial alkylation step (28%), with a subsequent saponification step yielding 56%.[6] While this route may seem less efficient based on these numbers, the starting material is closer in structure to the final product, potentially simplifying the overall process.
Quantitative Comparison of Synthetic Routes
| Precursor/Route | Key Transformation(s) | Reported Yield(s) | Overall Yield | Number of Steps | Key Considerations |
| 4-Chlorobenzophenone | Reduction, Chlorination, Piperazine addition, two further steps | 95%, 93%, 87%, 82%, 80% (step-wise)[2] | ~50%[2] | 5 | Multi-step, good individual yields, established route. |
| Hydroxyzine | Direct Oxidation | ~60%[7] or >80%[4] or >75%[5] | ~60% to >80% | 1-2 | Shortest route, potential for hazardous reagents (CrO₃), catalyst cost. |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | Alkylation and Saponification | 28% (alkylation), 56% (saponification)[6] | ~16% | 2 | Lower yield in the alkylation step. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cetirizine from 4-Chlorobenzophenone
This protocol is a condensed representation of the multi-step synthesis described by Venkat Narsaiah et al.[2]
Step 1: Synthesis of (4-chlorophenyl)(phenyl)methanol To a solution of 4-chlorobenzophenone in methanol at 0°C, sodium borohydride is added portion-wise. The reaction is stirred for 1 hour at room temperature. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product (95% yield).[2]
Step 2: Synthesis of 4-Chlorobenzhydryl chloride (4-chlorophenyl)(phenyl)methanol is dissolved in hydrochloric acid, and calcium chloride is added. The mixture is refluxed for 4 hours. After cooling, the product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated (93% yield).[2]
Step 3: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine To a solution of 4-chlorobenzhydryl chloride in THF, piperazine and potassium carbonate are added. The mixture is stirred for 8 hours. The reaction mixture is filtered, and the filtrate is worked up to yield the product (87% yield).[2]
Step 4: Synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is dissolved in acetonitrile with potassium carbonate. 1-Bromoethanol is added, and the mixture is refluxed for 2 hours. The solvent is removed, and the residue is worked up and purified (82% yield).[2]
Step 5: Synthesis of Cetirizine To a solution of the product from Step 4 in acetonitrile, potassium carbonate and 1-bromoacetic acid are added. The mixture is refluxed for 5 hours. The solvent is removed, and the residue is worked up and purified to yield Cetirizine (80% yield).[2]
Protocol 2: Synthesis of Cetirizine from Hydroxyzine
This protocol is based on the oxidation method described in a patent.[7]
To a stirred suspension of hydroxyzine dihydrochloride in acetone, Jones reagent is added dropwise over 2 hours. The stirring is continued for 17 hours at room temperature. Isopropanol is added to quench the excess oxidant. The mixture is then filtered, and the filtrate is extracted. The combined organic extracts are treated with charcoal and filtered. Evaporation of the solvent affords Cetirizine as a pale white foam (60% yield).[7]
Conclusion and Expert Recommendations
This comparative guide illustrates that the synthesis of Cetirizine can be approached from multiple avenues, each with distinct advantages and disadvantages.
-
The (4-chlorophenyl)(phenyl)methanol route (originating from 4-chlorobenzophenone) is a well-documented, multi-step process with respectable yields at each stage, resulting in a good overall yield. This route offers a high degree of control and predictability, which is often favored in established manufacturing processes.
-
The Hydroxyzine oxidation route is highly attractive due to its brevity. A one or two-step synthesis can significantly reduce production time and cost. However, the choice of oxidizing agent is critical. While the use of Jones reagent provides a straightforward conversion, its environmental and health hazards are significant drawbacks. The catalytic oxidation methods are far more desirable from a green chemistry perspective, with some patented processes boasting very high yields.[4][5]
-
The route starting from 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is also a shorter alternative to the full synthesis from 4-chlorobenzophenone. However, the reported yields for the alkylation step are lower, which may make it less economically viable on a large scale.
From a Senior Application Scientist's perspective, the choice of precursor ultimately depends on the specific priorities of the synthesis:
-
For large-scale, cost-effective production , a highly optimized, high-yielding catalytic oxidation of hydroxyzine would be the most logical choice, provided the catalyst can be efficiently recovered and reused.
-
For process robustness and reliability , the multi-step synthesis from 4-chlorobenzophenone remains a strong contender, as each step is well-understood and high-yielding.
-
In a research and development setting , the choice might be dictated by the availability of starting materials and the desire to explore novel synthetic strategies.
This guide underscores the importance of a holistic approach to precursor selection in drug synthesis, balancing factors such as yield, process complexity, cost, safety, and environmental impact.
References
- This compound - ChemBK. (2024). ChemBK. [Link]
- Venkat Narsaiah, A. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. (2024).
- Methods for the manufacture of cetirizine. (1998).
- New Manufacturing Procedure of Cetirizine. (2012). LookChem. [Link]
- Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C. (2013).
- A kind of technique of synthetic hydrochloric acid cetirizine. (2014).
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. (2024).
- Cetirizine. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]
- 5. CN102875488A - Method for preparing cetirizine through carrying out catalytic oxidation on hydroxyzine with Pd-M/C - Google Patents [patents.google.com]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]
A Comparative Guide to the Enantioselective Resolution of Racemic (3-Chlorophenyl)(phenyl)methanol
For researchers and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological activity and safety profile. The racemic secondary alcohol, (3-Chlorophenyl)(phenyl)methanol, is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its two enantiomers can exhibit markedly different biological effects, making their separation and individual characterization a crucial step in the development pipeline.
This guide provides an in-depth technical comparison of two prominent strategies for the enantioselective resolution of racemic this compound: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) . Drawing from established methodologies for structurally analogous compounds, we will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to inform your selection of the most suitable resolution strategy.
The Imperative of Chirality in Drug Development
Enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active while the other could be inactive, or worse, contribute to undesirable side effects. Regulatory bodies worldwide, including the FDA, now mandate that the stereoisomeric composition of new drugs be well-documented.[1] This necessitates robust and efficient methods for obtaining enantiomerically pure compounds.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[2] In the context of this compound, a lipase can selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol from the newly formed ester.
Expertise & Experience: The Rationale Behind EKR
The choice of enzyme is paramount in EKR. Lipases are particularly well-suited for the resolution of secondary alcohols due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[2][3] Specifically, lipases from Candida antarctica (CALB) and lipoprotein lipases have shown exceptional performance in resolving diarylmethanols, a class of compounds to which our target molecule belongs.[2][3][4][5]
The reaction medium and acyl donor are also critical variables. Anhydrous organic solvents like toluene or diisopropyl ether are often employed to suppress the reverse hydrolytic reaction. Vinyl acetate or isopropenyl acetate are frequently chosen as acyl donors because they generate byproducts (acetaldehyde or acetone, respectively) that do not interfere with the reaction equilibrium.[6]
A significant advantage of EKR is the potential for dynamic kinetic resolution (DKR). In DKR, the unreacted, slower-reacting enantiomer is continuously racemized in situ using a suitable catalyst, theoretically allowing for a 100% yield of the desired acylated enantiomer.[2][3][4][5]
Experimental Protocol: Lipase-Catalyzed Acylation
This protocol is adapted from established methods for the kinetic resolution of diarylmethanols.[2][3][4][5]
-
Preparation: To a solution of racemic this compound (1.0 mmol) in dry toluene (10 mL), add isopropenyl acetate (1.5 mmol) as the acyl donor.
-
Enzyme Addition: Introduce an activated lipoprotein lipase (LPL-D1) (approximately 40 mg/mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature of 40°C.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
Termination and Work-up: Once the desired conversion (typically around 50% for optimal e.e. of both components) is reached, terminate the reaction by filtering off the enzyme.
-
Separation: Concentrate the filtrate and separate the unreacted alcohol from the acylated product using standard column chromatography on silica gel.
Data Presentation: Expected Performance
The following table summarizes the expected outcomes based on the kinetic resolution of similar diarylmethanols using an activated lipoprotein lipase.[2][3][4][5]
| Parameter | Expected Outcome |
| Enzyme | Activated Lipoprotein Lipase (LPL-D1) |
| Acyl Donor | Isopropenyl Acetate |
| Solvent | Toluene |
| Temperature | 40°C |
| Yield (R)-acetate | ~45-50% |
| e.e. (R)-acetate | >95% |
| Yield (S)-alcohol | ~45-50% |
| e.e. (S)-alcohol | >95% |
Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and powerful method for the analytical and preparative-scale separation of enantiomers.[7][8][9] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Expertise & Experience: The Rationale Behind Chiral HPLC
The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. For aromatic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and excellent enantiorecognition capabilities.[7][10][11] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated success in resolving structurally similar compounds.[10][11]
The mobile phase composition, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), plays a crucial role in achieving optimal separation. The modifier influences the interactions between the analyte and the CSP, and its concentration must be carefully optimized to balance resolution and analysis time.
Experimental Protocol: Preparative Chiral HPLC
This protocol is a robust starting point for the resolution of this compound, based on successful separations of analogous compounds.[7][10][11]
-
Column: Chiralcel® OD-H (250 x 10 mm, 5 µm) or a similar polysaccharide-based preparative column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 5.0 mL/min.
-
Temperature: Ambient, controlled at 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration for preparative injections.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to each enantiomer as they elute.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
Data Presentation: Expected Performance
The following table outlines the expected performance for the preparative chiral HPLC resolution.
| Parameter | Expected Specification |
| Chiral Stationary Phase | Chiralcel® OD-H (or similar) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Resolution (Rs) | > 1.5 |
| Recovery | >90% for each enantiomer |
| Enantiomeric Purity | >99% e.e. for each enantiomer |
Comparison of Methodologies
| Feature | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral HPLC |
| Principle | Enantioselective enzymatic reaction | Differential interaction with a chiral stationary phase |
| Theoretical Max. Yield | 50% for each enantiomer (up to 100% with DKR) | Approaching 100% for each enantiomer |
| Scalability | Generally well-suited for large-scale synthesis | Can be scaled, but may require specialized equipment (e.g., SMB) for very large quantities |
| Development Time | Requires screening of enzymes and reaction conditions | Requires screening of columns and mobile phases |
| Downstream Processing | Requires separation of product from unreacted substrate | Requires removal of mobile phase solvent |
| Environmental Impact | Often considered a "greener" technology | Can generate significant solvent waste |
Visualization of Workflows
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Caption: Workflow for Preparative Chiral HPLC Resolution.
Conclusion and Recommendations
Both Enzymatic Kinetic Resolution and Preparative Chiral HPLC are highly effective methods for the enantioselective resolution of racemic this compound.
-
Enzymatic Kinetic Resolution is an excellent choice for its high enantioselectivity and potential for large-scale production, especially if a dynamic kinetic resolution process can be implemented. It represents a more traditional synthetic chemistry approach.
-
Preparative Chiral HPLC offers the distinct advantage of directly separating both enantiomers in high purity in a single process, making it ideal for obtaining both enantiomers for comparative biological testing. It is often the faster method for producing milligram-to-gram quantities required in early-stage drug discovery.
The ultimate choice of method will depend on the specific requirements of the project, including the desired scale, available equipment, and the downstream application of the enantiomerically pure this compound. For initial discovery and development phases where both enantiomers are needed for evaluation, chiral HPLC is often the more pragmatic and direct route. For process development and larger-scale synthesis of a single desired enantiomer, Enzymatic Kinetic Resolution becomes a highly attractive and cost-effective option.
References
- Lee, J., Oh, Y., Choi, Y. K., Choi, E., Kim, K., Park, J., & Kim, M. J. (2015). Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. ACS Catalysis, 5(1), 371-377. [Link][2][3][4][5]
- Kazlauskas, R. J. (2008). Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions. Chirality, 20(7), 843-853. [Link]
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: useful biocatalysts for the resolution of alcohols.
- Schreier, P. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 1048-1056. [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
- Fornasier, R., Reniero, F., & Scrimin, P. (1998). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- Daicel Chiral Technologies.
- Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]
- Phenomenex.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768. [Link]
- Guiochon, G., & Felinger, A. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography.
Sources
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of (3-Chlorophenyl)(phenyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Chlorophenyl)(phenyl)methanol, a halogenated aromatic alcohol. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment.
Immediate Safety Considerations: Understanding the Hazard Profile
This compound is a halogenated organic compound. The presence of a chlorine atom on the phenyl ring designates it as a substance requiring special disposal considerations. Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] Therefore, they must be treated as hazardous waste.
Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). While specific hazard data for this compound requires consulting the direct SDS, related chlorinated compounds are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[3]
Essential Personal Protective Equipment (PPE) when handling this compound includes:
-
Safety Goggles: To protect against splashes and eye contact.
-
Chemically Resistant Gloves: Nitrile or neoprene gloves are generally suitable, but always check the SDS for specific recommendations.
-
Laboratory Coat: To prevent skin contact.
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Quantitative Data Summary
The following table summarizes key data for this compound. This information is crucial for accurate labeling and waste manifest documentation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | [5][6] |
| Molar Mass | 218.68 g/mol | [5] |
| Appearance | (Varies, typically a solid) | |
| Key Hazard Class | Halogenated Organic Compound | [7] |
Disposal Protocol: A Step-by-Step Guide
The cornerstone of proper chemical waste management is segregation.[8] Mixing halogenated organic waste with non-halogenated streams significantly increases disposal costs and complexity.[9][10] The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Segregation
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[7][8]
-
Avoid Co-mingling: Never mix this compound with non-halogenated organic solvents, aqueous waste, or solid waste.[9]
-
Check Compatibility: Ensure that any other halogenated waste added to the same container is compatible with this compound. Avoid mixing with strong oxidizing agents.[8][11]
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[8] The container must be in good condition, free from cracks or damage.
-
Proper Labeling: Clearly label the container with the following information:
-
"HAZARDOUS WASTE"
-
"HALOGENATED ORGANIC WASTE"[7]
-
The full chemical name: "this compound" and its concentration if in solution.
-
List all other components in the container with their approximate percentages.
-
-
Secondary Containment: It is best practice to store the waste container in secondary containment, such as a larger, chemically resistant tray or bin, to mitigate the impact of potential leaks or spills.[8]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8]
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[8] This minimizes the release of volatile organic compounds (VOCs).
-
Monitor Fill Level: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion of vapors.
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Contaminated PPE and Materials: Any materials grossly contaminated with this compound, such as absorbent pads from a spill cleanup, should be placed in a sealed, labeled bag and disposed of as solid halogenated hazardous waste.
-
Empty Container Disposal: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]
-
Rinsate Collection: The rinsate from this process is now considered halogenated organic waste and must be collected and added to your designated halogenated waste container.[8]
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.
-
Step 5: Arranging for Waste Pickup
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all paperwork is completed accurately, listing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[12]
-
Ensure Ventilation: Maintain adequate ventilation, preferably within a fume hood.
-
Contain the Spill: If safe to do so, prevent the spread of the spill by using absorbent socks or pads.[12]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect Residue: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container.[12]
-
Label and Dispose: Label the container as "Solid Halogenated Hazardous Waste" with the chemical name and dispose of it through your institution's EHS department.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.
The Rationale Behind Segregation and Incineration
Chlorinated organic compounds are not readily biodegradable and can persist in the environment, posing a long-term risk to ecosystems.[1] Disposing of them down the drain is strictly prohibited as it can disrupt wastewater treatment processes and contaminate waterways. Landfilling is also unsuitable due to the potential for leaching into groundwater.[1]
The primary disposal method for halogenated organic waste is high-temperature incineration.[13][14] This process breaks down the molecules into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.[1][13] The hydrogen chloride is then "scrubbed" from the exhaust gases, preventing its release into the atmosphere.[1] This technology provides a permanent and complete disposal solution.[1]
By diligently segregating halogenated from non-halogenated waste, laboratories can significantly reduce the volume of waste that requires this specialized and costly treatment, promoting both environmental stewardship and fiscal responsibility.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- (3-chlorophenyl)methanol, Thermo Scientific 10 g. (n.d.). Fisher Scientific.
- Chemical Spill Procedures. (n.d.). Clarkson University.
- Hazardous Waste Segregation. (n.d.).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
- (3-Chloromethyl-phenyl)-methanol SDS. (n.d.).
- This compound. (n.d.). Key Organics.
- Safety Data Sheet - (2-amino-4-chlorophenyl)(phenyl)methanol. (2024). CymitQuimica.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety - Oregon State University.
- This compound. (n.d.). LGC Standards.
- Incident management: methanol. (2024). GOV.UK.
- Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Law.Cornell.Edu.
- Proper Disposal of 4-Chlorophenyl-2-pyridinylmethanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Waste Management Guide. (n.d.). Technion.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Expert Tips for Handling Methanol Safely. (2022). FR Outlet.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Expert Tips for Handling Methanol Safely [froutlet.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. bucknell.edu [bucknell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to the Safe Handling of (3-Chlorophenyl)(phenyl)methanol
As researchers dedicated to advancing drug development, our work with novel chemical intermediates like (3-Chlorophenyl)(phenyl)methanol demands the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound. The core principle underpinning every step is risk mitigation through informed action. The primary source of safety information must always be the supplier-specific Safety Data Sheet (SDS); this document serves as an in-depth operational supplement.
Hazard Assessment: An Informed Perspective
While comprehensive toxicological data for this compound (CAS: 63012-03-3) is not widely published, its chemical structure—a chlorinated aromatic alcohol—provides a strong basis for inferring its hazard profile from structurally related compounds. An SDS for the similar compound (2-amino-4-chlorophenyl)(phenyl)methanol, for instance, indicates risks of skin and eye irritation, respiratory irritation, and acute oral toxicity.[1] Therefore, a conservative approach that assumes similar hazards is scientifically prudent and essential for ensuring personnel safety.
| Potential Hazard Class | Anticipated Effects | Rationale for Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | The presence of a chlorinated phenyl group suggests potential systemic toxicity upon ingestion. |
| Skin Irritation | May cause skin irritation upon direct contact.[1] | Halogenated organic compounds are frequently irritants. Prolonged contact should be avoided to prevent dermatitis. |
| Eye Irritation | May cause serious eye irritation.[1] | The compound, likely a solid powder[2], can cause significant mechanical and chemical irritation if it enters the eyes. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1] | Fine powders can be easily aerosolized during handling, posing an inhalation risk. |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. Each component is selected to counter a specific, identified risk, creating a self-validating system of protection.
| Area | Required PPE | Expert Rationale & Causality |
| Eyes/Face | Safety Goggles with side shields or a full Face Shield. | Mandatory at all times. this compound is a solid, and weighing or transfer operations can generate fine dust.[2] Safety goggles provide impact and splash protection, while a face shield offers a superior barrier against widespread splashes, especially when handling solutions.[3] |
| Skin/Body | Chemical-resistant, flame-retardant lab coat. | Your lab coat is the primary barrier against incidental contact. It must be fully buttoned to provide complete coverage of personal clothing. A flame-retardant material is a best-practice standard in labs where flammable solvents are present. |
| Hands | Nitrile Gloves. | Nitrile offers protection against a broad spectrum of chemicals. Crucially, gloves must be inspected before every use and changed frequently. For prolonged operations or when dissolving the compound in solvents, consider double-gloving to mitigate the risk of breakthrough. After handling, wash hands thoroughly with soap and water, even after wearing gloves.[3] |
| Respiratory | Certified Chemical Fume Hood. | All handling of solid this compound must be conducted within a fume hood. This is the most critical engineering control to prevent the inhalation of aerosolized particles.[1][3] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required, though this is a less desirable alternative. |
Operational Workflow: From Receipt to Disposal
This step-by-step protocol ensures that safety is integrated into every stage of the experimental process.
Step 1: Preparation and Engineering Controls
-
Obtain and Review the SDS: Before any work begins, locate and thoroughly read the manufacturer-specific Safety Data Sheet.
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble Materials: Prepare all necessary glassware, spatulas, and solvents. Ensure a designated, labeled hazardous waste container for "Halogenated Organic Waste" is accessible within the fume hood.[4]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.
Step 2: Handling the Solid Compound
-
Transport: Keep the chemical in its original, tightly sealed container during transport to the laboratory.
-
Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a dedicated spatula for transfer. Avoid creating dust clouds by handling the material gently.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate reusable equipment like spatulas and glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as halogenated organic waste.[4]
-
Clean Workspace: Wipe down the surfaces of the fume hood and any contaminated areas with a solvent-dampened towel, followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Personal Hygiene: Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
Caption: Workflow from preparation to disposal for this compound.
Emergency and Disposal Plan
Preparedness is a non-negotiable component of laboratory safety.
Spill Response
-
Minor Spill (<10g):
-
Alert personnel in the immediate vicinity.
-
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[3]
-
Carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water, collecting all materials as hazardous waste.[3]
-
-
Major Spill (>10g):
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[1]
Waste Disposal
The disposal of halogenated compounds is strictly regulated to prevent environmental harm.
-
Segregation: All waste containing this compound, including contaminated solids, rinsates, and cleaning materials, must be collected in a container specifically labeled "Hazardous Waste: Halogenated Organic Waste."[4]
-
Container: Use a chemically resistant container (e.g., HDPE or glass) with a secure, leak-proof cap. The container must be clearly labeled with the full chemical name.[4]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a solvent. This rinsate must be collected as halogenated organic waste. After rinsing, the container can be disposed of as regular lab waste once the label is defaced.[4]
-
Pickup: Follow your institution's specific procedures for hazardous waste collection and disposal.
By integrating these expert-driven protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- ChemBK. (2024). This compound.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- National Institutes of Health. (n.d.). Emergency Management of Poisoning.
- GOV.UK. (2024). Incident management: methanol.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
